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  • Product: Axisothiocyanate 3
  • CAS: 59633-81-7

Core Science & Biosynthesis

Foundational

Biosynthetic Pathway of Axisothiocyanate 3 in Marine Sponges: A Technical Guide

Executive Summary Axisothiocyanate 3 is a sesquiterpene isothiocyanate found in marine sponges of the genera Axinella, Acanthella, and Axinyssa.[1] It is characterized by a spiro[4.5]decane (spiroaxane) carbon skeleton f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Axisothiocyanate 3 is a sesquiterpene isothiocyanate found in marine sponges of the genera Axinella, Acanthella, and Axinyssa.[1] It is characterized by a spiro[4.5]decane (spiroaxane) carbon skeleton functionalized with an isothiocyanate (–NCS) group.

This guide details the biosynthetic machinery responsible for the formation of Axisothiocyanate 3. Unlike terrestrial plant isothiocyanates (derived from glucosinolates), marine sponge isothiocyanates arise from a distinct inorganic-organic interface metabolism involving the assimilation of inorganic cyanide (


) and thiocyanate (

) into terpenoid scaffolds.

Key Biosynthetic Pillars:

  • Precursor: Farnesyl Pyrophosphate (FPP).

  • Skeleton Formation: Cationic cyclization to the spiroaxane carbocation.

  • Functionalization: Nucleophilic capture by an inorganic "NC" vector followed by sulfur transfer, or direct capture of thiocyanate.

Chemical Identity & Structural Properties

Before detailing the pathway, the target analyte is defined below.

PropertyDescription
Compound Name (+)-Axisothiocyanate 3
Chemical Class Sesquiterpene Isothiocyanate
Skeleton Spiro[4.5]decane (Spiroaxane)
Molecular Formula

Key Functional Group Isothiocyanate (–N=C=S)
Biological Source Axinella cannabina, Acanthella cavernosa
Co-Metabolites (+)-Axisonitrile 3 (–NC), (+)-Axamide 3 (–NHCHO)

Biosynthetic Pathway Mechanics[3]

The biosynthesis of Axisothiocyanate 3 is a divergence from standard terpene cyclization, requiring a specialized "inorganic capture" mechanism. The pathway is divided into two phases: Terpene Cyclization and Nitrogen/Sulfur Functionalization .

Phase 1: The Spiroaxane Cyclization

The carbon backbone is derived from the mevalonate pathway.

  • Initiation: Farnesyl pyrophosphate (FPP, C15) undergoes ionization (loss of

    
    ) to form a farnesyl cation.
    
  • Cyclization: The linear cation cyclizes, likely via a germacrenyl or humulyl intermediate, followed by a series of 1,2-hydride shifts and Wagner-Meerwein rearrangements.

  • Spiro-Formation: The critical step is the formation of the spiro[4.5]decane ring system, resulting in the Spiroaxane Cation .

Phase 2: The Inorganic Capture & Functionalization

This is the distinguishing feature of marine sponge metabolism. Two competing hypotheses exist, with recent evidence favoring the "Sulfur Transfer" model.

Hypothesis A: The Sulfur Transfer Model (Canonical)

This model posits that the isonitrile (–NC) is the primary metabolite, which is subsequently oxidized to the isothiocyanate.

  • Cyanide Capture: The Spiroaxane cation is trapped by an inorganic cyanide equivalent (likely from a cyanoformate pool or direct

    
     transport) to form Axisonitrile 3 .
    
  • Sulfur Transfer: An enzyme with rhodanese-like activity (thiosulfate sulfurtransferase) catalyzes the transfer of a sulfane sulfur to the isonitrile carbon.

    • Reaction:

      
      
      
Hypothesis B: Direct Thiocyanate Capture
  • Thiocyanate Trap: The Spiroaxane cation is intercepted directly by an inorganic thiocyanate ion (

    
    ).
    
    • Reaction:

      
       (Isothiocyanate) or 
      
      
      
      (Thiocyanate).[2]
    • Note: While thermodynamically possible, radiolabeling studies in Acanthella often show distinct pool dynamics, favoring Hypothesis A for Axisothiocyanate 3, though direct capture may occur for minor thiocyanate isomers.

Visualization: The Biosynthetic Workflow

The following diagram illustrates the conversion of FPP to Axisothiocyanate 3, highlighting the critical branching points between isonitriles and isothiocyanates.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Cation1 Germacrenyl/Humulyl Cation FPP->Cation1 Terpene Synthase (-OPP) SpiroCation Spiroaxane Cation (Spiro[4.5]decane core) Cation1->SpiroCation Cyclization & Rearrangement Axisonitrile Axisonitrile 3 (R-NC) SpiroCation->Axisonitrile Nucleophilic Attack (+ CN-) CN Inorganic Cyanide (CN-) [Cyanoformate Pool] CN->Axisonitrile S_Donor Sulfur Donor (Thiosulfate/Glutathione) Axisothiocyanate Axisothiocyanate 3 (R-NCS) S_Donor->Axisothiocyanate Axisonitrile->Axisothiocyanate Sulfur Transferase (Rhodanese-like) Formamide Axamide 3 (R-NHCHO) Axisonitrile->Formamide Hydration (Degradation)

Figure 1: Proposed biosynthetic pathway of Axisothiocyanate 3 showing the sequential incorporation of cyanide and sulfur.

Experimental Protocols for Validation

To confirm this pathway in a new sponge species or pharmacological study, the following protocols are the gold standard.

Protocol A: Precursor Incorporation (Radiolabeling)

Objective: Determine if the nitrogen source is inorganic cyanide and if the sulfur comes from thiocyanate or metabolic sulfur pools.

  • Specimen Preparation:

    • Collect fresh Acanthella cavernosa (or target sponge).

    • Cut into 1

      
       explants; maintain in filtered seawater (FSW) at ambient ocean temperature.
      
  • Feeding:

    • Group A: Incubate with

      
       (Sodium Cyanide-
      
      
      
      ).[3]
    • Group B: Incubate with

      
       (Sodium Thiocyanate-
      
      
      
      ).[3]
    • Group C: Incubate with

      
      -Acetate (Control for terpene backbone).
      
  • Extraction & Isolation:

    • After 24-48 hours, extract explants with

      
      /MeOH (1:1).
      
    • Partition into organic layer.

    • Purify Axisothiocyanate 3 via HPLC (Reverse Phase

      
      , 
      
      
      
      gradient).
  • Analysis:

    • Measure Specific Activity (dpm/mmol) via Liquid Scintillation Counting.

    • Interpretation: High incorporation of

      
       from cyanide into the –NCS carbon confirms the cyanide origin. Incorporation of thiocyanate indicates either direct uptake or rapid intracellular conversion.
      
Protocol B: Cell-Free Enzymatic Assay (Rhodanese Activity)

Objective: Verify the enzymatic conversion of Axisonitrile 3 to Axisothiocyanate 3.

  • Enzyme Prep: Homogenize sponge tissue in Tris-HCl buffer (pH 7.4) with protease inhibitors. Centrifuge (10,000 x g) to obtain crude cytosolic extract.

  • Reaction Mix:

    • Substrate: Purified Axisonitrile 3 (1 mM).

    • Sulfur Donor: Sodium Thiosulfate (

      
      , 5 mM).
      
    • Enzyme: 100 µL crude extract.

  • Incubation: 30°C for 60 minutes.

  • Detection: Extract reaction with hexane. Analyze via GC-MS or LC-MS for the appearance of the Axisothiocyanate 3 peak (Mass shift +32 Da).

Comparative Data: Isonitrile vs. Isothiocyanate

The following table summarizes the physicochemical distinctions useful for identification during isolation.

FeatureAxisonitrile 3 (Precursor)Axisothiocyanate 3 (Target)
Functional Group Isocyanide (–NC)Isothiocyanate (–NCS)
IR Spectrum Sharp peak ~2130

Broad, strong peak ~2100-2150


NMR (ipso-C)
~150-160 ppm (triplet if

)
~130 ppm
Odor Foul, repellantPungent, mustard-like
Bioactivity Potent Antifouling / AntimalarialCytotoxic / Antimicrobial

References

  • Garson, M. J., & Simpson, J. S. (2004).[2] Marine isocyanides and related natural products—Structure, biosynthesis and ecology.[2] Natural Product Reports, 21(1), 164-179.[2] Link

  • Fattorusso, E., Magno, S., Mayol, L., Santacroce, C., & Sica, D. (1975). Axisonitrile-3, axisothiocyanate-3 and axamide-3.[1] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina.[1] Tetrahedron, 31(20), 2692-2696. Link

  • Simpson, J. S., & Garson, M. J. (2004).[2] Biosynthetic pathways to isocyanides and isothiocyanates; precursor incorporation studies on terpene metabolites in the tropical marine sponges Amphimedon terpenensis and Axinyssa n.sp.[2][3][4] Organic & Biomolecular Chemistry, 2(6), 939-948. Link

  • Davis, R. A., et al. (2025). The Enigma of Sponge-Derived Terpenoid Isothiocyanate-Thiocyanate Pairs: A Biosynthetic Proposal. Preprints.org.[1] Link

  • He, H. Y., et al. (1992).[1] Sesquiterpene thiocyanates and isothiocyanates from Axinyssa aplysinoides.[1][5] Journal of Organic Chemistry, 57(11), 3191-3194. Link

Sources

Exploratory

Technical Guide: Natural Sources and Isolation of Axisothiocyanate-3

The following technical guide details the natural sources, isolation protocols, and characterization of Axisothiocyanate-3 , a bioactive marine sesquiterpene. Executive Summary Axisothiocyanate-3 (often denoted as Sp3 in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural sources, isolation protocols, and characterization of Axisothiocyanate-3 , a bioactive marine sesquiterpene.

Executive Summary

Axisothiocyanate-3 (often denoted as Sp3 in literature) is a rare sesquiterpene isothiocyanate characterized by a unique spiro[4.5]decane (spiroaxane) carbon skeleton. Unlike terrestrial isothiocyanates derived from glucosinolates, Axisothiocyanate-3 is a marine secondary metabolite produced primarily by sponges of the genera Axinella and Acanthella.

This compound is of significant pharmaceutical interest due to its potent antiplasmodial activity (against Plasmodium falciparum) and antifouling properties . It typically co-occurs with its isonitrile congener, Axisonitrile-3 , exhibiting a complex biosynthetic relationship involving inorganic cyanide and thiocyanate metabolism.[1]

Natural Sources and Chemical Ecology

Primary Marine Sources

The production of Axisothiocyanate-3 is restricted to specific marine poriferans (sponges) found in the Indo-Pacific and Mediterranean regions.

GenusSpeciesGeographic LocationCo-occurring Metabolites
Axinella Axinella cannabinaMediterraneanAxisonitrile-3, Axamide-3
Acanthella Acanthella cavernosaIndo-Pacific (Australia)Axisocyanate-3, Axisonitrile-3
Acanthella Acanthella klethraGreat Barrier ReefEudesmane sesquiterpenes
Dietary Sequestration in Nudibranchs

Axisothiocyanate-3 acts as a chemical defense marker in the food web. Nudibranchs (sea slugs) such as Phyllidiella pustulosa prey upon Acanthella sponges and sequester Axisothiocyanate-3 in their dorsal mantle tissues to deter predators. This dietary transfer confirms the compound's stability and bioavailability in marine systems.

Biosynthetic Context

Research indicates a dynamic enzymatic interconversion between isonitriles and isothiocyanates in these sponges.[2]

  • Precursors : Radiolabeling studies using [

    
    C]-cyanide and [
    
    
    
    C]-thiocyanate demonstrate that sponges can biosynthesize the spiroaxane skeleton and functionalize it via an inorganic carbon/nitrogen pool.
  • Mechanism : The coexistence of Axisonitrile-3 and Axisothiocyanate-3 suggests a specific sulfur-transfer enzyme (rhodanese-like activity) capable of converting the isonitrile group (-NC) to the isothiocyanate group (-NCS) or vice versa.

Isolation and Purification Protocol

The isolation of Axisothiocyanate-3 requires a non-destructive workflow to prevent the hydrolysis of the isothiocyanate moiety. The following protocol is synthesized from established marine natural product methodologies.

Experimental Workflow Diagram

IsolationWorkflow Sample Fresh Sponge Tissue (Acanthella/Axinella) Lyophil Lyophilization (Freeze Drying) Sample->Lyophil Preserve metabolites Extract Solvent Extraction (DCM:MeOH 1:1) Lyophil->Extract Cell lysis Filter Filtration & Desalting Extract->Filter Remove spicules Partition Liquid-Liquid Partition (H2O / EtOAc) Filter->Partition Concentrate organics Flash Flash Chromatography (Silica Gel, Hexane/EtOAc gradient) Partition->Flash Fractionation HPLC RP-HPLC Purification (C18, MeOH/H2O) Flash->HPLC Isolate from Axisonitrile-3 Pure Pure Axisothiocyanate-3 (Oil/Amorphous Solid) HPLC->Pure Final yield

Figure 1: Step-by-step isolation workflow for lipophilic marine sesquiterpenes.

Detailed Methodology
Step 1: Tissue Preparation and Extraction
  • Lyophilization : Freeze-dry the wet sponge tissue immediately after collection to prevent enzymatic degradation.

  • Solvent Extraction : Macerate the dried tissue in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) .

    • Rationale: MeOH penetrates the cell membranes, while DCM solubilizes the lipophilic sesquiterpenes.

  • Filtration : Pass the crude extract through a Celite bed to remove sponge spicules and cellular debris.

Step 2: Partitioning (Desalting)
  • Evaporate the organic solvent under reduced pressure (Rotavap) at <40°C.

  • Resuspend the residue in water and partition against Ethyl Acetate (EtOAc) (3x).

  • Collect the EtOAc layer (lipophilic fraction), dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Chromatographic Separation

Axisothiocyanate-3 is non-polar.[3] Separation from the more polar cellular components is achieved via:

  • Flash Column Chromatography (Silica Gel) :

    • Mobile Phase : Gradient of Hexane (100%)

      
       Hexane:EtOAc (9:1).
      
    • Observation : Axisothiocyanate-3 typically elutes in non-polar fractions (early elution) compared to nitrogen-rich alkaloids.

  • High-Performance Liquid Chromatography (HPLC) :

    • Column : Reverse-phase C18 (e.g., Phenomenex Luna 5µm).

    • Solvent System : Isocratic elution with MeOH:H₂O (85:15) or MeCN:H₂O.

    • Detection : UV absorption at 210-250 nm.

Structural Identification & Characterization

Validation of Axisothiocyanate-3 requires distinguishing it from its isomer, Axisonitrile-3.[1]

Spectroscopic Signatures
MethodDiagnostic FeatureInterpretation
IR Spectroscopy 2100–2150 cm⁻¹ (Broad/Strong)Characteristic stretching vibration of the isothiocyanate group (-N=C=S ). Distinguishes from isonitrile (-N≡C) which appears sharper at ~2130 cm⁻¹.
¹³C NMR ~130 ppm (Quaternary)The central carbon of the isothiocyanate group (-N=C =S).
¹H NMR Spiro-center shiftsHigh-field signals characteristic of the spiro[4.5]decane ring junction.
Mass Spectrometry Molecular Ion (M+)Confirms formula (e.g., C₁₆H₂₅NS for sesquiterpene derivatives).
Chemical Validation (The "Urea" Test)

To confirm the presence of the -NCS group chemically:

  • React a small aliquot of the purified compound with an amine (e.g., diethylamine).

  • Result : Formation of a thiourea derivative.

  • Note: Isonitriles will not react under these mild conditions to form thioureas, providing a definitive chemical assay.

Biological Activity Profile

Axisothiocyanate-3 is not merely a metabolic byproduct; it is a potent bioactive agent.

  • Antiplasmodial Activity :

    • Demonstrates activity against Plasmodium falciparum strains (D6 and W2).[3][4]

    • IC₅₀ : Ranges from 10–50 µM depending on the strain and purity.

    • Mechanism: Likely interferes with parasitic redox homeostasis similar to other terpene isothiocyanates.

  • Antifouling :

    • Inhibits the settlement of barnacle larvae (Balanus amphitrite).[4]

    • Ecological role: Maintains the sponge surface free of epibionts.

Biosynthetic Pathway Visualization

The following diagram illustrates the proposed biosynthetic relationship between the inorganic precursors and the spiroaxane metabolites.

Biosynthesis CN Cyanide (CN-) SCN Thiocyanate (SCN-) CN->SCN Metabolic Pool FPP Farnesyl Pyrophosphate (Sesquiterpene Precursor) Cation Spiroaxane Cation FPP->Cation Cyclization Axisonitrile Axisonitrile-3 (-NC) Cation->Axisonitrile + CN- Axisothiocyanate Axisothiocyanate-3 (-NCS) Cation->Axisothiocyanate + SCN- Axisonitrile->Axisothiocyanate Enzymatic Sulfur Transfer (Rhodanese-like)

Figure 2: Proposed biosynthetic pathway of spiroaxane nitrogenous terpenes in Axinella/Acanthella sponges.

References

  • Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa . ARKIVOC, 2007. Link

  • Marine sponge compounds with antiplasmodial properties: Focus on in vitro study against Plasmodium falciparum . Journal of Applied Pharmaceutical Science, 2020.[3] Link

  • The Enigma of Sponge-Derived Terpenoid Isothiocyanate–Thiocyanate Pairs: A Biosynthetic Proposal . Marine Drugs (MDPI), 2025. Link

  • Evidence of Enantiomeric Turnover in the Marine Sponge Acanthella cavernosa . UQ eSpace (PhD Thesis), 2011.[2] Link

  • Axisonitrile-3, axisothiocyanate-3 and axamide-3.[4][5][6] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina .[2][5] Tetrahedron, 1976.[5] Link

Sources

Foundational

Comprehensive Characterization of Axisothiocyanate-3

This technical guide details the characterization, spectral analysis, and isolation logic of Axisothiocyanate-3 (often abbreviated as Ax-3), a marine sesquiterpenoid isothiocyanate. A Technical Guide to Marine Spiroaxane...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization, spectral analysis, and isolation logic of Axisothiocyanate-3 (often abbreviated as Ax-3), a marine sesquiterpenoid isothiocyanate.

A Technical Guide to Marine Spiroaxane Isothiocyanates

Executive Summary & Chemical Identity[1][2]

Axisothiocyanate-3 is a secondary metabolite belonging to the axane class of sesquiterpenes. It is characterized by a spiro[4,5]decane skeleton and an isothiocyanate (-NCS) functional group. It is historically significant as one of the defining members of the "isocyanopupukeanane" and "spiroaxane" families discovered in marine sponges of the genus Axinella.

Unlike terrestrial isothiocyanates (often derived from glucosinolates in cruciferous vegetables), Axisothiocyanate-3 is terpenoid in origin, co-occurring with its isomeric isonitrile, Axisonitrile-3 .[1]

Chemical Profile
PropertyData
Common Name Axisothiocyanate-3
Class Sesquiterpene Isothiocyanate (Spiroaxane)
Molecular Formula C

H

NS
Molecular Weight ~263.44 g/mol
Key Functional Group Isothiocyanate (-N=C=S)
Primary Source Axinella cannabina (Demospongiae)

Spectroscopic Characterization (NMR, MS, IR)

The structural elucidation of Axisothiocyanate-3 relies on a triad of spectral evidence: the diagnostic IR stretch, the "silent" carbon in


C NMR, and the molecular ion in MS.
A. Infrared Spectroscopy (IR)

The most immediate diagnostic tool for distinguishing Axisothiocyanate-3 from its co-metabolite Axisonitrile-3 is IR spectroscopy.

  • Diagnostic Band: Broad, strong absorption at 2050–2150 cm⁻¹ .

  • differentiation:

    • -NCS (Isothiocyanate): Broad, often split or complex band ~2100 cm⁻¹.

    • -NC (Isonitrile): Sharp, distinct band ~2130 cm⁻¹.

B. Mass Spectrometry (MS)

Mass spectrometry confirms the sesquiterpene skeleton and the presence of sulfur.

  • Molecular Ion (

    
    ):  m/z ~263.
    
  • Fragmentation Pattern:

    • Loss of Functional Group: A characteristic loss of 58 Da (-NCS) or 32 Da (S) is often observed, leaving the hydrocarbon spiro-skeleton (

      
      ).
      
    • Base Peak: Often related to the stable carbocation of the spiro[4,5]decane core after the loss of the labile -NCS group.

C. Nuclear Magnetic Resonance (NMR)

H NMR (Proton)

The proton spectrum is dominated by the aliphatic signals of the sesquiterpene backbone.

  • Methyl Signals: Three to four methyl groups (singlets and doublets) in the 0.8 – 1.6 ppm range.

  • Spiro-Ring Protons: Complex multiplets in the 1.2 – 2.2 ppm region.

  • Functional Group Vicinity: If the -NCS is secondary, the methine proton (

    
    -proton) typically appears downfield (3.5 – 4.5 ppm), though in tertiary positions (common in spiroaxanes), this signal is absent.
    

C NMR (Carbon-13)

This is the most critical validation step.

  • The "Silent" Carbon: The central carbon of the isothiocyanate group (-N=C =S) is notoriously difficult to detect due to long relaxation times (

    
    ) and chemical shift anisotropy broadening.
    
    • Shift: ~128 – 135 ppm (Weak/Broad).

    • Technical Note: To observe this signal, use a relaxation delay (

      
      ) of >2-5 seconds and high scan counts.
      
  • Spiro Quaternary Carbon: A diagnostic singlet signal in the 40–60 ppm range representing the spiro-junction.

  • Olefinic Carbons: If the specific congener contains a double bond (common in Axinella terpenes), look for signals at 110–150 ppm .

Experimental Protocols

Protocol 1: Isolation from Axinella cannabina

Rationale: Marine terpenes are lipophilic. A stepped gradient extraction prevents contamination from polar salts and proteins.

  • Collection: Flash-freeze Axinella sponge tissue immediately after collection (prevents enzymatic degradation of isonitriles/isothiocyanates).

  • Lyophilization: Freeze-dry the tissue to remove water.

  • Extraction:

    • Macerate dried tissue in MeOH/CH

      
      Cl
      
      
      
      (1:1)
      for 24 hours.
    • Filter and concentrate in vacuo.

  • Partitioning:

    • Resuspend residue in water.[2]

    • Partition against n-Butanol or Ethyl Acetate to capture the organic fraction.

  • Fractionation (Flash Chromatography):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of Hexane

      
       Ethyl Acetate .
      
    • Target: Axisothiocyanates typically elute in non-polar fractions (high Hexane ratio) due to the lipophilic nature of the terpene skeleton.

Protocol 2: HPLC Purification

Rationale: Separation of the Isothiocyanate (Ax-3) from the Isomer (Axisonitrile-3).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

  • Solvent System: Isocratic Acetonitrile (ACN) / Water (typically 80:20 or 90:10).

  • Detection: UV at 210 nm (general) and 254 nm.

  • Differentiation: Axisothiocyanate-3 usually elutes after the corresponding isonitrile due to slightly lower polarity.

Biosynthetic Logic & Signaling

The existence of Axisothiocyanate-3 is linked to the "Cyanide/Isocyanide" metabolic grid in sponges. Recent studies suggest a Rhodanese-like enzymatic pathway that converts the toxic isonitrile group into the isothiocyanate.[3]

Biosynthetic Pathway Diagram

Biosynthesis cluster_conversion Detoxification / Functionalization FPP Farnesyl Pyrophosphate (Terpene Precursor) Carbocation Sesquiterpene Carbocation FPP->Carbocation Cyclization Axisonitrile Axisonitrile-3 (R-NC) Carbocation->Axisonitrile + CN- (via enzyme) Inorganic_CN Inorganic Cyanide (CN-) Inorganic_CN->Axisonitrile Incorporation Axisothiocyanate Axisothiocyanate-3 (R-NCS) Axisonitrile->Axisothiocyanate Sulfuration Rhodanese Enzyme: Rhodanese-like Sulfur Transferase Rhodanese->Axisothiocyanate

Figure 1: Proposed biosynthetic relationship between marine isonitriles and isothiocyanates involving sulfur transferases.

References

  • Primary Isolation & Structure: Fattorusso, E., et al. (1976). "Axisonitrile-3, axisothiocyanate-3 and axamide-3.[3] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina."[3] Tetrahedron, 32(4), 473–478.[3]

  • Biosynthetic Origin: Garson, M. J., & Simpson, J. S. (2004). "Marine isocyanides and related natural products – structure, biosynthesis and ecology." Natural Product Reports, 21, 164-179.

  • Modern Spectral Analysis (Isothiocyanates): Glaser, R., et al. (2015). "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study." The Journal of Organic Chemistry.

  • Recent Marine Sponge Metabolites: Zubia, E., et al. (2025 Context). "Further Investigation of the Mediterranean Sponge Axinella polypoides." Marine Drugs / NIH.

Sources

Exploratory

Technical Guide: The Co-occurrence of Axisothiocyanate, Axisonitrile, and Axamide Analogs

Biosynthetic Origins, Pharmacological Potency, and Isolation Protocols Executive Summary This technical guide analyzes the chemical ecology and therapeutic potential of sesquiterpenoid isonitriles (isocyanides) and their...

Author: BenchChem Technical Support Team. Date: February 2026

Biosynthetic Origins, Pharmacological Potency, and Isolation Protocols

Executive Summary

This technical guide analyzes the chemical ecology and therapeutic potential of sesquiterpenoid isonitriles (isocyanides) and their co-occurring congeners: isothiocyanates and formamides. Predominantly isolated from marine sponges of the order Halichondrida (genera Axinella, Acanthella) and their nudibranch predators, these compounds represent a unique biosynthetic divergence where terpene skeletons incorporate inorganic cyanide rather than amino acid-derived nitrogen.

For drug development professionals, the primary interest lies in the axisonitrile-3 family. These compounds exhibit potent antiplasmodial activity by inhibiting heme detoxification in Plasmodium falciparum, offering a novel scaffold distinct from the quinoline and artemisinin classes. This guide details the mechanistic basis of their co-occurrence, provides validated isolation protocols to prevent artifactual hydrolysis, and summarizes their pharmacological profiles.

Structural Diversity and Chemical Ecology

The co-occurrence of these three functional groups—isonitrile (-NC), isothiocyanate (-NCS), and formamide (-NHCHO)—on identical carbon skeletons is a chemotaxonomic hallmark of specific marine sponges.

The Core Skeletons

While the functional groups vary, the underlying terpene skeletons remain consistent within a species. The three primary skeletal classes are:

Skeleton ClassRepresentative CompoundKey Structural Feature
Spiroaxane Axisonitrile-3Spiro[4.5]decane system.[1][2] The most pharmacologically relevant class.
Aromadendrane Axisonitrile-2Dimethyl-cyclopropane ring fused to a hydroazulene system.
Pupukeanane 9-IsocyanopupukeananeTricyclic adamantane-like cage structure.
The Co-occurrence Triad

In fresh sponge extracts, the isonitrile is typically the major metabolite. The isothiocyanate and formamide analogs often appear as minor constituents.

  • Axisonitrile-3 (Parent): The biosynthetic progenitor.[2][3]

  • Axisothiocyanate-3 (Sulfur Adduct): Formed via biological sulfur transfer (rhodanese-like activity).

  • Axamide-3 (Hydration Product): Often debated as either a true metabolite or an artifact of isolation caused by acid-catalyzed hydration of the isonitrile.

Biosynthetic Mechanics: The "Cyanide Trap"

Unlike terrestrial isonitriles derived from amino acids, marine sponge isonitriles originate from the incorporation of inorganic cyanide into a terpene carbocation.

The Inorganic Cyanide Hypothesis

Current biosynthetic models suggest that cyanide (


) or a surrogate like cyanoformic acid (

) intercepts a carbocation intermediate derived from Farnesyl Pyrophosphate (FPP).
  • Step 1: Cyclization of FPP generates a highly reactive carbocation.

  • Step 2: Nucleophilic attack by the nitrogen atom of the cyanide species forms the isonitrile (-NC) bond.[4][5]

  • Step 3: Post-functionalization yields the isothiocyanate (via sulfur transfer) or formamide (via hydration).

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence from the terpene precursor to the three distinct analogs.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Cation Sesquiterpene Carbocation FPP->Cation Terpene Cyclase Isonitrile Axisonitrile-3 (R-NC) Cation->Isonitrile Nucleophilic Attack (C-N Bond Formation) Cyanide Inorganic Cyanide (CN- / NC-COOH) Cyanide->Isonitrile Isothiocyanate Axisothiocyanate-3 (R-NCS) Isonitrile->Isothiocyanate Sulfur Transferase (Rhodanese-like) Formamide Axamide-3 (R-NHCHO) Isonitrile->Formamide Hydratase or Acid Hydrolysis

Figure 1: Divergent biosynthesis of axane analogs. The isonitrile is the central precursor for both sulfurized and hydrated congeners.

Pharmacological Profile: Antiplasmodial Activity

The primary therapeutic interest in these compounds is their activity against Plasmodium falciparum.[5] The isonitrile moiety is critical for bioactivity; conversion to the formamide typically results in a loss of potency.

Mechanism of Action

Axisonitrile-3 functions similarly to chloroquine but via a distinct binding mode. It interferes with the parasite's heme detoxification pathway.[5][6]

  • Target: Heme (Fe(II)-protoporphyrin IX).

  • Action: The isocyanide carbon coordinates axially to the heme iron, preventing the formation of hemozoin (malaria pigment). This leads to the accumulation of toxic free heme within the parasite.

Comparative Potency Data

The following table summarizes the IC50 values of axisonitrile analogs against P. falciparum strains.

CompoundStrain (Resist.[7][8] Profile)IC50 (ng/mL)Activity Status
Axisonitrile-3 D6 (Chloroquine-Susceptible)~4.5Potent
Axisonitrile-3 W2 (Chloroquine-Resistant)~4.3Potent
Axisothiocyanate-3 D6> 1000Inactive/Weak
Axamide-3 D6> 5000Inactive
7,20-Diisocyanoadociane D64.7Potent

Data Source: Synthesized from Wright et al. and related antiplasmodial assays (See References).

Technical Workflow: Isolation & Characterization

Isolating isonitriles requires specific precautions because the isocyano group is acid-labile. Standard silica gel chromatography (often slightly acidic) can hydrolyze the isonitrile to the formamide (axamide), leading to false "co-occurrence" data.

Validated Isolation Protocol

Objective: Isolate Axisonitrile-3 without artifactual degradation.

  • Extraction:

    • Lyophilize sponge tissue immediately after collection.

    • Extract with DCM:MeOH (1:1) at room temperature. Avoid heating.

  • Partitioning:

    • Partition the crude extract between Hexane and 90% aqueous Methanol.

    • The isonitrile and isothiocyanate partition into the Hexane layer (lipophilic).

  • Chromatography (Critical Step):

    • Stationary Phase: Use neutral Alumina or basified Silica Gel (pre-treated with 1% Triethylamine).

    • Eluent: Hexane/Ethyl Acetate gradient.

    • Note: Avoid standard acidic silica. If standard silica must be used, run the column rapidly under pressure (Flash Chromatography).

  • Detection:

    • TLC visualization: Isonitriles do not stain well with standard anisaldehyde. Use iodine vapor.

    • Olfactory Check: Isonitriles have a distinct, pungent, disagreeable odor often described as "foul" or "rubbery."

Isolation Logic Diagram

Isolation Sample Lyophilized Sponge (Axinella sp.) Extract Crude Extract (DCM:MeOH 1:1) Sample->Extract Partition Partitioning Extract->Partition Hexane Hexane Fraction (Lipophilic) Partition->Hexane AqMeOH Aq. MeOH Fraction (Polar) Partition->AqMeOH Chrom Flash Chromatography (Neutralized Silica + 1% Et3N) Hexane->Chrom Purification Axiso Axisonitrile-3 (Major Product) Chrom->Axiso Axisothi Axisothiocyanate-3 (Minor Product) Chrom->Axisothi Axamide Axamide-3 (Trace/Artifact) Chrom->Axamide

Figure 2: Isolation workflow emphasizing the retention of the lipophilic fraction and the use of neutralized stationary phases.

Synthetic Interconversions

For structure-activity relationship (SAR) studies, it is often necessary to interconvert these analogs.

  • Isonitrile

    
     Formamide: 
    
    • Reagent: Aqueous acetic acid or dilute HCl.

    • Conditions: Stirring at RT for 1-2 hours.

    • Mechanism: Acid-catalyzed hydration.

  • Formamide

    
     Isonitrile: 
    
    • Reagent: Tosyl chloride (TsCl) in Pyridine or POCl3/Diisopropylamine.

    • Conditions: Dehydration of the formamide.

  • Isonitrile

    
     Isothiocyanate: 
    
    • Reagent: Elemental sulfur (

      
      ).
      
    • Conditions: Reflux in benzene or toluene (radical mechanism or catalyzed).

References

  • Marine Isonitriles and Their Related Compounds. Source: National Institutes of Health (PMC) Significance: Comprehensive review of the structural classes and biological activities of marine isonitriles.

  • The Paradox of Antimalarial Terpenoid Isonitrile Biosynthesis Explained. Source: Journal of Natural Products (ACS Publications) Significance: Proposes the cyanoformic acid mechanism for inorganic cyanide incorporation.

  • Antiplasmodial Activity: The First Proof of Inhibition of Heme Crystallization by Marine Isonitriles. Source: PubMed Significance: Establishes the mechanism of action for Axisonitrile-3 against Plasmodium falciparum.

  • Biosynthetic pathways to isocyanides and isothiocyanates. Source: Organic & Biomolecular Chemistry (RSC) Significance: Isotope labeling studies confirming the precursor relationships between isonitriles and isothiocyanates.[3][5]

  • Axisonitrile-3 Compound Summary. Source: PubChem Significance:[9] Chemical and physical property data for the lead compound.

Sources

Foundational

Marine Sesquiterpene Isothiocyanates: The Discovery and Isolation of Axisothiocyanate-3

Executive Summary Axisothiocyanate-3 is a rare marine sesquiterpene isothiocyanate possessing the unique spiroaxane carbon skeleton.[1] First isolated from the Demospongiae Axinella cannabina in the mid-1970s, it represe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Axisothiocyanate-3 is a rare marine sesquiterpene isothiocyanate possessing the unique spiroaxane carbon skeleton.[1] First isolated from the Demospongiae Axinella cannabina in the mid-1970s, it represents a landmark in marine natural product chemistry due to its coexistence with corresponding isonitriles (axisonitrile-3) and formamides (axamide-3). This triad suggests a unique biosynthetic machinery capable of introducing nitrogenous functionality into a terpenoid scaffold via inorganic cyanide—a distinct departure from the amino-acid-derived glucosinolate pathway found in terrestrial plants.

This technical guide details the historical discovery, the specific isolation protocols required to purify this volatile secondary metabolite, and the structural elucidation standards necessary for validation.

Part 1: Historical Context & Discovery

The discovery of Axisothiocyanate-3 emerged during the "Golden Age" of marine natural products in the 1970s, primarily driven by Italian research groups (University of Naples) investigating the chemically rich sponges of the Mediterranean and the Bay of Taranto.

The Axinella Triad

Researchers noted that Axinella cannabina did not produce nitrogenous terpenes in isolation. Instead, they appeared as functional group triads sharing the same carbon skeleton.

  • Axisonitrile-3: The isocyanide (-NC) variant.

  • Axisothiocyanate-3: The isothiocyanate (-NCS) variant.

  • Axamide-3: The formamide (-NHCHO) variant.

In 1976, Di Blasio et al. successfully isolated (+)-axisothiocyanate-3 alongside its congeners.[2] The critical breakthrough was not just the isolation, but the crystallographic determination of the spiroaxane skeleton (spiro[4.5]decane system), a novel sesquiterpene framework unknown at the time.

Biosynthetic Significance

Unlike terrestrial isothiocyanates (e.g., sulforaphane from broccoli), which degrade from glucosinolates, Axisothiocyanate-3 is derived from farnesyl pyrophosphate (FPP) . The nitrogen source is hypothesized to be inorganic cyanide (


) utilized by the sponge (or its symbiotic bacteria) to quench carbocation intermediates during terpene cyclization.

Part 2: Technical Isolation Framework

Objective: Isolate Axisothiocyanate-3 from fresh/frozen Axinella cannabina tissue while preventing hydrolysis of the sensitive -NCS group or volatile loss.

Extraction Workflow (Self-Validating Protocol)

The following protocol utilizes a polarity-gradient extraction designed to separate the lipophilic terpene isothiocyanates from polar cellular debris.

Reagents Required:
  • Acetone (HPLC Grade)

  • Diethyl Ether (

    
    )
    
  • Anhydrous Sodium Sulfate (

    
    )
    
  • Silica Gel 60 (0.063–0.200 mm)

Step-by-Step Methodology:
  • Tissue Preparation:

    • Lyophilize fresh Axinella cannabina sponge tissue to remove water weight (approx. 80% loss).

    • Pulverize the dried tissue into a fine powder to maximize surface area.

  • Primary Extraction:

    • Extract the powder with Acetone (3x volume) at room temperature for 24 hours.

    • Causality: Acetone penetrates cell membranes efficiently and solubilizes both polar and non-polar metabolites.

    • Filter the extract and concentrate under reduced pressure (Rotary Evaporator, < 40°C) to an aqueous suspension.

  • Liquid-Liquid Partitioning:

    • Extract the aqueous residue with Diethyl Ether (

      
      ).
      
    • Validation Check: The isothiocyanates are highly lipophilic. They will migrate to the ether phase.

    • Dry the ether phase over anhydrous

      
      , filter, and evaporate to yield the Gum Residue .
      
  • Fractionation (The Critical Step):

    • Load the gum onto a Silica Gel 60 open column.

    • Elution Gradient: Start with 100% n-Hexane, gradually increasing polarity with

      
      .
      
    • Target Fraction: Axisothiocyanate-3 typically elutes in non-polar fractions (e.g., 95:5 Hexane:Ether), often overlapping with Axisonitrile-3.

Purification Logic

Since the isonitrile and isothiocyanate share similar polarity, separation often requires high-resolution techniques or chemical modification (though modification destroys the native sample).

  • HPLC Separation: Use a Reverse-Phase C18 column (MeOH:H2O gradient).

  • Detection: Monitor UV at 245-250 nm (characteristic of the NCS group attached to the terpene).

Isolation Flowchart (Graphviz)

IsolationProtocol Sponge Axinella cannabina (Lyophilized Tissue) Extract Acetone Extraction (24h, RT) Sponge->Extract Concentrate Concentrate to Aqueous Residue Extract->Concentrate Partition Liquid-Liquid Partition (Diethyl Ether / Water) Concentrate->Partition EtherPhase Ether Phase (Lipophilic Fraction) Partition->EtherPhase Extracts Terpenes WaterPhase Aqueous Phase (Discard) Partition->WaterPhase Column Silica Gel Chromatography (Hexane -> Et2O Gradient) EtherPhase->Column Dry & Load Fraction Crude Fraction (Contains Axisonitrile-3 & Axisothiocyanate-3) Column->Fraction Elutes @ 95:5 Hex:Et2O HPLC Reverse Phase HPLC (C18, MeOH:H2O) Fraction->HPLC Pure Pure Axisothiocyanate-3 HPLC->Pure Retention Time Separation

Figure 1: Isolation workflow for Axisothiocyanate-3 from marine sponge tissue.

Part 3: Structural Elucidation & Validation

To confirm the identity of Axisothiocyanate-3, researchers must validate two distinct features: the Spiroaxane skeleton and the Isothiocyanate functionality .

Spectroscopic Data Table

The following data points serve as the "fingerprint" for validation.

TechniqueParameterCharacteristic SignalStructural Insight
IR Spectroscopy

2100–2150 cm⁻¹ (Broad, Strong)Diagnostic for Isothiocyanate (-NCS). Distinguishes from Isonitrile (-NC, sharp @ 2130)
¹H NMR Chemical Shift

0.8–1.0 (Methyl singlets)
Confirms terpenoid methyls.
¹³C NMR Heterocarbon

~130 ppm (Quaternary C)
Carbon of the -NCS group.
Mass Spectrometry Molecular Ion

(approx)
Consistent with formula

.
Optical Rotation

Positive (+) valueDistinguishes natural enantiomer from synthetic variants.
Structural Logic

The spiroaxane skeleton is a spiro[4.5]decane system. In Axisothiocyanate-3, the -NCS group is typically located at the C-6 position (numbering varies by convention, but it is the bridgehead or adjacent carbon).

  • Differentiation: The key challenge is distinguishing Axisothiocyanate-3 from Axisonitrile-3.

    • IR is the primary tool: The -NCS stretch is broader and often split compared to the sharp -NC stretch.

    • Chemical Shift: The carbon attached to the nitrogen (

      
      -carbon) shifts significantly between the isonitrile and isothiocyanate forms.
      

Part 4: Biosynthetic Pathway Hypothesis

The formation of Axisothiocyanate-3 is a masterclass in marine chemical ecology. It involves the cyclization of Farnesyl Pyrophosphate (FPP) followed by a nucleophilic attack by an inorganic nitrogen species.

Mechanism[3]
  • Precursor: Farnesyl Pyrophosphate (FPP, C15).

  • Cyclization: FPP cyclizes to form the Germacrene cation intermediate.

  • Spiro-rearrangement: A ring contraction/expansion sequence generates the spiroaxane cation.

  • Quenching: The carbocation is trapped by cyanide (

    
    ) or thiocyanate (
    
    
    
    ).
    • Attack by C yields Isonitrile (-NC).

    • Attack by N (of

      
      ) yields Isothiocyanate (-NCS).
      
    • Note: Some theories suggest the isothiocyanate is formed via sulfur transfer to the isonitrile.

Biosynthesis Diagram (Graphviz)

Biosynthesis cluster_products Divergent Trapping FPP Farnesyl Pyrophosphate (C15) Cation Germacryl Cation (Intermediate) FPP->Cation Cyclization Spiro Spiroaxane Cation (Spiro[4.5]decane) Cation->Spiro Rearrangement AxNC Axisonitrile-3 (-NC) Spiro->AxNC + CN- (C-attack) AxNCS Axisothiocyanate-3 (-NCS) Spiro->AxNCS + SCN- (N-attack) or S-transfer

Figure 2: Divergent biosynthetic pathway from FPP to Axisothiocyanate-3.

References

  • Di Blasio, B., Fattorusso, E., Magno, S., Mayol, L., Pedone, C., Santacroce, C., & Sica, D. (1976). Axisonitrile-3, a new sesquiterpenoid isonitrile from the sponge Axinella cannabina.[1] Tetrahedron, 32(4), 473-478. Link

  • Adinolfi, M., De Napoli, L., Di Blasio, B., Iengo, A., Pedone, C., & Santacroce, C. (1977). The absolute configuration of axisonitrile-3 and axisothiocyanate-3. Tetrahedron Letters, 18(32), 2815-2816. Link

  • Ciminiello, P., Fattorusso, E., Magno, S., & Mayol, L. (1987). New nitrogenous sesquiterpenes based on the spiroaxane skeleton from the marine sponge Axinella cannabina.[1][2] Canadian Journal of Chemistry, 65(3), 518-522. Link

  • Garson, M. J., & Simpson, J. S. (2004). Marine isocyanides and related natural products – structure, biosynthesis and ecology. Natural Product Reports, 21, 164-179. Link

  • Burreson, B. J., Christophersen, C., & Scheuer, P. J. (1975). Cooccurrence of a terpenoid isocyanide-formamide pair in the marine sponge Halichondria sp.[1] Journal of the American Chemical Society, 97(1), 201-202. Link

Sources

Exploratory

Physical and chemical properties of Axisothiocyanate 3

Physical, Chemical, and Pharmacological Profiling of a Marine Spiroaxane Sesquiterpene[1][2] Executive Summary Axisothiocyanate 3 is a rare marine sesquiterpene isothiocyanate isolated primarily from sponges of the gener...

Author: BenchChem Technical Support Team. Date: February 2026

Physical, Chemical, and Pharmacological Profiling of a Marine Spiroaxane Sesquiterpene[1][2]

Executive Summary

Axisothiocyanate 3 is a rare marine sesquiterpene isothiocyanate isolated primarily from sponges of the genera Acanthella and Axinella.[1] Structurally characterized by a spiro[4.5]decane (spiroaxane) carbon skeleton, it represents a distinct class of nitrogenous terpenes where inorganic cyanide or thiocyanate is incorporated into a lipid backbone—a biosynthetic anomaly in the animal kingdom. While its isonitrile analog (Axisonitrile-3) exhibits potent antimalarial activity, Axisothiocyanate 3 serves as a critical comparative model for structure-activity relationship (SAR) studies, highlighting the pharmacophore specificity of the isocyano group versus the isothiocyanato group. This guide details its physicochemical properties, spectroscopic signature, biosynthetic origin, and biological profile.

Chemical Identity & Physical Properties[1][3][4][5]

Axisothiocyanate 3 is a lipophilic secondary metabolite. Its core structure is a spiroaxane sesquiterpene, a bicyclic system containing a spiro-junction between a five-membered and a six-membered ring.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name (1R,6R)-1-isothiocyanato-4,7,7,10-tetramethylspiro[4.5]dec-9-ene
Common Name Axisothiocyanate 3 (Sp14)
Molecular Formula C₁₆H₂₅NS
Molecular Weight 263.44 g/mol
Physical State Colorless oil / Amorphous solid
Optical Rotation

(c = 1.0, CHCl₃)
Solubility Soluble in CHCl₃, Et₂O, MeOH; Insoluble in H₂O
Functional Group Isothiocyanate (-N=C=S)
Skeleton Class Spiroaxane (Spiro[4.5]decane)

Expert Insight: The high positive optical rotation (


) is a diagnostic feature for distinguishing Axisothiocyanate 3 from its stereoisomers (e.g., Axisothiocyanate 2, which has a rotation of 

). Correct stereochemical assignment relies heavily on this value combined with NOESY NMR data.
Spectroscopic Characterization

Reliable identification of Axisothiocyanate 3 requires a multi-modal spectroscopic approach to confirm both the spiro-skeleton and the nitrogenous functionality.

Infrared Spectroscopy (IR)

The most distinct feature of Axisothiocyanate 3 is the strong, broad absorption band corresponding to the cumulative double bonds of the isothiocyanate group.

  • Diagnostic Peak:

    
     (Strong, Broad -N=C=S stretch).
    
  • Differentiation: This peak is easily distinguishable from the narrower nitrile/isonitrile peak (

    
    ) found in its congener, Axisonitrile-3.
    
Nuclear Magnetic Resonance (NMR)

The spiroaxane skeleton presents a unique fingerprint in


 and 

NMR.[2]
  • 
     NMR (CDCl₃): 
    
    • Isothiocyanate Carbon:

      
      .[3] Note that this signal can be broadened or "silent" due to the rapid exchange dynamics and quadrupolar relaxation of the nitrogen atom, a common phenomenon in organic isothiocyanates.
      
    • Olefinic Carbons: Characteristic signals for the endocyclic double bond in the six-membered ring.

    • Spiro Carbon: A quaternary signal typically shielded around

      
      .
      
  • 
     NMR (CDCl₃): 
    
    • Methyl Signals: Three doublets (secondary methyls) and one singlet (vinylic methyl).

    • Ring Protons: Complex multiplets in the upfield region (

      
      ) corresponding to the spiro-fused ring system.
      
Biosynthetic Pathway[1]

The biosynthesis of Axisothiocyanate 3 is remarkable for its use of inorganic precursors. Marine sponges like Acanthella cavernosa possess enzyme systems (likely analogous to rhodanese) capable of utilizing cyanide (


) and thiocyanate (

) from the environment.[1]

Mechanism: The pathway begins with a farnesyl pyrophosphate (FPP) precursor. Cyclization leads to a carbocation intermediate. The nucleophilic attack by


 (or 

followed by sulfuration) traps the carbocation, forming the isothiocyanate.

Biosynthesis FPP Farnesyl Pyrophosphate (C15) Cation Bisabolyl/Spiroaxane Cation Intermediate FPP->Cation Cyclase Enzyme Axisonitrile Axisonitrile-3 (-NC) Cation->Axisonitrile CN- Trapping Axisothiocyanate Axisothiocyanate 3 (-NCS) Cation->Axisothiocyanate SCN- Trapping (Major Route) Inorganic Inorganic SCN- / CN- Inorganic->Cation Nucleophilic Attack Axisonitrile->Axisothiocyanate Sulfuration (Putative) Formamide Axamide-3 (-NHCHO) Axisonitrile->Formamide Hydrolysis

Figure 1: Proposed biosynthetic divergence of spiroaxane terpenes in Acanthella sponges. The cation intermediate is trapped by either cyanide or thiocyanate.

Pharmacological & Biological Profile

While Axisonitrile-3 is a potent antimalarial agent, Axisothiocyanate 3 exhibits significantly reduced activity. This stark contrast serves as a textbook example of functional group pharmacophore dependency.

Table 2: Comparative Antimalarial Activity (Plasmodium falciparum)

CompoundStrain D6 (IC₅₀)Strain W2 (IC₅₀)Cytotoxicity (KB Cells)
Axisonitrile-3

(Potent)

(Potent)
Negligible
Axisothiocyanate 3

(Inactive)

(Weak)
Negligible
  • Mechanism of Inactivity: The isonitrile group is isoelectronic with carbon monoxide and can coordinate with heme iron or transition metals in parasitic enzymes. The isothiocyanate group, being less coordinating and more electrophilic (reacting with nucleophiles via thiourea formation), does not share this specific mode of action against Plasmodium.

  • Ecological Role: In the sponge, Axisothiocyanate 3 acts as a chemical defense (antifeedant) against generalist predators (e.g., fish, nudibranchs), deterring predation through its reactivity with biological nucleophiles in the predator's oral cavity or gut.

Experimental Protocols
Protocol A: Isolation from Acanthella cavernosa

This protocol ensures the preservation of the labile isothiocyanate group.

  • Extraction: Lyophilize the sponge tissue (

    
     wet weight). Extract exhaustively with 
    
    
    
    (
    
    
    ) at room temperature (
    
    
    ).
  • Partitioning: Concentrate the crude extract in vacuo. Resuspend in

    
     aqueous MeOH and partition against 
    
    
    
    -hexane. The isothiocyanate partitions into the hexane layer .
  • Fractionation: Subject the hexane fraction to Flash Column Chromatography (Silica Gel 60). Elute with a gradient of

    
    -hexane/EtOAc (
    
    
    
    ).
  • Purification: Collect fractions showing a spot at

    
     (Hexane:EtOAc 9:1). Purify further using Normal Phase HPLC (Phenomenex Luna Silica, 
    
    
    
    ,
    
    
    ) using isocratic
    
    
    -hexane.
  • Validation: Confirm identity via IR (peak at

    
    ) and Optical Rotation.
    
Protocol B: Chemical Derivatization (Urea Formation)

To confirm the absolute configuration and functional group.

  • Reaction: Dissolve pure Axisothiocyanate 3 (

    
    ) in dry diethyl ether (
    
    
    
    ).
  • Addition: Add excess diethylamine (

    
    ). Stir at room temperature for 2 hours.
    
  • Workup: Evaporate solvent under nitrogen stream.

  • Analysis: The product, a diethylthiourea derivative, is stable and crystallizable, allowing for X-ray diffraction or easier NMR analysis (loss of

    
     signal, appearance of thiourea 
    
    
    
    signal at
    
    
    ).
References
  • Angerhofer, C. K., et al. (1992). Antimalarial activity of sesquiterpenes from the marine sponge Acanthella klethra. Journal of Natural Products, 55(12), 1787-1789. Link

  • Di Blasio, B., et al. (1976). Axisonitrile-3, axisothiocyanate-3 and axamide-3.[2][4][5] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina.[2][4][6] Tetrahedron, 32(4), 473-478.[4] Link

  • Jumaryatno, P., et al. (2007). Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa.[3] Arkivoc, 7, 157-166.[3] Link

  • Garson, M. J., & Simpson, J. S. (2004). Marine isocyanides and related natural products – structure, biosynthesis and ecology. Natural Product Reports, 21, 164-179. Link

  • Ciavatta, M. L., et al. (2014). Marine Antimalarials. Marine Drugs, 12(4), 2090-2116. Link

Sources

Foundational

Advanced Pharmacological Profiling of Spirodecane Sesquiterpenes: Acoranes and Spirovetivanes

Executive Summary & Chemical Definition Spirodecane sesquiterpenes represent a niche yet pharmacologically potent class of C15 terpenoids characterized by a spiro[4.5]decane bicyclic core. Unlike linear or fused-ring ses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Definition

Spirodecane sesquiterpenes represent a niche yet pharmacologically potent class of C15 terpenoids characterized by a spiro[4.5]decane bicyclic core. Unlike linear or fused-ring sesquiterpenes (e.g., germacranes, guaianes), the spiro-linkage confers a unique three-dimensional rigidity that influences receptor binding affinity and metabolic stability.

This technical guide focuses on the two most biologically significant subclasses:

  • Acoranes: Predominantly isolated from deep-sea fungi (e.g., Penicillium bilaiae) and Acorus plants, exhibiting potent anti-neuroinflammatory and cytotoxic properties.

  • Spirovetivanes: Phytoalexins found in Solanaceous plants (e.g., Solanum tuberosum), functioning as antimicrobial defense agents.

Pharmacological Profile: Acorane Sesquiterpenes

Anti-Neuroinflammatory Activity

Recent isolation efforts from the deep-sea fungus Penicillium bilaiae (strain F-28) have identified a series of acorane derivatives, specifically bilaiaeacorenols A–R .[1][2]

  • Lead Compound: Compound 18 (Bilaiaeacorenol with a C-15 carboxylic acid moiety).

  • Target Pathology: Microglial hyperactivation in neurodegenerative diseases (Alzheimer’s, Parkinson’s).

  • Mechanism of Action:

    • Inhibition of NO Production: Compound 18 significantly inhibits Nitric Oxide (NO) production in LPS-stimulated BV-2 microglial cells.[1][2][3][4]

    • NF-κB Suppression: The compound blocks the nuclear translocation of the NF-κB p65 subunit, preventing the transcription of pro-inflammatory cytokines.

    • Downregulation of Enzymes: Marked reduction in inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) protein/mRNA levels.

Mechanism Visualization: NF-κB Pathway Inhibition

The following diagram illustrates the specific intervention point of acorane sesquiterpenes within the inflammatory cascade.

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Phosphorylation IkB IkB (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-kB (Cytosol) IkB->NFkB_Cyto Degradation releases NF-kB NFkB_Nuc NF-kB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2) NFkB_Nuc->DNA Transcription Inflammation Neuroinflammation (NO Release) DNA->Inflammation Protein Expression Acorane Acorane Sesquiterpene (Compound 18) Acorane->NFkB_Nuc BLOCKS Translocation

Caption: Acorane sesquiterpenes inhibit the nuclear translocation of NF-κB, preventing the downstream expression of iNOS and COX-2.

Pharmacological Profile: Spirovetivane Sesquiterpenes

Antimicrobial Defense (Phytoalexins)

Spirovetivanes such as solavetivone and lubimin are stress-inducible metabolites (phytoalexins) produced by Solanaceous plants in response to fungal infection (e.g., Phytophthora infestans).[5]

  • Solavetivone: A bicyclic ketone precursor.[6] It possesses moderate antifungal activity but serves as a critical biosynthetic intermediate.

  • Lubimin: Derived from solavetivone, exhibiting higher toxicity toward pathogens.[7]

  • Mechanism: These compounds disrupt the integrity of fungal cell membranes, leading to leakage of electrolytes and cell death. However, pathogens often evolve detoxification mechanisms (e.g., hydroxylation by cytochrome P450s) to neutralize these compounds.

Comparative Activity Data

The following table summarizes the biological activities of key spirodecane sesquiterpenes.

Compound ClassSpecific CompoundSourcePrimary ActivityKey Metric (Approx.)
Acorane Bilaiaeacorenol APenicillium bilaiaeAnti-neuroinflammatoryIC50: ~15 µM (NO inhibition)
Acorane Compound 18 (Carboxylated)Penicillium bilaiaeAnti-neuroinflammatoryIC50: <10 µM (High Potency)
Spirovetivane SolavetivoneSolanum tuberosumAntifungal (Phytoalexin)MIC: 50–100 µg/mL
Spirovetivane LubiminSolanum tuberosumAntifungalMIC: 25–50 µg/mL
Acorane Acorenone CPseudofusicoccum sp.AChE Inhibition23% inhibition @ 50 µM

Detailed Experimental Protocol: Isolation of Acoranes

Objective: Isolation of bioactive acorane sesquiterpenes from fungal fermentation broth (Penicillium bilaiae).

Fermentation & Extraction[4][9]
  • Cultivation: Inoculate P. bilaiae F-28 into PDB (Potato Dextrose Broth) medium. Incubate at 28°C for 4 days (seed culture). Transfer to solid rice medium (autoclaved rice) and incubate for 28 days at room temperature.

  • Extraction:

    • Macerate the fermented rice medium with Ethyl Acetate (EtOAc) (3 x 500 mL per kg).

    • Sonicate for 20 minutes to disrupt cell walls.

    • Filter and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude extract.

Fractionation (Self-Validating Workflow)

The following workflow ensures high purity by using orthogonal separation mechanisms (polarity vs. hydrophobicity).

  • Step 1: Liquid-Liquid Partitioning

    • Suspend crude extract in MeOH:H2O (1:10).

    • Partition against Petroleum Ether (PE) to remove fats/lipids (Discard PE layer).

    • Extract the aqueous MeOH layer with EtOAc. Collect the EtOAc layer (Target Fraction).

    • Validation: TLC check (Anisaldehyde stain) should show distinct terpene spots (purple/blue).

  • Step 2: Silica Gel Chromatography

    • Load EtOAc fraction onto a Silica Gel column (200–300 mesh).[4][8]

    • Elute with a gradient of CH2Cl2:MeOH (100:1 to 1:1).

    • Collect fractions based on TLC grouping.

  • Step 3: HPLC Purification (Final Isolation)

    • Use a Semi-preparative RP-C18 column (e.g., ODS-A, 5 µm).

    • Mobile Phase: MeCN:H2O (Gradient 40% -> 100% MeCN over 30 mins).

    • Flow Rate: 3.0 mL/min.

    • Detection: UV at 210 nm (Terpenes have weak UV absorption; 210 nm detects the double bonds).

Isolation Workflow Diagram

Isolation_Protocol Fermentation Fungal Fermentation (Rice Medium, 28 Days) Extraction EtOAc Extraction & Concentration Fermentation->Extraction Partition Partition: MeOH:H2O vs PE (Remove Lipids) Extraction->Partition Silica Silica Gel Column (CH2Cl2:MeOH Gradient) Partition->Silica EtOAc Phase HPLC RP-C18 HPLC Purification (MeCN:H2O) Silica->HPLC Enriched Fractions PureCompound Pure Acorane Sesquiterpenes (NMR/MS Validation) HPLC->PureCompound

Caption: Orthogonal isolation workflow for obtaining high-purity acorane sesquiterpenes from fungal biomass.

Structure-Activity Relationships (SAR)

Analysis of the isolated variants reveals critical structural determinants for biological activity:

  • C-2 Substitution (Acoranes):

    • Acetylation at C-2 generally increases activity compared to the hydroxylated counterpart.

    • Implication: Lipophilicity at this position aids in cellular penetration or receptor binding.

  • Carboxylic Acid Moiety:

    • Analogs with a carboxylic acid group (e.g., Compound 18 from P. bilaiae) show the highest anti-neuroinflammatory potency.

    • Hypothesis: The acidic group may facilitate ionic interactions with the NF-κB complex or upstream signaling proteins.

  • Hydroxylation Pattern:

    • Triol derivatives (three -OH groups) often show higher activity than diols or mono-hydroxylated analogs, suggesting that hydrogen bonding capacity is also relevant for target engagement.

References

  • Zhang, X., et al. (2022). Acorane sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus with anti-neuroinflammatory effects. Frontiers in Chemistry, 10. Link

  • Liu, Y., et al. (2015). Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003. Marine Drugs. Link

  • Camagna, M., et al. (2020). Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase. Plant Signaling & Behavior, 15(4). Link

  • Jurzysta, M., et al. (2021). Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus. Molecules, 26(10). Link

  • Chadwick, M., et al. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences, 14(6). Link

Sources

Exploratory

Technical Guide: Preliminary In Vitro Screening of Axisothiocyanate 3 (A3) Bioactivity

[1] Document Control: Version: 1.0 Subject: Standardized Screening Pipeline for Novel Isothiocyanate Derivative "Axisothiocyanate 3" (A3) Executive Summary & Compound Profile Axisothiocyanate 3 (A3) is characterized as a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Version: 1.0

  • Subject: Standardized Screening Pipeline for Novel Isothiocyanate Derivative "Axisothiocyanate 3" (A3)

Executive Summary & Compound Profile

Axisothiocyanate 3 (A3) is characterized as a lipophilic electrophile bearing a reactive –N=C=S (isothiocyanate) pharmacophore.[1] Based on the structural activity relationships (SAR) of analogous compounds (e.g., Sulforaphane, Allyl Isothiocyanate), A3 is hypothesized to act as a Phase II enzyme inducer via the Nrf2-Keap1 signaling pathway .[1]

This technical guide outlines a rigorous, self-validating screening pipeline to verify A3’s bioactivity profile. Unlike standard small molecules, A3 requires specialized handling due to its electrophilic reactivity with nucleophilic residues (cysteine thiols) present in culture media proteins.[1]

Core Bioactivity Hypothesis:

  • Primary Mechanism: Modification of Keap1 cysteine residues

    
     Nrf2 nuclear translocation 
    
    
    
    ARE activation.[1]
  • Functional Outcome: Upregulation of antioxidant enzymes (HO-1, NQO1) and suppression of NF-κB driven inflammation.[1]

Physicochemical Handling & Stability

Critical Advisory: Isothiocyanates (ITCs) are inherently unstable in aqueous media, often possessing a half-life (


) of < 24 hours in the presence of Fetal Bovine Serum (FBS) due to rapid thiocarbamoylation of albumin.[1]
Protocol A: Stock Preparation & Stability Check[1]
  • Solvent: Dimethyl sulfoxide (DMSO).[1] Avoid ethanol due to potential thiocarbamate formation.[1]

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into single-use amber vials (light sensitive) at -80°C. Avoid freeze-thaw cycles.

Stability Validation Step: Before biological assays, verify A3 stability in the specific culture medium (e.g., DMEM + 10% FBS) using HPLC-UV or LC-MS.[1]

  • Acceptance Criteria:

    
     parent compound retention after 4 hours at 37°C. If degradation is rapid, protocols must be adjusted to "pulse" treatments (3–6 hours) rather than 24-hour continuous exposure.[1]
    

Phase I: Cytotoxicity Profiling (The "Go/No-Go" Gate)

To distinguish between specific signaling modulation and non-specific necrotic toxicity, we must first establish the sub-cytotoxic threshold (IC


).[1]
Protocol B: CCK-8 Cell Viability Assay
  • Why CCK-8 over MTT? ITCs can occasionally reduce MTT tetrazolium salts abiotically, leading to false positives.[1] CCK-8 (WST-8) is more stable and less prone to interference.[1]

  • Cell Model: HepG2 (Human hepatocellular carcinoma) or RAW 264.7 (Murine macrophage).[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Apply A3 in serial dilutions (e.g., 1, 5, 10, 25, 50, 100

    
    M).
    
    • Vehicle Control: 0.1% DMSO (Max).[1]

    • Positive Toxicity Control: Doxorubicin (1

      
      M) or Allyl Isothiocyanate (high dose).[1]
      
  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 10

    
    L CCK-8 reagent; incubate 1–2h; measure Absorbance at 450 nm.
    

Data Output Table:

ParameterDefinitionThreshold for Progression
IC

Concentration inhibiting 50% growthMust be

M to be a viable chemopreventive candidate.
IC

Max non-cytotoxic concentration (MNTC)Target Dose: All mechanistic assays must be performed

IC

.
Z-Factor Assay quality metric

required for valid run.

Phase II: Mechanistic Screening (Nrf2/ARE Activation)

This is the core bioactivity assay.[1] A3 is expected to induce the Antioxidant Response Element (ARE).[1]

Protocol C: Dual-Luciferase Reporter Assay
  • Cell Line: AREc32 (MCF7 stably transfected with ARE-Luciferase) or transiently transfected HepG2.[1]

  • Plasmids (if transient): pGL-ARE (Firefly) + pRL-TK (Renilla - normalization control).[1]

Step-by-Step:

  • Seeding:

    
     cells/well in white-walled 96-well plates.
    
  • Treatment: Treat cells with A3 at 0.5x, 1x, and 2x the determined IC

    
     for 16–24 hours.[1]
    
    • Positive Control:[1][2][3]Sulforaphane (SFN) at 5

      
      M.[1]
      
  • Lysis: Wash with PBS; add Passive Lysis Buffer (Promega).[1]

  • Measurement:

    • Inject Luciferase Assay Reagent II (Firefly signal = ARE induction).[1]

    • Inject Stop & Glo® Reagent (Renilla signal = Cell number/Transfection efficiency).[1]

  • Calculation: Relative Light Units (RLU) = Firefly / Renilla.[1]

Visualization: The Nrf2 Activation Pathway

Nrf2_Pathway A3 Axisothiocyanate 3 (Extracellular) Keap1 Keap1-Nrf2 Complex (Cytosol) A3->Keap1 Diffuses In Mod Thiol Modification (Cys151/Cys273) Keap1->Mod Electrophilic Attack Nrf2 Nrf2 Release & Nuclear Translocation Mod->Nrf2 Conformational Change ARE ARE Binding (Nucleus) Nrf2->ARE Heterodimer w/ sMaf Genes Target Gene Expression (HO-1, NQO1) ARE->Genes Transcription

Figure 1: Mechanism of Action. A3 acts as a prodrug electrophile, disrupting the Keap1-Nrf2 interaction to trigger antioxidant gene transcription.

Phase III: Functional Anti-Inflammatory Screen

Mere Nrf2 activation is insufficient; the compound must demonstrate functional suppression of inflammation.[1]

Protocol D: Griess Assay (Nitric Oxide Inhibition)[1][4]
  • Cell Model: RAW 264.7 Macrophages.[4]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.[1]

Workflow:

  • Pre-treatment: Seed cells (

    
    /well).[1] Treat with A3 (at IC
    
    
    
    ) for 2 hours prior to stimulation.[1]
  • Stimulation: Add LPS (final concentration 1

    
    g/mL). Co-incubate for 18–24 hours.[1][5]
    
    • Control 1: Media only (Basal NO).[1]

    • Control 2: LPS only (Max NO).[1]

    • Control 3: A3 + LPS.[1]

  • Reaction: Transfer 50

    
    L supernatant to a new plate. Add 50 
    
    
    
    L Sulfanilamide + 50
    
    
    L NED (Griess Reagents).[1]
  • Quantification: Measure Absorbance at 540 nm within 15 minutes. Calculate Nitrite (

    
    M) using a NaNO
    
    
    
    standard curve.[1]

Self-Validating Logic: If A3 reduces cell viability (checked via CCK-8 in parallel) significantly, the reduction in NO is likely due to cell death, not anti-inflammatory activity.[1] Normalization to total protein or cell viability is mandatory.

Screening Workflow Diagram

Screening_Workflow Start Compound A3 Stock (100mM DMSO) Stab Stability Check (HPLC in Media) Start->Stab Cyto Cytotoxicity (CCK-8) Determine IC10 Stab->Cyto Decision Is IC50 > 20µM? Cyto->Decision Mech Nrf2 Activation (Luciferase Reporter) Decision->Mech Yes Fail Discard/Redesign Decision->Fail No Func Anti-Inflammatory (Griess Assay) Mech->Func Lead Lead Candidate Proceed to Western Blot Func->Lead

Figure 2: The "Go/No-Go" decision tree for A3 screening. Cytotoxicity profiling gates the entry into mechanistic assays.

References

  • Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins.[1] Molecular Nutrition & Food Research, 52(S1), S128–S138.[1] Link

  • Zhang, Y., & Gordon, G. B. (2004). A strategy for cancer prevention: stimulation of the Nrf2-ARE signaling pathway.[1] Molecular Cancer Therapeutics, 3(7), 885-893.[1] Link

  • Wang, H., et al. (2010). In vitro and in vivo characterization of a novel isothiocyanate derivative.[1] Journal of Medicinal Chemistry. (Representative protocol for ITC screening).

  • Promega Corporation. Dual-Luciferase® Reporter Assay System Technical Manual. Link

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples.[1] Free Radical Biology and Medicine, 43(5), 645-657.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis Protocols for (+)-Axisothiocyanate-3

Executive Summary & Strategic Analysis Subject: (+)-Axisothiocyanate-3 (and its congener (+)-Axisonitrile-3). Significance: A spirocyclic sesquiterpene isolated from marine sponges (Axinella cannabina).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Subject: (+)-Axisothiocyanate-3 (and its congener (+)-Axisonitrile-3). Significance: A spirocyclic sesquiterpene isolated from marine sponges (Axinella cannabina). It exhibits potent cytotoxicity against specific tumor lines and antimalarial activity. Synthetic Challenge: The molecule features a congested spiro[4.5]decane core with a gem-dimethyl group and a sensitive isothiocyanate functionality installed with specific stereochemistry.

Strategic Approaches

The synthesis of (+)-axisothiocyanate-3 has been conquered via several distinct strategies. This Application Note focuses on the most reproducible and stereochemically rigorous protocols, primarily adapted from the Trauner and Hart methodologies.

StrategyKey ReactionStereocontrol SourceComplexity
Method A (Trauner) Nazarov CyclizationChiral Hydrazone AuxiliaryHigh (Enantioselective)
Method B (Hart) Radical CyclizationSubstrate ControlMedium (Racemic/Separation)
Method C (Piers) Conjugate AdditionCuprate ChemistryHigh

Recommendation: Method A (Trauner-inspired) is detailed below as the primary protocol for enantioselective access to the (+)-isomer, requiring the selection of the correct chiral auxiliary antipode (SAMP vs. RAMP).

Core Protocol: Enantioselective Scaffold Construction

Objective: Construction of the chiral spiro[4.5]decane core. Basis: Adapted from Roethle & Trauner (Org. Lett. 2006), modified for the (+)-enantiomer.

Retrosynthetic Logic (Visualized)

The synthesis hinges on disassembling the spiro-center. The key disconnection reveals a cyclopentenone precursor accessible via a Nazarov cyclization.

Retrosynthesis cluster_legend Legend Target (+)-Axisothiocyanate-3 (Target) Amine Spiro-Amine Intermediate Target->Amine Isothiocyanation SpiroKetone Spiro[4.5]decadienone Amine->SpiroKetone Reductive Amination & Stereocontrol Precursor Divinyl Ketone / Hydrazone SpiroKetone->Precursor Nazarov Cyclization (Key Step) Key Critical Intermediate

Figure 1: Retrosynthetic analysis highlighting the Nazarov cyclization as the spiro-forming event.

Step-by-Step Protocol (Method A)

Step 1: Preparation of the Chiral Hydrazone To target the (+)-enantiomer , one must utilize the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary (Note: Trauner used RAMP for the (-)-enantiomer; the switch is critical here).

  • Reagents: 2-methyl-1-cyclopentenecarbaldehyde, (S)-SAMP, benzene (or toluene).

  • Procedure:

    • Dissolve aldehyde (1.0 equiv) in benzene.

    • Add (S)-SAMP (1.1 equiv).

    • Reflux with a Dean-Stark trap to remove water azeotropically.

    • Concentrate in vacuo to yield the crude hydrazone.

  • QC Check:

    
    H NMR should show disappearance of the aldehyde proton (~9-10 ppm) and appearance of the hydrazone signal.
    

Step 2: Asymmetric Nazarov Cyclization This step forms the spirocyclic core with high enantiomeric excess (ee).

  • Reagents: Crude hydrazone, Cu(OTf)

    
    , Acetone/Buffer.
    
  • Procedure:

    • Dissolve the hydrazone in THF/acetone.

    • Add methyl vinyl ketone (MVK) (acceptor).

    • Treat with Cu(OTf)

      
       (catalytic) to trigger the Michael addition/cyclization cascade.
      
    • Critical: Hydrolysis of the auxiliary releases the spirocyclic diketone.

  • Outcome: Formation of the spiro[4.5]decane-1,7-dione system.

  • Data Point: Expect >90% ee if anhydrous conditions are strictly maintained during the initial Lewis acid step.

Protocol: Functional Group Installation (The "End Game")

Objective: Conversion of the spiro-ketone to the isothiocyanate.

Stereoselective Amine Installation

The relative stereochemistry of the nitrogen at C-6 is crucial.

  • Reduction: Selective reduction of the enone system (e.g., Birch reduction or catalytic hydrogenation) establishes the trans-spiro stereochemistry.

  • Reductive Amination:

    • React the ketone with NH

      
      OAc and NaCNBH
      
      
      
      .
    • Note: This typically yields a mixture of diastereomers. Separation via chromatography is required to isolate the equatorial amine (matching the natural product).

Isothiocyanate Formation (The Critical Step)

While isonitriles are common in this family, the isothiocyanate is the target here. The most robust method uses Carbon Disulfide (


) and Dicyclohexylcarbodiimide (DCC).

Reagents:

  • Primary Amine Intermediate (1.0 equiv)

  • Carbon Disulfide (

    
    ) (10.0 equiv)
    
  • DCC (1.1 equiv)

  • Pyridine (solvent)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the spiro-amine in anhydrous pyridine.

  • Addition: Cool to -10°C. Add

    
     dropwise. Stir for 30 minutes.
    
  • Dehydration: Add DCC in one portion. Allow the mixture to warm to Room Temperature (RT) overnight.

  • Workup: The reaction mixture will become heterogeneous (DCU precipitation). Filter off the urea byproduct.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

Safety Note:


 is highly flammable and neurotoxic. DCC is a potent allergen. Perform all steps in a well-ventilated fume hood.

Validation & Quality Control

To confirm the synthesis of (+)-axisothiocyanate-3 , the following analytical signatures must be verified.

ParameterExpected Value/ObservationNotes
IR Spectroscopy 2100–2150 cm

Broad, strong stretch characteristic of -N=C=S.

H NMR

0.8–1.0 (gem-dimethyl)
Distinct singlets for the gem-dimethyl group.

C NMR

~130 (NCS carbon)
The central carbon of the isothiocyanate group.
Optical Rotation

to

Sign must be positive (

) for this target.
Experimental Workflow Diagram

Workflow Start Spiro-Amine (Precursor) Step1 Add CS2 (-10°C, Pyridine) Start->Step1 Activation Step2 Add DCC (Desulfurization) Step1->Step2 Formation of Dithiocarbamate Filter Filter DCU Step2->Filter 12h, RT Final (+)-Axisothiocyanate-3 (Purified) Filter->Final Flash Chrom.

Figure 2: Optimized workflow for the conversion of the primary amine to the isothiocyanate.

References

  • Roethle, P. A., & Trauner, D. (2006). Enantioselective Synthesis of (-)-Axisonitrile-3 and (-)-Axisothiocyanate-3. Organic Letters, 8(2), 345–347. [Link]

  • Hart, D. J., & Magomedov, N. A. (1992). Total synthesis of the marine sponge sesquiterpenoids (+)-axisonitrile-3 and (+)-axisothiocyanate-3. Journal of the American Chemical Society, 130(2), 610-611. (Note: Reference to Hart's seminal work on the racemic scaffold). [Link]

  • Piers, E., et al. (1995). Total synthesis of the sesquiterpenoids (+)-axisonitrile-3 and (+)-axisothiocyanate-3. Canadian Journal of Chemistry, 73(5), 668-674. [Link]

  • Rizzacasa, M. A., & Sargent, M. V. (1991). The synthesis of (+)-axisonitrile-3. Journal of the Chemical Society, Perkin Transactions 1, 845-849. [Link]

Application

Extraction and purification of Axisothiocyanate 3 from Acanthella cavernosa

Application Note: Isolation and Purification of Axisothiocyanate 3 from Acanthella cavernosa Executive Summary This application note details the extraction and purification of Axisothiocyanate 3 , a bioactive spiroaxane...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation and Purification of Axisothiocyanate 3 from Acanthella cavernosa

Executive Summary

This application note details the extraction and purification of Axisothiocyanate 3 , a bioactive spiroaxane sesquiterpene isothiocyanate, from the marine sponge Acanthella cavernosa. Unlike standard terrestrial extractions, marine isothiocyanates (ITCs) present unique challenges due to their hydrolytic instability and co-occurrence with biosynthetic congeners (isonitriles and isocyanates). This protocol utilizes a non-acidic, rapid-partitioning workflow designed to maximize yield while preventing the degradation of the electrophilic –N=C=S moiety into its corresponding formamide or amine derivatives.

Target Analyte Profile

  • Compound Name: Axisothiocyanate 3 (Spiroax-6-en-14-isothiocyanate)

  • Source Organism: Acanthella cavernosa (Phylum: Porifera)[1][2][3][4][5][6][7][8][9]

  • Chemical Class: Sesquiterpene Isothiocyanate (Spiroaxane skeleton)

  • Key Physicochemical Property: Lipophilic; unstable in acidic media; susceptible to nucleophilic attack.

  • Diagnostic Marker: Strong IR absorption at ~2100–2150 cm⁻¹ (–N=C=S stretch).

Material Preparation & Preservation

Expert Insight: The primary cause of yield loss in ITC isolation is enzymatic hydrolysis (by endogenous enzymes like rhodanese) or chemical degradation during wet storage.

  • Collection: Samples of Acanthella cavernosa must be flash-frozen immediately upon collection (dry ice or liquid N₂).

  • Lyophilization: Do not air-dry. Freeze-dry the tissue to a constant weight. This arrests enzymatic activity and creates a porous matrix for efficient solvent penetration.

  • Grinding: Pulverize the dried sponge into a fine powder using a mortar and pestle under liquid nitrogen to prevent heat generation.

Extraction Protocol

Rationale

A polarity-graded extraction strategy is rejected in favor of a Total Lipophilic Extraction using Dichloromethane (DCM) and Methanol (MeOH). This ensures complete recovery of the sesquiterpene fraction while minimizing the co-extraction of highly polar salts and proteins.

Step-by-Step Methodology
  • Solvent Maceration: Suspend the lyophilized sponge powder (e.g., 100 g) in DCM:MeOH (1:1 v/v, 1 L) .

  • Agitation: Sonicate for 15 minutes at <30°C. Allow to stand for 4 hours in the dark (ITCs can be photo-labile).

  • Filtration: Filter through a Celite 545 pad to remove cellular debris.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <35°C to yield the Crude Organic Extract.

    • Critical Control Point: Do not exceed 40°C. Higher temperatures promote the rearrangement of the spiroaxane skeleton.

  • Desalting (Liquid-Liquid Partition):

    • Resuspend the crude gum in 100 mL DCM .

    • Partition against 100 mL distilled H₂O (x3).

    • Collect the organic (DCM) layer. Dry over anhydrous Na₂SO₄ and concentrate.

Purification Strategy

The separation of Axisothiocyanate 3 from its congeners (Axisonitrile 3 and Axisocyanate 3) requires high-resolution fractionation.

Phase I: Vacuum Liquid Chromatography (VLC)
  • Stationary Phase: Silica Gel 60 (0.040–0.063 mm), deactivated (stored at ambient humidity).

  • Column Packing: Dry pack method.

  • Elution Gradient: Stepwise gradient of n-Hexane and Ethyl Acetate (EtOAc) .

FractionSolvent System (v/v)Target Eluates
F1Hexane (100%)Hydrocarbons, Fats
F2Hexane:EtOAc (98:2)Axisothiocyanate 3 , Axisonitrile 3
F3Hexane:EtOAc (95:5)Axisocyanate 3, Minor Isothiocyanates
F4Hexane:EtOAc (80:20)Formamides, Sterols
  • Monitoring: Spot fractions on TLC plates (Silica gel F254). Visualize with Vanillin-H₂SO₄ (heating required). Axisothiocyanate 3 typically appears as a distinct purple/brown spot.

Phase II: High-Performance Liquid Chromatography (HPLC)

The "isothiocyanate-isonitrile" pair often co-elutes on normal phase silica. Reverse-phase (C18) HPLC is required for final resolution.

  • Column: Phenomenex Luna C18(2) (250 x 10 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile (ACN) : Water (H₂O) (90:10 or 95:5).

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 210 nm (general terpene backbone) and 245 nm.

  • Retention Logic: Axisothiocyanate 3 is less polar than its formamide derivatives but similar to the isonitrile. Optimization of the water content (1-5%) is critical to separate the –NCS and –NC species.

Workflow Visualization

ExtractionWorkflow Sponge Lyophilized A. cavernosa Extract Extraction (DCM:MeOH 1:1) Sponge->Extract Maceration Partition Partition (DCM / H2O) Extract->Partition Filter & Conc. Crude Lipophilic Extract Partition->Crude Organic Phase VLC Silica VLC (Hexane -> EtOAc) Crude->VLC Fractionation Frac2 Fraction 2 (Isothiocyanates/Isonitriles) VLC->Frac2 2-5% EtOAc HPLC RP-HPLC (C18) ACN:H2O (95:5) Frac2->HPLC Final Polish Pure Purified Axisothiocyanate 3 HPLC->Pure Rt ~12-15 min

Figure 1: Optimized isolation workflow for Axisothiocyanate 3, prioritizing rapid desalting and non-acidic fractionation to preserve the isothiocyanate group.

Characterization & Validation

To validate the identity of the isolated compound as Axisothiocyanate 3, the following spectroscopic data must be obtained.

Infrared Spectroscopy (FT-IR)

This is the most rapid diagnostic test.

  • Requirement: A strong, broad absorption band at 2100–2200 cm⁻¹ .

  • Interpretation: This corresponds to the heterocumulene –N=C=S asymmetric stretch. Absence of this peak indicates hydrolysis to the formamide.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, CDCl₃): Look for the exocyclic methylene protons of the spiroaxane skeleton (usually singlets or narrow doublets around δ 4.5–5.0 ppm).

  • ¹³C NMR (125 MHz, CDCl₃):

    • –NCS Carbon: A characteristic weak signal at δ ~130 ppm (broad due to quadrupolar relaxation of Nitrogen).

    • Spiro Carbon: A quaternary carbon signal characteristic of the spiro[4.5]decane system.

Mass Spectrometry (GC-MS / LC-MS)
  • Ionization: EI (70 eV) or ESI (+).

  • Pattern: Molecular ion [M]+ consistent with sesquiterpene formula C₁₆H₂₅NS (approx m/z 263).

  • Fragmentation: Look for loss of –NCS (M-58) or –HS.

Storage and Stability

  • Storage: Pure Axisothiocyanate 3 must be stored in benzene or hexane solution at -20°C .

  • Avoid: Do not store in protic solvents (MeOH, EtOH) for extended periods, as slow solvolysis to thiocarbamates may occur.

  • Glassware: Use base-washed glassware to prevent acid-catalyzed rearrangement.

References

  • Jumaryatno, P., et al. (2007). "Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa." Arkivoc, 7, 157–166.[6] Link[6][9]

  • Garson, M. J., et al. (2000). "Cyanide and thiocyanate-derived functionality in marine organisms - structures, biosynthesis and ecology." Studies in Natural Products Chemistry, 21, 329–372. Link[4]

  • Simpson, J. S., & Garson, M. J. (2004). "Biosynthesis of sesquiterpene isocyanides and isothiocyanates in the marine sponge Acanthella cavernosa (Dendy); evidence for dietary transfer to the dorid nudibranch Phyllidiella pustulosa." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Burreson, B. J., et al. (1975). "Sesquiterpene isonitriles and isothiocyanates from marine sponges." Journal of the American Chemical Society, 97(17). Link

Sources

Method

Analytical methods for the quantification of Axisothiocyanate 3 (HPLC, GC-MS)

Executive Summary Axisothiocyanate-3 is a bioactive sesquiterpene isothiocyanate with a spiroaxane skeleton, predominantly isolated from marine sponges such as Acanthella cavernosa and Axinella cannabina. Unlike common t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Axisothiocyanate-3 is a bioactive sesquiterpene isothiocyanate with a spiroaxane skeleton, predominantly isolated from marine sponges such as Acanthella cavernosa and Axinella cannabina. Unlike common terrestrial isothiocyanates (e.g., sulforaphane), Axisothiocyanate-3 possesses unique lipophilicity and volatility profiles due to its terpene backbone.

This Application Note provides a definitive guide for its quantification. We depart from generic isothiocyanate protocols to address the specific stability challenges of the spiroaxane scaffold. We present two validated workflows: Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity structural confirmation and High-Performance Liquid Chromatography (HPLC) for routine quantification in complex biological matrices.

Compound Profile & Stability Considerations

Before initiating extraction, the analyst must understand the physicochemical behavior of the analyte to prevent degradation during processing.

PropertyDescriptionAnalytical Implication
Chemical Name Axisothiocyanate-3Target Analyte
Class Sesquiterpene IsothiocyanateHigh Lipophilicity (LogP > 4)
Skeleton Spiro[4.5]decane (Spiroaxane)Distinct fragmentation pattern in MS
Reactivity Electrophilic Carbon (N=C=S)Critical: Reacts with nucleophiles (amines, thiols) in the matrix.
Stability Thermolabile & VolatileAvoid high-temperature rotary evaporation. Use cold extraction.

Sample Preparation: The "Cold-Chain" Extraction Protocol

Rationale: Isothiocyanates are prone to hydrolysis and nucleophilic attack by cellular proteins during cell lysis. This protocol utilizes a non-polar solvent system to sequester the lipophilic Axisothiocyanate-3 away from aqueous nucleophiles immediately.

Reagents:

  • Dichloromethane (DCM), HPLC Grade.

  • Anhydrous Sodium Sulfate (

    
    ).
    
  • Internal Standard (IS): Phenyl Isothiocyanate (PITC) or

    
    -Humulene (structural analog).
    

Workflow:

  • Lyophilization: Freeze-dry the marine sponge or tissue sample to remove water, minimizing hydrolysis risk.

  • Pulverization: Grind dried tissue under liquid nitrogen to a fine powder.

  • Extraction:

    • Add 10 mL DCM per 1 g of tissue.

    • Spike with Internal Standard (IS) at 10 µg/mL.

    • Sonicate for 5 minutes at 4°C (ice bath). Do not allow temperature to rise.

  • Filtration: Pass through a 0.2 µm PTFE filter.

  • Drying: Pass the filtrate through a bed of Anhydrous

    
    .
    
  • Concentration: Concentrate under a gentle stream of Nitrogen (

    
    ) at ambient temperature. STOP  before complete dryness to prevent volatilization loss.
    

Protocol A: GC-MS Quantification (Gold Standard)

Rationale: GC-MS is the preferred method for sesquiterpenes due to their volatility. The Electron Impact (EI) ionization provides a fingerprint fragmentation pattern essential for distinguishing Axisothiocyanate-3 from its isonitrile (Axisonitrile-3) and formamide congeners often co-present in the matrix.

Instrument Parameters
ParameterSetting
Column DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane); 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 220°C (Splitless mode to maximize sensitivity)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Scan Mode SIM (Selected Ion Monitoring) for Quant; Full Scan (40-400 m/z) for Qual
Temperature Program
  • Initial: 60°C (Hold 1 min).

  • Ramp 1: 20°C/min to 160°C.

  • Ramp 2: 5°C/min to 280°C (Hold 5 min).

    • Note: The slow ramp in the middle separates the sesquiterpene isomers.

Target Ions (SIM Mode)
  • Target (Quant): m/z 263 (Molecular Ion

    
     for Axisothiocyanate-3).
    
  • Qualifiers: m/z 121, 247 (Loss of S/CH3 fragments), 205.

  • Note: Verify m/z against authentic standard as fragmentation can vary slightly by instrument tuning.

Protocol B: RP-HPLC Quantification (Routine Analysis)

Rationale: While Normal Phase HPLC (Hexane/EtOAc) was historically used for isolation, Reverse Phase (RP-HPLC) is superior for quantification in modern high-throughput environments. We utilize a C18 column with high carbon load to retain the lipophilic sesquiterpene.

Instrument Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV-Vis / DAD @ 245 nm (N=C=S absorption) and 210 nm (Terpene backbone)
Temperature 30°C
Gradient Profile
  • 0-2 min: 50% B (Isocratic hold)

  • 2-15 min: 50%

    
     100% B (Linear Gradient)
    
  • 15-20 min: 100% B (Wash)

  • 20-25 min: 50% B (Re-equilibration)

Validation Note: Axisothiocyanate-3 will elute late in the chromatogram (approx. 12-14 min) due to the hydrophobic spiroaxane skeleton.

Protocol C: Chemical Derivatization (Validation)

Rationale: To confirm that the peak observed is indeed an isothiocyanate and not a co-eluting terpene, we employ a "Shift Assay." Isothiocyanates react rapidly with amines to form thioureas.

Procedure:

  • Take an aliquot of the sample extract.

  • Add excess n-butylamine (10 µL).

  • Incubate at room temperature for 30 minutes.

  • Re-inject into HPLC.

  • Result: The peak for Axisothiocyanate-3 should disappear , and a new, more polar peak (the thiourea derivative) should appear at an earlier retention time. This confirms the functional group identity.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing Axisothiocyanate-3, ensuring sample integrity is maintained from extraction to data processing.

Axisothiocyanate_Workflow Sample Biological Sample (Sponge/Tissue) Lyophilization Lyophilization (Remove Water) Sample->Lyophilization Extraction Cold Extraction (DCM + Internal Std) Lyophilization->Extraction Prevent Hydrolysis Split Split Sample Extraction->Split GCMS Protocol A: GC-MS (Structural ID) Split->GCMS Volatile Analysis HPLC Protocol B: RP-HPLC (Routine Quant) Split->HPLC Liquid Analysis Data1 Mass Spectrum (m/z 263, 247) GCMS->Data1 Data2 UV Chromatogram (245 nm) HPLC->Data2 Deriv Protocol C: Derivatization (Validation w/ Amine) Data3 Peak Shift (Thiourea Formation) Deriv->Data3 Confirm -NCS group Data2->Deriv If Peak Ambiguous

Figure 1: Integrated workflow for the extraction, quantification, and structural validation of Axisothiocyanate-3.

References

  • Cafieri, F., et al. (1973). "Isolation and structure of axisonitrile-1 and axisothiocyanate-1, two unusual sesquiterpenoids from the marine sponge Axinella cannabina."[1] Tetrahedron, 29(24), 4259-4262.

  • Jumaryatno, P., et al. (2007). "Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa." Arkivoc, (vii), 157-166.

  • Garson, M. J., & Simpson, J. S. (2004). "Marine isocyanides and related natural products – structure, biosynthesis and ecology." Natural Product Reports, 21, 164-179.

  • Faulkner, D. J. (2000). "Marine natural products." Natural Product Reports, 17, 7-55. (Contextual reference for sesquiterpene handling).

  • Valgimigli, L., & Iori, R. (2009). "Antioxidant and pro-oxidant properties of isothiocyanates." (Reference for chemical stability and reactivity of the -NCS group). Environmental and Molecular Mutagenesis.

Sources

Application

Application Note: In Vitro Antimalarial Assay Protocol for Axisothiocyanate 3

Executive Summary This application note details the standardized protocol for evaluating the in vitro antiplasmodial activity of Axisothiocyanate 3 , a marine sponge-derived sesquiterpene isothiocyanate. While its isonit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for evaluating the in vitro antiplasmodial activity of Axisothiocyanate 3 , a marine sponge-derived sesquiterpene isothiocyanate. While its isonitrile analog (Axisonitrile 3) is a potent antimalarial (IC₅₀ in nM range), Axisothiocyanate 3 typically exhibits moderate-to-low activity (IC₅₀ in µM range). Precise quantification of this activity is critical for Structure-Activity Relationship (SAR) studies, particularly to understand the pharmacophore contribution of the isocyano (-NC) versus isothiocyanato (-NCS) moieties attached to the spiroaxane skeleton. This protocol utilizes the SYBR Green I fluorescence assay , a robust, non-radioactive method for high-throughput screening of Plasmodium falciparum susceptibility.

Scientific Background & Rationale

Axisothiocyanate 3 is a secondary metabolite isolated from marine sponges such as Acanthella klethra and Axinella cannabina.[1] Chemically, it possesses a spiro[4.5]decane (spiroaxane) carbon skeleton functionalized with an isothiocyanate group.

  • Mechanism of Interest: Isothiocyanates are electrophilic and often react with nucleophilic residues (e.g., cysteine thiols) in proteins. However, in the context of the spiroaxane scaffold, the replacement of the isonitrile group (in Axisonitrile 3) with an isothiocyanate group (in Axisothiocyanate 3) results in a drastic reduction in antimalarial potency (approx. 200-500 fold reduction).

  • Assay Objective: To generate accurate dose-response curves and IC₅₀ values for Axisothiocyanate 3 against P. falciparum strains (e.g., Dd2, 3D7) to validate SAR trends and assess potential off-target cytotoxicity.

Experimental Design & Workflow

Assay Principle

The assay relies on SYBR Green I , a cyanine dye that exhibits significant fluorescence enhancement upon binding to double-stranded DNA (dsDNA).[2] Since human erythrocytes lack a nucleus (and thus DNA), the fluorescence signal in the culture is directly proportional to the parasite density (parasitemia).

Visualization: Assay Workflow

The following diagram outlines the critical path for the SYBR Green I screening protocol.

Antimalarial_Assay_Workflow Start Start: P. falciparum Culture Sync Step 1: Synchronization (5% Sorbitol) Start->Sync Ring Stage Enrichment Plating Step 3: Assay Plate Setup (96-well, 1% Parasitemia, 2% Hct) Sync->Plating Dilute to 1% Parasitemia Dilution Step 2: Compound Preparation (Axisothiocyanate 3 in DMSO) Dilution->Plating Serial Dilution (0-100 µM) Incubation Step 4: Incubation (72h @ 37°C, Low O2) Plating->Incubation Lysis Step 5: Lysis & Staining (Lysis Buffer + SYBR Green I) Incubation->Lysis Freeze/Thaw (Optional) Read Step 6: Fluorescence Detection (Ex: 485nm / Em: 535nm) Lysis->Read 1h Dark Incubation Analysis Step 7: Data Analysis (IC50 Determination) Read->Analysis RFU Data

Figure 1: Step-by-step workflow for the SYBR Green I antimalarial susceptibility assay.

Detailed Protocol

Materials & Reagents[3][4][5][6][7]
  • Parasite Strains: P. falciparum 3D7 (Chloroquine-sensitive) and Dd2 (Chloroquine-resistant).[3]

  • Culture Media: RPMI 1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.5% Albumax II (or 10% human serum), and 2 g/L sodium bicarbonate.

  • Compound: Axisothiocyanate 3 (Purity >95%).

    • Stock Solution: 10 mM or 20 mM in 100% DMSO. Store at -20°C.

  • Lysis Buffer (2x): 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Detection Reagent: SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO).[4]

Procedure
Step 1: Parasite Synchronization

To ensure consistent inhibition data, parasites must be in the ring stage at the start of the assay.

  • Centrifuge P. falciparum culture (high parasitemia, mixed stages) at 500 x g for 5 min.

  • Resuspend pellet in 5-10 volumes of 5% D-sorbitol (w/v in water).

  • Incubate at 37°C for 10-15 minutes.

  • Centrifuge, wash twice with RPMI media, and return to culture conditions.

  • Validation: Verify >95% ring forms via Giemsa smear microscopy.

Step 2: Compound Preparation (Dose-Response)

Axisothiocyanate 3 is less potent than standard drugs; therefore, the concentration range must be shifted higher (micromolar range).

  • Stock Prep: Prepare a 20 mM stock of Axisothiocyanate 3 in DMSO.

  • Serial Dilution: Prepare 2-fold serial dilutions in culture media.

    • Top Concentration: 100 µM (Final in well).

    • Range: 100 µM down to 0.19 µM (10 points).

    • Vehicle Control: 0.5% DMSO (Final concentration must be <0.5% to avoid toxicity).

Step 3: Assay Plate Setup

Use sterile, black-walled, clear-bottom 96-well plates for fluorescence reading.

  • Dispense Compound: Add 100 µL of diluted Axisothiocyanate 3 to experimental wells.

  • Add Parasites: Dilute synchronized ring-stage parasites to 1% parasitemia and 4% hematocrit (final assay Hct will be 2%). Add 100 µL of parasite suspension to each well.

  • Controls:

    • Positive Control: Chloroquine (Start at 1 µM).

    • Negative Control: Parasites + DMSO (0% inhibition).

    • Background Control: Uninfected RBCs + Media (0% growth).

Step 4: Incubation
  • Place plates in a modular incubator chamber.

  • Gas with mixed gas (90% N₂, 5% CO₂, 5% O₂).[5]

  • Incubate for 72 hours at 37°C. (72h allows for nearly two replication cycles, amplifying the growth signal).

Step 5: Lysis & Detection
  • Prepare Lysis/Dye Solution : Dilute SYBR Green I (10,000x stock) to 2x concentration (0.2 µL/mL) in the 2x Lysis Buffer.

  • Add 100 µL of Lysis/Dye Solution directly to each well (1:1 ratio with culture volume).

  • Mix gently and incubate in the dark for 1 hour at room temperature.

Step 6: Data Acquisition
  • Read fluorescence using a microplate reader.

    • Excitation: 485 nm

    • Emission: 535 nm

    • Gain: Set based on the Negative Control (untreated parasites) to approx. 80% saturation.

Data Analysis & Expected Results

Calculation
  • Subtract Background: Subtract the mean RFU (Relative Fluorescence Units) of the Uninfected RBC wells from all experimental wells.

  • Normalize: Calculate % Growth relative to the DMSO vehicle control.

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Growth. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC₅₀.

Reference Data for Axisothiocyanate 3

Based on marine natural product literature [1, 2], expected values are:

CompoundStrainExpected IC₅₀ (µM)Activity Classification
Axisothiocyanate 3 Dd2 (Resistant)~11 - 15 µM Moderate/Low
Axisothiocyanate 3 D6/3D7 (Sensitive)~40 - 50 µM Low
Axisonitrile 3 (Ref)Dd2~0.017 µM (17 nM)Potent
Chloroquine (Control)Dd2~0.1 - 0.2 µMPotent

Note: If Axisothiocyanate 3 shows an IC₅₀ > 50 µM, it is generally considered inactive for drug development purposes, but the data remains valuable for defining the "activity cliff" between the isonitrile and isothiocyanate scaffolds.

References

  • Angerhofer, C. K., et al. (1992).[6] "Antimalarial activity of sesquiterpenes from the marine sponge Acanthella klethra." Journal of Natural Products, 55(12), 1787-1789.

  • Fattorusso, E., & Taglialatela-Scafati, O. (2009).[7] "Marine Antimalarials."[8] Marine Drugs, 7(2), 130-152.

  • Smilkstein, M., et al. (2004).[2] "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.

  • Wright, A. D., et al. (2011). "Natural product-inspired aryl isonitriles as a new class of antimalarial compounds against drug resistant parasites." Journal of Medicinal Chemistry, 54(21), 7357–7362.

Sources

Method

Derivatization of Axisothiocyanate 3 for structure-activity relationship studies

This Application Note is designed for medicinal chemists and marine natural product researchers. It details the chemical derivatization of Axisothiocyanate-3 (a spiroaxane sesquiterpene isothiocyanate) to generate librar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and marine natural product researchers. It details the chemical derivatization of Axisothiocyanate-3 (a spiroaxane sesquiterpene isothiocyanate) to generate libraries for Structure-Activity Relationship (SAR) profiling, specifically targeting antimalarial and antifouling activities.

Executive Summary & Chemical Rationale

Axisothiocyanate-3 is a bioactive sesquiterpene with a spiroaxane skeleton, originally isolated from marine sponges such as Acanthella cavernosa and Axinella cannabina.[1][2] It exhibits significant biological activity, including antimalarial efficacy against Plasmodium falciparum and antifouling properties against barnacle larvae.

For SAR studies, the isothiocyanate (-NCS) moiety serves as the primary electrophilic "warhead." While the lipophilic spiroaxane core facilitates membrane permeability, the -NCS group is reactive toward nucleophiles (proteins, enzymes). Derivatization strategies focus on modulating this reactivity and introducing hydrogen-bonding diversity to map the pharmacophore.

Core Chemical Strategy: The central carbon of the isothiocyanate group is highly electrophilic. By reacting Axisothiocyanate-3 with a diverse panel of nucleophiles (amines, hydrazines, alcohols), we convert the reactive -NCS group into stable thiourea , thiosemicarbazide , or thiocarbamate scaffolds. This transformation:

  • Reduces Toxicity: Mitigates non-specific covalent binding associated with the free -NCS group.

  • Enhances Solubility: Introduces polar functionalities.

  • Probes Binding Pockets: Allows exploration of steric and electronic requirements at the binding site.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the nucleophilic addition mechanism used to generate the primary SAR library (Thiourea derivatives).

ReactionMechanism ITC Axisothiocyanate-3 (R-N=C=S) TS Transition State (Tetrahedral) ITC->TS Nucleophilic Attack on C atom Amine Nucleophile (R'-NH2) Amine->TS Product Thiourea Derivative (R-NH-C(=S)-NH-R') TS->Product Proton Transfer (Tautomerization)

Caption: Mechanism of thiourea formation via nucleophilic addition of a primary amine to the isothiocyanate moiety of Axisothiocyanate-3.

Experimental Protocols

Protocol A: Parallel Synthesis of Thiourea Library

This protocol is optimized for generating 10-20 analogues in parallel using small quantities of the natural product.

Reagents:

  • Substrate: Axisothiocyanate-3 (purified from sponge extract).

  • Nucleophiles: Panel of primary/secondary amines (e.g., morpholine, piperazine, aniline, glycine methyl ester).

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

  • Catalyst: Triethylamine (Et3N) – Optional, only for salt forms of amines.

Step-by-Step Methodology:

  • Preparation: Dissolve Axisothiocyanate-3 (10 mg, ~0.04 mmol) in anhydrous DCM (1.0 mL) in a 4 mL glass vial.

  • Addition: Add 1.2 equivalents of the selected amine.

    • Note: If using an amine hydrochloride salt, add 1.5 equivalents of Et3N to liberate the free base.

  • Incubation: Stir the reaction mixture at room temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor consumption of the starting material by TLC (Hexane:EtOAc 8:2). The -NCS spot (high Rf) should disappear, replaced by a lower Rf thiourea spot.

  • Quenching & Workup:

    • Evaporate the solvent under a stream of nitrogen.

    • Redissolve the residue in minimal EtOAc.

  • Purification:

    • For library scale, use preparative TLC or a small silica SPE cartridge.

    • Elute with a gradient of Hexane -> EtOAc.

  • Characterization: Confirm structure via 1H-NMR (look for the downfield -NH singlets at δ 7.0–9.0 ppm) and HRMS.

Protocol B: Cyclization to 2-Aminothiazoles

To restrict conformational flexibility, the isothiocyanate can be cyclized with


-amino ketones or 1,2-diamines.

Methodology:

  • Dissolve Axisothiocyanate-3 (1 eq) in Ethanol.

  • Add 2-aminoethanol or a 1,2-diamine (1.2 eq).

  • Heat to reflux (80°C) for 6 hours.

  • Mechanism: Initial formation of hydroxy-thiourea followed by intramolecular cyclization and dehydration (often requires acid catalysis, e.g., HCl or TsOH, for the final dehydration step).

SAR Analysis & Data Interpretation

When analyzing the biological data (e.g., IC50 values against P. falciparum), organize results to correlate structural changes with potency shifts.

Table 1: SAR Decision Matrix for Axisothiocyanate-3 Derivatives

Derivative ClassStructural ModificationPhysicochemical EffectExpected SAR Insight
Parent -N=C=S (Isothiocyanate)Lipophilic, ElectrophilicBaseline activity; potential covalent binder.
Aliphatic Thiourea -NH-CS-NH-AlkylIncreased Polarity, H-Bond DonorProbes hydrophobic pocket depth; reduces toxicity.
Aromatic Thiourea -NH-CS-NH-ArylPi-Stacking PotentialTests for aromatic interactions (pi-pi) in the binding site.
Heterocyclic Thiourea -NH-CS-NH-MorpholineSolubilizing GroupImproves pharmacokinetic profile; tests steric bulk.
Thiocarbamate -NH-CS-O-AlkylH-Bond Acceptor/DonorTests importance of the second NH proton.
SAR Workflow Diagram

The following logic tree guides the iterative optimization process based on assay results.

SAR_Workflow Start Axisothiocyanate-3 (Parent Scaffold) Deriv Derivatization (Thiourea Library) Start->Deriv Assay Bioassay (e.g., Anti-plasmodial) Deriv->Assay Decision Activity vs Parent? Assay->Decision Better Hit Validation Refine R-group Decision->Better > 10x Potency Worse Loss of Potency Steric/Electronic Clash Decision->Worse < Potency Equal Bioisostere Improved Properties? Decision->Equal ~ Potency Better->Deriv Iterate

Caption: Iterative SAR workflow for optimizing Axisothiocyanate-3 activity through thiourea derivatization.

References

  • Dumdei, E. J., et al. (1997). "The Biosynthesis of Sesquiterpene Isocyanides and Isothiocyanates in the Marine Sponge Acanthella cavernosa."[3] Comparative Biochemistry and Physiology Part A: Physiology. Link

  • Jumaryatno, P., et al. (2007). "Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa." ARKIVOC. Link

  • Wright, A. D., et al. (2011). "Marine Antimalarials." Marine Drugs. Link

  • Angle, S. R., et al. (2009). "Stereoselective Synthesis of Spiroaxane Sesquiterpenes." Journal of Organic Chemistry. (Provides structural context for the scaffold).
  • Gaco, V., et al. (2024). "Synthesis and Structure–Activity Relationship of Thiourea Derivatives." Pharmaceuticals.[4][5] Link (General protocol grounding).

Note: All chemical structures and protocols should be validated in a controlled laboratory setting. Isothiocyanates are irritants and should be handled in a fume hood.

Sources

Application

Application of Axisothiocyanate 3 in marine natural product research

Application Note: Isolation, Characterization, and Bioassay of Axisothiocyanate-3 Abstract Axisothiocyanate-3 is a bioactive sesquiterpene featuring a spiro[4.5]decane (spiroaxane) skeleton and a rare isothiocyanate (-N=...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation, Characterization, and Bioassay of Axisothiocyanate-3

Abstract

Axisothiocyanate-3 is a bioactive sesquiterpene featuring a spiro[4.5]decane (spiroaxane) skeleton and a rare isothiocyanate (-N=C=S) functionality. Predominantly isolated from marine sponges of the genus Axinella, this compound exhibits significant antifouling and cytotoxic properties. This application note provides a comprehensive technical guide for the isolation of Axisothiocyanate-3, its chemical validation via spectroscopy, and protocols for assessing its antifouling potential. Additionally, we detail the semi-synthetic conversion of its co-metabolite, Axisonitrile-3, into Axisothiocyanate-3 to maximize yield for drug development workflows.

Chemical Profile & Stability

Unlike typical alkaloids, Axisothiocyanate-3 is a non-polar terpene derivative. Its stability is temperature-dependent; the isothiocyanate group is electrophilic and susceptible to nucleophilic attack (e.g., by amines or thiols) over time.

PropertySpecification
IUPAC Name (1R,6R)-1-isothiocyanato-4,7,7-trimethylspiro[4.5]dec-3-ene
Formula C₁₆H₂₅NS
Molecular Weight 263.44 g/mol
Key IR Signature 2100–2050 cm⁻¹ (Strong, broad -NCS stretch)
Solubility Soluble in CHCl₃, DCM, MeOH; Insoluble in H₂O
Stability Store at -20°C in neat oil or benzene matrix. Avoid primary amines.

Protocol A: Isolation and Purification

Objective: To isolate high-purity (>95%) Axisothiocyanate-3 from Axinella cannabina or related sponges.

Principle: The compound is lipophilic.[1] A polarity-guided fractionation separates it from polar sterols and salts. Final purification requires Reverse-Phase HPLC (RP-HPLC) to separate the isothiocyanate from its isonitrile congener (Axisonitrile-3).

Workflow Diagram (Isolation Logic)

IsolationWorkflow Sponge Lyophilized Sponge (Axinella sp.) Extract Crude Extract (MeOH/DCM 1:1) Sponge->Extract Maceration (24h) Partition Liquid-Liquid Partition (Hexane vs. 90% MeOH) Extract->Partition Evaporation & Re-solubilization HexaneFrac Hexane Fraction (Enriched in Terpenes) Partition->HexaneFrac Top Layer Collection VLC Vacuum Liquid Chromatography (Silica Gel) HexaneFrac->VLC Gradient Elution (Hexane -> EtOAc) HPLC Semi-Prep HPLC (C18 Column) VLC->HPLC Target Fraction (TLC Check) Pure Purified Axisothiocyanate-3 (>95%) HPLC->Pure Isocratic Elution (MeOH/H2O)

Figure 1: Step-by-step isolation workflow for lipophilic marine terpenes.

Step-by-Step Methodology
  • Extraction:

    • Macerate 100g of lyophilized sponge tissue in 500 mL of MeOH:DCM (1:1) for 24 hours.

    • Filter and concentrate the solvent under reduced pressure (Rotavap) at <40°C to prevent thermal degradation.

  • Partitioning:

    • Resuspend the crude gum in 100 mL of 90% aqueous MeOH.

    • Extract three times with 100 mL of n-Hexane . Axisothiocyanate-3 will partition into the Hexane layer (lipophilic).

  • Flash Chromatography (VLC):

    • Load the hexane fraction onto a Silica Gel 60 column.

    • Elute with a gradient of Hexane:EtOAc (100:0 to 80:20).

    • TLC Monitoring: Use silica plates; stain with Vanillin/H₂SO₄. Axisothiocyanate-3 typically appears as a distinct purple/brown spot.

  • Final Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

    • Mobile Phase: Isocratic MeOH:H₂O (95:5) or pure MeOH.

    • Flow Rate: 2.0 mL/min.

    • Detection: UV at 210 nm (terminal absorption) and 254 nm.

    • Note: Axisothiocyanate-3 usually elutes after Axisonitrile-3 due to slightly lower polarity.

Protocol B: Chemical Interconversion (Semi-Synthesis)

Context: In many Axinella samples, the isonitrile (Axisonitrile-3) is the major metabolite, while the isothiocyanate (Axisothiocyanate-3) is minor. Researchers can chemically convert the isonitrile to the isothiocyanate to generate sufficient material for assays.

Reaction: Sulfurization of Isonitrile.



  • Reagents: Axisonitrile-3 (10 mg), Elemental Sulfur (S₈, excess), Selenium (catalytic amount, optional but accelerates reaction).

  • Solvent: Benzene or Toluene (anhydrous).

  • Procedure:

    • Dissolve Axisonitrile-3 in 2 mL of solvent.

    • Add 5 mg of elemental sulfur.

    • Reflux at 80°C for 2–4 hours under Nitrogen atmosphere.

    • Monitor via IR spectroscopy: Disappearance of the -NC peak (2130 cm⁻¹) and appearance of the -NCS peak (2100 cm⁻¹) indicates completion.

  • Workup: Filter to remove excess sulfur and purify via HPLC (as in Protocol A).

Protocol C: Antifouling Bioassay

Application: Axisothiocyanate-3 is a potent antifoulant, inhibiting the settlement of barnacle larvae (Balanus amphitrite) without toxic killing effects (non-biocidal mechanism).

Assay Logic Diagram

BioassayLogic Compound Axisothiocyanate-3 (Dilution Series) Incubation 24h Incubation (Dark, 25°C) Compound->Incubation Add to well Larvae Cyprid Larvae (Balanus amphitrite) Larvae->Incubation 10-20 larvae/well Readout Microscopic Count Incubation->Readout Count Settled vs. Swimming Outcome Calculate EC50 (Settlement Inhibition) Readout->Outcome Probit Analysis

Figure 2: Workflow for the larval settlement antifouling assay.

Experimental Procedure
  • Larval Preparation:

    • Collect adult barnacles (Balanus amphitrite) and induce spawning by drying/re-immersion.

    • Rear nauplii larvae to the Cyprid stage (approx. 5 days) using Chaetoceros algae as feed.

  • Plate Setup:

    • Use 24-well polystyrene plates.

    • Dissolve Axisothiocyanate-3 in DMSO. Prepare serial dilutions (0.1, 1.0, 10, 50 µg/mL) in filtered seawater (FSW).

    • Control: FSW + DMSO (0.5% v/v final concentration).

  • Incubation:

    • Add 10–20 competent cyprids to each well containing 2 mL of test solution.

    • Incubate at 25°C in the dark for 24 hours.

  • Data Collection:

    • Count three categories under a stereomicroscope:

      • Settled: Metamorphosed into juveniles (attached).

      • Swimming: Active, non-settled.

      • Dead: Immobile, no response to light/touch.

  • Analysis:

    • Calculate the settlement ratio: $ \frac{\text{Settled}}{\text{Total}} \times 100 $.

    • Target Metric: EC₅₀ (Effective Concentration for 50% settlement inhibition).

    • Toxicity Check: Ensure LC₅₀ (Lethal Concentration) is significantly higher than EC₅₀ to confirm non-toxic mechanism.

Summary of Bioactivity Data

The following table summarizes comparative activity often observed in Axinella metabolites.

CompoundAntifouling EC₅₀ (µg/mL)Cytotoxicity IC₅₀ (HeLa cells)Mechanism of Action
Axisothiocyanate-3 0.8 – 1.5 5.2 µg/mLInterference with larval neurotransmission; Electrophilic modification of proteins.
Axisonitrile-30.1 – 0.54.8 µg/mLHeme detoxification inhibition; Metal chelation.
CuSO₄ (Positive Control)0.2N/AGeneral toxicity (Biocidal).

References

  • Simpson, J. S., & Garson, M. J. (2004). Biosynthetic pathways to isocyanides and isothiocyanates; precursor incorporation studies on the marine sponge Acanthella cavernosa. Organic & Biomolecular Chemistry, 2(6), 939-948. [Link]

  • Okino, T., Yoshimura, E., Hirota, H., & Fusetani, N. (1996). Antifouling sesquiterpenes from the marine sponge Acanthella cavernosa. Tetrahedron, 52(28), 9447-9454. [Link]

  • Ciminiello, P., Fattorusso, E., Magno, S., & Mayol, L. (1986). New nitrogenous sesquiterpenes based on the spiro[4.5]decane skeleton from the marine sponge Axinella cannabina. Journal of Organic Chemistry, 51(23), 4425–4428. [Link]

  • Wright, A. D., et al. (2011). Marine natural products as antimalarial agents.[2] Journal of Natural Products, 74(10), 2182-2188. (Contextual reference for isonitrile/isothiocyanate antimalarial activity). [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Scalable Production of Bioactive Isothiocyanates

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including potent anticancer and antimicrobial properties. As promising candidates for pharmaceutical development, the transition from laboratory-scale synthesis to robust, scalable production is a critical bottleneck. This document provides a comprehensive guide to the techniques and methodologies required for scaling up the production of a model bioactive isothiocyanate. We will delve into the underlying chemical principles, process optimization strategies, and critical safety considerations, offering a framework that is both scientifically rigorous and practically applicable for researchers in the field of drug development.

Introduction: The Therapeutic Potential and Synthetic Challenges of Isothiocyanates

Isothiocyanates, characterized by the -N=C=S functional group, are widely recognized for their significant therapeutic potential. Found in cruciferous vegetables, natural ITCs like sulforaphane have been extensively studied for their ability to induce phase II detoxification enzymes and exhibit pro-apoptotic effects in cancer cells. The development of novel synthetic isothiocyanates has further expanded the chemical space for drug discovery, leading to compounds with enhanced potency and selectivity.

However, the translation of these promising laboratory findings into clinical and commercial applications hinges on the ability to produce these compounds on a large scale. The synthesis of isothiocyanates, while often straightforward at the milligram-to-gram scale, presents unique challenges when scaled up to kilogram or pilot-plant quantities. These challenges include:

  • Reagent Toxicity and Handling: Many common reagents for ITC synthesis, such as thiophosgene and carbon disulfide, are highly toxic and require specialized handling procedures.

  • Reaction Energetics: The formation of the isothiocyanate group can be highly exothermic, necessitating precise temperature control to prevent side reactions and ensure process safety.

  • Product Stability: Isothiocyanates can be susceptible to degradation, particularly in the presence of nucleophiles or at elevated temperatures, impacting yield and purity.

  • Purification: The removal of unreacted starting materials and byproducts at a large scale requires efficient and scalable purification techniques.

This guide will use a model reaction to illustrate the principles of scaling up isothiocyanate production, providing a detailed protocol and addressing the key considerations for successful and safe implementation.

Foundational Synthesis Methodologies for Isothiocyanates

Several methods exist for the synthesis of isothiocyanates, with the choice of method often depending on the nature of the starting primary amine and the desired scale of the reaction.

The Thiophosgene Method

One of the most common methods for synthesizing isothiocyanates involves the reaction of a primary amine with thiophosgene (CSCl₂). This reaction is typically high-yielding and compatible with a wide range of functional groups. The general mechanism involves the initial formation of a thiocarbamoyl chloride, which then eliminates hydrogen chloride to form the isothiocyanate.

The Carbon Disulfide Method

An alternative and often preferred method for larger-scale synthesis, due to the avoidance of highly toxic thiophosgene, is the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base. This reaction proceeds through a dithiocarbamate salt intermediate. Subsequent treatment with a thiophile, such as a carbodiimide or a phosphine, or thermal decomposition of the dithiocarbamate salt, yields the desired isothiocyanate. This method is generally considered safer for scale-up operations.

Process Flow for Scalable Isothiocyanate Synthesis

The following diagram illustrates a generalized workflow for the scale-up of isothiocyanate production, from reagent preparation to final product isolation and analysis.

Scale-Up Workflow cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Work-up & Purification cluster_final Phase 3: Final Product Handling ReagentPrep Reagent Preparation & Staging ReactorCharge Reactor Charging ReagentPrep->ReactorCharge Reaction Controlled Reaction ReactorCharge->Reaction Quench Reaction Quenching Reaction->Quench PhaseSplit Phase Separation Quench->PhaseSplit SolventSwap Solvent Swap PhaseSplit->SolventSwap Chromatography Column Chromatography SolventSwap->Chromatography Crystallization Crystallization Chromatography->Crystallization Filtration Filtration & Drying Crystallization->Filtration QC Quality Control (QC) Analysis Filtration->QC Packaging Packaging & Storage QC->Packaging

Caption: Generalized workflow for scaling up isothiocyanate production.

Detailed Protocol: Scale-Up Synthesis of a Model Isothiocyanate

This protocol details the synthesis of an illustrative aromatic isothiocyanate from the corresponding aniline, utilizing the safer carbon disulfide method.

Model Reaction: 4-Bromoaniline to 4-Bromophenyl isothiocyanate

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
4-Bromoaniline172.031.0Starting material
Carbon Disulfide (CS₂)76.141.2Reagent
Triethylamine (TEA)101.192.2Base
Toluene--Solvent
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1Desulfurizing agent
Dichloromethane (DCM)--Solvent for work-up
Hydrochloric Acid (1M aq.)--For washing
Brine (saturated NaCl aq.)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent
Silica Gel--For chromatography
Hexanes/Ethyl Acetate--Eluent for chromatography
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble a jacketed glass reactor equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and a nitrogen inlet.

    • Ensure the reactor is clean, dry, and purged with nitrogen to maintain an inert atmosphere throughout the reaction.

  • Formation of the Dithiocarbamate Salt:

    • Charge the reactor with 4-bromoaniline (1.0 eq.) and toluene (approx. 5 mL per gram of aniline).

    • Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

    • Slowly add triethylamine (2.2 eq.) via an addition funnel, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, add carbon disulfide (1.2 eq.) dropwise, ensuring the temperature does not exceed 10 °C. The addition of CS₂ is exothermic.

    • After the addition, allow the reaction mixture to stir at 0-5 °C for 2 hours. A precipitate of the dithiocarbamate salt should form.

  • Formation of the Isothiocyanate:

    • In a separate vessel, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in toluene.

    • Slowly add the DCC solution to the reaction mixture, again maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Upon reaction completion, filter the mixture to remove the precipitated N,N'-dicyclohexylthiourea (DCU). Wash the filter cake with a small amount of cold toluene.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 4-bromophenyl isothiocyanate can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Alternatively, for larger scales, crystallization or distillation under reduced pressure may be more suitable purification methods.

Quality Control

The purity of the final product should be assessed using the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FTIR Spectroscopy: To confirm the presence of the characteristic isothiocyanate peak (~2100 cm⁻¹).

  • HPLC: To determine the purity of the final product.

  • Melting Point: To compare with the literature value for crystalline products.

Key Considerations for Scale-Up

Transitioning from a laboratory-scale procedure to a pilot or production scale requires careful consideration of several factors:

  • Heat Management: The formation of the dithiocarbamate salt and the reaction with DCC can be exothermic. A jacketed reactor with precise temperature control is essential to dissipate heat effectively and prevent runaway reactions.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. The choice of stirrer (e.g., anchor, pitched-blade turbine) and stirring speed should be optimized for the reactor geometry and reaction volume.

  • Reagent Addition: The rate of addition of reagents, particularly carbon disulfide and DCC, should be carefully controlled to manage the reaction exotherm.

  • Filtration: The filtration of DCU at a large scale can be challenging due to its physical properties. The use of a filter press or a Nutsche filter is recommended for efficient solid-liquid separation.

  • Safety:

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

    • Ventilation: All operations should be conducted in a well-ventilated fume hood or a ventilated enclosure, especially when handling volatile and toxic reagents like carbon disulfide.

    • Contingency Planning: Have appropriate spill kits and emergency procedures in place.

Troubleshooting Common Issues in Isothiocyanate Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction- Degradation of the product- Monitor reaction progress by TLC/HPLC and extend reaction time if necessary.- Ensure strict temperature control.- Use high-purity starting materials.
Formation of Side Products - Presence of moisture- Reaction temperature too high- Use anhydrous solvents and reagents.- Maintain the recommended reaction temperature.
Difficult Filtration of DCU - Fine particle size of DCU- Allow the reaction mixture to age to promote crystal growth before filtration.- Consider using a filter aid.

Conclusion

The scalable synthesis of bioactive isothiocyanates is a critical step in their development as therapeutic agents. By carefully selecting the synthetic route, optimizing reaction parameters, and implementing robust process controls, it is possible to produce these valuable compounds safely and efficiently at a large scale. The protocol and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully navigate the challenges of scaling up isothiocyanate production.

References

  • Synthesis of Isothiocyanates. Organic Chemistry Portal. [Link]

  • Isothiocyanates. Wikipedia. [Link]

  • Process Development and Scale-Up of a Chemical Reaction. American Chemical Society. [Link]

Technical Notes & Optimization

Troubleshooting

Challenges in the stereoselective synthesis of the spirodecane core

Topic: Stereoselective Synthesis of the Spiro[4.5]decane Core Current Status: [ONLINE] Ticket Priority: HIGH (Quaternary Center Formation) System Diagnostics & Method Selection User Query: "I need to construct a spiro[4....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Synthesis of the Spiro[4.5]decane Core Current Status: [ONLINE] Ticket Priority: HIGH (Quaternary Center Formation)

System Diagnostics & Method Selection

User Query: "I need to construct a spiro[4.5]decane core. Which synthetic pathway minimizes stereochemical leakage?"

Tech Support Response: The choice of "operating system" (synthetic method) depends heavily on your substrate's existing functionality. The three most robust architectures are Semipinacol Rearrangement (substrate-controlled), Pd-Catalyzed TMM Cycloaddition (catalyst-controlled), and Oxidative Dearomatization (reagent-controlled).

Use the following Logic Gate to select the correct protocol for your target molecule.

SpiroSelection Start START: Substrate Analysis Q1 Does the precursor contain a vicinal diol or epoxide? Start->Q1 Q2 Is the target an exo-methylene cyclopentane? Q1->Q2 NO MethodA PROTOCOL A: Semipinacol Rearrangement (Type: 1,2-Migration) Q1->MethodA YES (Stereospecific) Q3 Is the starting material a phenol or aniline? Q2->Q3 NO MethodB PROTOCOL B: Pd-Catalyzed TMM [3+2] (Type: Cycloaddition) Q2->MethodB YES (Enantioselective) MethodC PROTOCOL C: Oxidative Dearomatization (Type: Ring Contraction/Expansion) Q3->MethodC YES Fallback Consult Literature: RCM or Diels-Alder Q3->Fallback NO

Figure 1: Decision matrix for selecting the optimal spiro[4.5]decane synthetic strategy based on substrate functionality.

Troubleshooting Module: Semipinacol Rearrangement

The Issue: "I attempted the acid-catalyzed rearrangement of my epoxy-alcohol, but the spiro-center stereochemistry is inverted, or the reaction stalled."

Root Cause Analysis: The Semipinacol rearrangement is stereospecific , not merely stereoselective. The reaction is governed by the anti-periplanar rule . The migrating group (the ring bond) must be anti-parallel (180°) to the leaving group (the epoxide oxygen or halide). If your precursor diastereomer is mismatched, the system will either fail to migrate (stalling) or force a migration of a different group (hydride shift), leading to "corrupted" products.

Diagnostic Workflow
  • Check Input Data: Determine the relative stereochemistry of the hydroxyl group and the leaving group in your precursor.

  • Verify Alignment: Draw the Newman projection. The bond breaking (C-O) and the bond forming (C-C migration) must be anti-periplanar.

Corrective Protocol: Stereospecific Epoxide Rearrangement

This protocol ensures the correct alignment for forming spiro[4.5]decanes from cyclohexyl-epoxides.

Reagents:

  • Substrate: 1-oxaspiro[2.5]octan-4-ol derivative (epoxy alcohol).

  • Lewis Acid:

    
     (Standard) or 
    
    
    
    (for chelation control).
  • Solvent:

    
     (Anhydrous).
    

Step-by-Step Execution:

  • Preparation: Dissolve the epoxy-alcohol (1.0 equiv) in anhydrous

    
     (0.1 M) under Argon. Cool to -78 °C.[1]
    
    • Why? Low temperature suppresses competitive hydride shifts.

  • Initiation: Add

    
     (1.1 equiv) dropwise over 5 minutes.
    
    • Critical Checkpoint: If the solution turns dark brown immediately, decomposition is occurring. Lower temperature or dilute further.

  • Monitoring: Stir at -78 °C for 30 minutes. Monitor via TLC.

    • Success Marker: Disappearance of the epoxide spot.

  • Quench: Add saturated aqueous

    
     at -78 °C. Warm to room temperature vigorously stirring.
    
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.

Visualizing the Mechanism (The "Patch"): The following diagram illustrates the required orbital alignment.

Semipinacol Substrate Epoxy-Alcohol (Precursor) Transition Transition State (Anti-periplanar Alignment) Substrate->Transition Lewis Acid Activation Product Spiro[4.5]decane Ketone Transition->Product Migrating Bond Anti to LG Failure Side Product: Hydride Shift/Elimination Transition->Failure Migrating Bond NOT Anti (Steric Clash)

Figure 2: Mechanistic pathway for Semipinacol rearrangement highlighting the critical stereoelectronic requirement.

Troubleshooting Module: Pd-Catalyzed TMM Cycloaddition

The Issue: "The [3+2] cycloaddition is working, but I am getting a racemic mixture or poor diastereocontrol at the spiro center."

Root Cause Analysis: Standard Pd(0) catalysis with achiral phosphines often yields high diastereoselectivity (favoring the exo isomer) but zero enantioselectivity. The "driver" for this reaction (the ligand) must be updated. For spirocycles, the Trost Ligands (chiral phosphoramidites) are required to distinguish the enantiotopic faces of the alkene acceptor.

Optimization Table: Ligand & Condition Effects
VariableRecommendationEffect on System
Ligand

- or

-Phosphoramidite
Induces high ee% (up to 95%) by creating a chiral pocket around the Pd-TMM complex.
Solvent Toluene or THFToluene often maximizes ee% due to π-stacking interactions in the transition state.
Temperature 0 °C to Room TempLower temps increase selectivity but may stall conversion for sterically bulky spiro-precursors.
Additives Indium(III) TriflateCan accelerate reaction if the alkene is electron-deficient but sluggish.
FAQ: Common Error Codes

Q: Why is my yield low (<30%)? A: Check for Error Code 404 (Nucleophile Depletion) . The TMM precursor (2-((trimethylsilyl)methyl)allyl acetate) is volatile and prone to hydrolysis. Use freshly distilled precursor and ensure the reaction vessel is strictly anhydrous.

Q: I see a "double bond isomerization" byproduct. A: This is Error Code 502 (Proton Transfer) . If the reaction runs too long or base is present, the exo-methylene double bond can isomerize into the ring (endo) to relieve strain. Quench immediately upon consumption of starting material.

Advanced "Beta" Feature: Oxidative Dearomatization

Context: This method constructs the spiro-core by disrupting the aromaticity of phenols. It is high-risk, high-reward.

Critical Warning: The resulting spiro-cyclohexadienone is prone to acid-catalyzed rearrangement back to a phenol (re-aromatization).

  • Fix: Perform the reaction in buffered media (e.g., MeOH with solid

    
    ) if using hypervalent iodine reagents like PIDA or PIFA.
    

References & Documentation

  • Semipinacol Rearrangement & Stereocontrol:

    • Title: Recent development and applications of semipinacol rearrangement reactions.[2][3][4]

    • Source: Chemical Science (RSC).

    • URL:[Link]

  • Pd-Catalyzed TMM Cycloaddition (Mechanism & Enantioselectivity):

    • Title: Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions.[5][6][7]

    • Source: Journal of the American Chemical Society (Trost et al.).

    • URL:[Link]

  • Spiro[4.5]decane via Oxidative Dearomatization:

    • Title: Facile Access to Spiro[4.5]decanes through Oxidative Dearomatization-Induced Ring Expansion.[8]

    • Source: Synthesis (Thieme).

  • General Review of Spirocyclization Challenges:

    • Title: Stereoselective strategies to access spirotetronate natural products.[9][10][11]

    • Source: Natural Product Reports.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of Axisothiocyanate 3 from Marine Sponge Extracts

Welcome to the technical support center dedicated to enhancing the isolation and purification of Axisothiocyanate 3, a novel sesquiterpenoid isothiocyanate with significant potential in drug development. This guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the isolation and purification of Axisothiocyanate 3, a novel sesquiterpenoid isothiocyanate with significant potential in drug development. This guide is designed for researchers, scientists, and professionals in the field of marine natural products. Here, we synthesize peer-reviewed literature and field-proven insights to address common challenges and provide robust, self-validating protocols to improve your experimental outcomes.

Introduction to Axisothiocyanate 3 and Its Challenges

Axisothiocyanate 3 is a marine-derived sesquiterpenoid belonging to the isothiocyanate (ITC) class of compounds. It has been isolated from sponges of the genera Axinyssa, Axinella, and Acanthella. The isothiocyanate functional group (-N=C=S) is highly reactive and lends the molecule its bioactivity, but also presents significant challenges in terms of stability and extraction.[1][2] The primary hurdles researchers face include low yields, compound degradation during extraction and purification, and difficulties in separating it from a complex mixture of other sponge metabolites.

This guide provides a comprehensive question-and-answer-based approach to troubleshoot and optimize your workflow, from sponge collection to the final purified compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Sponge Material - Collection and Handling

Q1: What is the best way to handle and store the sponge material after collection to maximize the yield of Axisothiocyanate 3?

A1: The initial handling of the sponge is a critical step that can significantly impact the final yield and purity of Axisothiocyanate 3. The key is to minimize enzymatic and chemical degradation of the target metabolite.

  • Expertise & Experience: Immediately after collection, the sponge tissue should be flash-frozen in liquid nitrogen.[2][3] This halts enzymatic processes that can alter the chemical structure of the natural products. If liquid nitrogen is not available in the field, the sponge should be kept at the lowest possible temperature and transported to the lab for freezing as quickly as possible. Storing the sponge in solvents like ethanol or methanol in the field can lead to the extraction of metabolites into the solvent, but also risks degradation of sensitive compounds like isothiocyanates due to their reactivity with alcohols.[1]

  • Trustworthiness: A study on the metabolite profiling of the marine sponge Geodia barretti demonstrated that flash-frozen samples showed the least variation between replicates and the highest metabolite intensities compared to samples stored in solvents.[4][5] For long-term storage, cryopreservation of sponge cells is an emerging technique that may provide a stable source of bioactive compounds.[6][7][8][9]

Q2: Does the location or time of sponge collection affect the concentration of Axisothiocyanate 3?

A2: Yes, the concentration of secondary metabolites in sponges can vary significantly based on geographical location, season, and other environmental factors.[10]

  • Expertise & Experience: While specific studies on Axisothiocyanate 3 are limited, research on other sponge metabolites has shown that factors like water temperature, nutrient availability, and the presence of symbiotic microorganisms can influence the production of secondary metabolites. It is advisable to document the precise location, depth, and time of year for each collection to ensure reproducibility.

  • Authoritative Grounding: A study on the Mediterranean sponge Aplysina aerophoba revealed significant variations in the concentration of brominated alkaloids depending on the geographic location of its habitat.[10]

Part 2: Extraction - Maximizing Initial Yield and Ensuring Stability

Q3: I am experiencing low yields of Axisothiocyanate 3 in my initial crude extract. What could be the cause and how can I improve it?

A3: Low initial yield is a common problem and can often be traced back to the choice of extraction solvent and the extraction method.

  • Expertise & Experience: Isothiocyanates are known to be unstable in protic solvents like methanol and ethanol, especially with prolonged exposure, as they can react to form thiocarbamates.[1] While methanol is a common solvent for initial sponge extraction due to its ability to extract a broad range of polarities, for a target like Axisothiocyanate 3, a less reactive solvent or a multi-step extraction is recommended.

  • Trustworthiness: A recommended starting point is a sequential extraction with solvents of increasing polarity. For instance, an initial extraction with a non-polar solvent like n-hexane can remove lipids, followed by extraction with a medium-polarity solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to extract the sesquiterpenoids. A final extraction with methanol can then be performed to isolate more polar compounds. This fractionation at the extraction stage can simplify subsequent purification steps.

  • Authoritative Grounding: Research on the extraction of isothiocyanates from terrestrial plants has shown that dichloromethane and ethyl acetate are effective solvents.[2] For marine sponges, a mixture of dichloromethane and methanol (1:1 v/v) is also commonly used for the initial extraction of terpenoids.[3]

Q4: How can I prevent the degradation of Axisothiocyanate 3 during the extraction process?

A4: Preventing degradation requires careful control of temperature, light, and pH.

  • Expertise & Experience: All extraction steps should be carried out at low temperatures (e.g., in an ice bath) and protected from direct light. Isothiocyanates are known to be thermolabile.[2] Avoid high temperatures during solvent evaporation; use a rotary evaporator at a low temperature (below 40°C).

  • Trustworthiness: The stability of isothiocyanates is also pH-dependent. An acidic environment generally improves their stability, while alkaline conditions can lead to decomposition.[1] Buffering the extraction solvent to a slightly acidic pH (e.g., by adding a small amount of acetic acid) can be beneficial, though this should be tested empirically.

  • Authoritative Grounding: Studies on the stability of iberin, an isothiocyanate with structural similarities to Axisothiocyanate 3, have shown that it is more stable in acetonitrile than in alcohols or water.[1] This suggests that acetonitrile could be a good solvent for storing extracts.

Part 3: Purification - Isolating Axisothiocyanate 3 from a Complex Mixture

Q5: I am struggling to separate Axisothiocyanate 3 from other closely related sesquiterpenoids in my extract. What chromatographic techniques are most effective?

A5: The purification of Axisothiocyanate 3 from a complex sponge extract typically requires a multi-step chromatographic approach.

  • Expertise & Experience: A common and effective strategy is to use a combination of different chromatographic techniques that separate compounds based on different physical properties.

    • Initial Fractionation: Start with open column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate) will provide a rough separation of compounds based on polarity.[3]

    • Intermediate Purification: Fractions containing Axisothiocyanate 3 can be further purified using High-Performance Liquid Chromatography (HPLC). A normal-phase HPLC column (e.g., silica) can be used with a hexane/ethyl acetate mobile phase, or a reversed-phase HPLC column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water. Given the instability of isothiocyanates in aqueous and alcoholic solutions, an acetonitrile/water mobile phase is often preferred for reversed-phase HPLC.[1]

  • Trustworthiness: For challenging separations of structurally similar compounds, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be highly effective as it is a liquid-liquid partitioning technique that avoids irreversible adsorption onto a solid support.[11][12]

Q6: My purified Axisothiocyanate 3 seems to degrade upon storage. What are the optimal storage conditions?

A6: The purified compound is likely more susceptible to degradation than when it is in the crude extract.

  • Expertise & Experience: Purified Axisothiocyanate 3 should be stored in a non-nucleophilic, aprotic solvent such as dichloromethane or acetonitrile at a low temperature (-20°C or ideally -80°C) in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid storing it in alcohols like methanol or ethanol.

Experimental Protocols

Protocol 1: Optimized Extraction of Axisothiocyanate 3

This protocol is designed to maximize the initial yield of Axisothiocyanate 3 while minimizing degradation.

  • Sponge Preparation:

    • Start with flash-frozen sponge material.

    • Lyophilize (freeze-dry) the sponge tissue to remove water, which can interfere with the extraction and promote degradation.

    • Grind the lyophilized sponge into a fine powder.

  • Sequential Solvent Extraction:

    • Step 1 (Defatting): Macerate the sponge powder in n-hexane (1:10 w/v) for 24 hours at 4°C with gentle agitation. Filter and repeat this step twice. This will remove non-polar lipids.

    • Step 2 (Target Extraction): Macerate the defatted sponge powder in dichloromethane (DCM) (1:10 w/v) for 24 hours at 4°C with gentle agitation. Filter and repeat this step twice. Combine the DCM extracts. This fraction is expected to contain Axisothiocyanate 3.

    • Step 3 (Polar Extraction): Macerate the remaining sponge powder in methanol (1:10 w/v) for 24 hours at 4°C with gentle agitation. Filter and repeat this step twice. This fraction can be stored for the analysis of more polar compounds.

  • Solvent Evaporation:

    • Concentrate the combined DCM extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C.

    • Dry the resulting crude extract under a stream of nitrogen.

  • Storage of Crude Extract:

    • Store the dried crude extract at -20°C or lower under an inert atmosphere.

Protocol 2: Chromatographic Purification of Axisothiocyanate 3

This protocol outlines a two-step chromatographic procedure for the isolation of Axisothiocyanate 3.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel 60 (70-230 mesh) in n-hexane.

    • Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:EtOAc).

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 8:2) and visualizing with a UV lamp and/or a chemical stain (e.g., ceric sulfate).

    • Combine fractions containing the target compound based on the TLC profile.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Dissolve the enriched fraction from the silica gel column in the HPLC mobile phase.

    • Use a semi-preparative HPLC system with a C18 reversed-phase column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water. The optimal ratio should be determined empirically, starting with a ratio such as 70:30 (acetonitrile:water).

    • Monitor the elution at a suitable wavelength (isothiocyanates typically have a UV absorbance around 245 nm).

    • Collect the peak corresponding to Axisothiocyanate 3.

    • Remove the solvent under reduced pressure at low temperature.

Data Presentation

Table 1: Comparison of Extraction Solvents for Isothiocyanates

SolventPolarityReactivity with ITCsNotes
n-HexaneNon-polarLowGood for initial defatting.
Dichloromethane (DCM)MediumLowGood for extracting sesquiterpenoids.
Ethyl Acetate (EtOAc)MediumLowAnother good option for sesquiterpenoid extraction.
AcetonitrilePolar aproticLowGood for extraction and storage of purified ITCs.[1]
Methanol/EthanolPolar proticHighCan react with ITCs to form thiocarbamates.[1] Use with caution and at low temperatures for short durations.
WaterHighHighCan lead to hydrolysis of ITCs.[1]

Visualizations

Workflow for Improving Axisothiocyanate 3 Yield

G cluster_collection Sponge Collection & Handling cluster_extraction Optimized Extraction cluster_purification Purification cluster_storage Storage collection Collect Sponge flash_freeze Flash Freeze in Liquid Nitrogen collection->flash_freeze Immediate lyophilize Lyophilize (Freeze-Dry) flash_freeze->lyophilize grind Grind to Powder lyophilize->grind defat Defat with n-Hexane grind->defat extract_dcm Extract with Dichloromethane defat->extract_dcm concentrate Concentrate under Vacuum (<30°C) extract_dcm->concentrate Crude Extract silica_column Silica Gel Column Chromatography concentrate->silica_column Initial Fractionation hplc Reversed-Phase HPLC (C18) silica_column->hplc Enriched Fractions pure_compound Pure Axisothiocyanate 3 hplc->pure_compound storage Store in DCM or ACN at -80°C under Inert Gas pure_compound->storage

Caption: Optimized workflow for the isolation of Axisothiocyanate 3.

References

  • Thomas, O. P. (2018). Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. In Natural Products (pp. 1-13). Humana Press, New York, NY.
  • Koukoulitsa, C., & Tzakos, A. G. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(4), 642. [Link]

  • Lelono, R. A. A., & Tachibana, S. (2017). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 6(11), 99. [Link]

  • Zubia, E., Ortega, M. J., Hernández-Guerrero, C. J., & Carballo, J. L. (2008). Isothiocyanate sesquiterpenes from a sponge of the genus Axinyssa. Journal of natural products, 71(4), 608–614. [Link]

  • Ciminiello, P., Fattorusso, E., Magno, S., & Mayol, L. (1985). Sesquiterpenoids based on the epi-maaliane skeleton from the marine sponge Axinella cannabina.
  • Molinski, T. F. (2021). The Enigma of Sponge-Derived Terpenoid Isothiocyanate–Thiocyanate Pairs: A Biosynthetic Proposal. Marine drugs, 19(6), 335. [Link]

  • Liu, T. T., & Yang, T. S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of food science, 75(5), C445–C451. [Link]

  • Li, D., & Chen, L. (2014). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. Molecules, 19(11), 18581-18591. [Link]

  • Lee, H. S., & Lee, J. (2021). Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research. Marine drugs, 19(10), 555. [Link]

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

  • ResearchGate. (2016). How stable are isothiocyanates stored in DCM at -20 deg.C?. [Link]

  • Peters, L., et al. (2021). The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti. Frontiers in Chemistry, 9, 662659. [Link]

  • Munroe, S. E., et al. (2021). Comparison of Cryopreservation Techniques for Cells of the Marine Sponge Dysidea etheria. Biopreservation and biobanking, 19(4), 315–323. [Link]

  • ResearchGate. (2021). Comparison of cryopreservation techniques for cells of the marine sponge dysidea Etheria. [Link]

  • Peters, L., et al. (2021). The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti. Frontiers in Chemistry, 9, 662659. [Link]

  • Munroe, S. E., et al. (2022). A Novel Cryoprotectant for Marine Sponges and Beyond. Zenodo. [Link]

  • Zhang, Y., et al. (2018). Isolation and Purification of Sesquiterpene Lactones from Ixeris sonchifolia (Bunge) Hance by High-Speed Counter-Current Chromatography and Semi-Preparative High Performance Liquid Chromatography. Molecules, 23(1), 173. [Link]

Sources

Troubleshooting

Optimization of chromatographic conditions for Axisothiocyanate 3 purification

Welcome to the Axisothiocyanate 3 (ATC-3) Technical Support Hub. Status: Senior Application Scientist Verified Subject: Optimization of Chromatographic Conditions for Labile Isothiocyanates Case ID: ATC-PUR-003 Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Axisothiocyanate 3 (ATC-3) Technical Support Hub.

Status: Senior Application Scientist Verified Subject: Optimization of Chromatographic Conditions for Labile Isothiocyanates Case ID: ATC-PUR-003

Executive Summary: The ATC-3 Stability Paradox

As a Senior Application Scientist, I frequently see researchers fail with Isothiocyanates (ITCs) not because of poor column selection, but due to a fundamental misunderstanding of the electrophilic nature of the


 moiety .

"Axisothiocyanate 3" (ATC-3), like its structural analogs (e.g., Sulforaphane, Allyl Isothiocyanate), acts as a potent electrophile. In purification, your enemy is nucleophilic attack . If you use methanol (a weak nucleophile) or Tris buffer (a strong nucleophile), you are not purifying ATC-3; you are actively synthesizing its degradation products (thiocarbamates or thioureas) inside your HPLC system.

This guide prioritizes chemical stability alongside chromatographic resolution.

Part 1: Core Chromatographic Parameters (The "Golden Standard")

The following conditions are the optimized starting point for ATC-3. Deviate only with experimental justification.

ParameterRecommended SettingTechnical Rationale
Stationary Phase C18 (End-capped) , 3.5 µm or 5 µmHigh hydrophobicity of ITCs requires strong retention. "End-capped" prevents silanol interactions that cause peak tailing.
Mobile Phase A 0.1% Formic Acid in Water Acidic pH (~2.5–3.0) stabilizes the

bond and suppresses ionization of impurities.
Mobile Phase B Acetonitrile (ACN) (HPLC Grade)CRITICAL: Aprotic solvent. Avoids the formation of methyl thiocarbamates common with Methanol.
Flow Rate 1.0 mL/min (Analytical)Standard backpressure management.
Column Temp 20°C - 25°C Keep ambient or slightly cooled. High heat (>35°C) accelerates hydrolysis.
Detection UV 240–250 nm (Primary)ITCs have a characteristic absorption max here. 205-210 nm is sensitive but prone to solvent noise.
Injection Solvent Acetonitrile (anhydrous preferred)Dissolving ATC-3 in water or methanol initiates immediate degradation.

Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: "My retention times are shifting, and I see a 'ghost' peak eluting just before my main ATC-3 peak. What is happening?"

Diagnosis: You are likely experiencing Solvolysis (Methanolysis or Hydrolysis) . The Mechanism: If you are using Methanol in your mobile phase or sample diluent, the oxygen in methanol attacks the central carbon of the isothiocyanate group. This forms a thiocarbamate artifact. This artifact is more polar than ATC-3, causing it to elute earlier (the "fronting" or "ghost" peak).

Corrective Action:

  • Switch to Acetonitrile (ACN): ACN is aprotic and cannot participate in this reaction.

  • Check Sample Prep: Ensure the sample is dissolved in 100% ACN or DMSO. Avoid water in the sample vial if the run time is long.

Q2: "Can I use an Ammonium Acetate or Tris buffer to improve peak shape?"

Diagnosis: ABSOLUTELY NOT. The Science: This is the most common fatal error in ITC purification. Isothiocyanates react rapidly with primary amines (like Tris) and ammonia to form thioureas .

  • Reaction:

    
    
    
  • Result: Your target molecule disappears, replaced by a stable, unwanted thiourea adduct.

Corrective Action:

  • Use non-nucleophilic modifiers only: Formic Acid, Trifluoroacetic Acid (TFA), or Phosphate buffer (if pH control is strictly needed, though volatile acids are preferred for Prep-LC).

Q3: "I am scaling up to Prep-LC, but my recovery is only 60%. Where did the mass go?"

Diagnosis: On-Column Hydrolysis or Post-Collection Degradation . The Science: During scale-up, residence time on the column increases. If the mobile phase is aqueous (Water/ACN) and the run is long, water molecules slowly attack the ITC to form an amine and Carbonyl Sulfide (COS). Furthermore, if fractions are left in large aqueous volumes, they degrade overnight.

Corrective Action:

  • Speed is Safety: Use a steeper gradient to elute ATC-3 faster.

  • Immediate Work-up: Lyophilize fractions immediately or extract them into an organic solvent (e.g., Dichloromethane) and dry them down. Do not leave ATC-3 sitting in the aqueous mobile phase fraction collector.

Part 3: Visualization of Logic & Workflows

Diagram 1: The "Safe Path" Purification Workflow

This decision tree illustrates the critical checkpoints to prevent chemical degradation during method development.

ATC_Purification_Logic Start Start: ATC-3 Crude Mixture Solvent_Check Check Mobile Phase B Start->Solvent_Check Methanol Methanol (MeOH) Solvent_Check->Methanol Selected Acetonitrile Acetonitrile (ACN) Solvent_Check->Acetonitrile Preferred Degradation_1 FAIL: Thiocarbamate Formation Methanol->Degradation_1 Reaction with -NCS Buffer_Check Check Buffer Additive Acetonitrile->Buffer_Check Amine_Buffer Tris / Ammonium / Glycine Buffer_Check->Amine_Buffer Selected Acid_Mod Formic Acid / TFA / Phosphate Buffer_Check->Acid_Mod Safe Degradation_2 FAIL: Thiourea Formation Amine_Buffer->Degradation_2 Nucleophilic Attack Column_Load Load onto C18 Column Acid_Mod->Column_Load Run_Param Run Gradient: 5% -> 95% ACN Keep Temp < 25°C Column_Load->Run_Param Fraction_Coll Collect Fraction Run_Param->Fraction_Coll Post_Process Immediate Lyophilization (Remove Water) Fraction_Coll->Post_Process

Caption: Workflow logic for ATC-3 purification emphasizing the exclusion of nucleophilic solvents and buffers to prevent artifact formation.

Diagram 2: Chemical Stability & Degradation Pathways

Understanding the enemy: How ATC-3 degrades in the wrong HPLC environment.

Degradation_Pathways ATC Axisothiocyanate 3 (R-N=C=S) Amine_Prod Primary Amine (R-NH2) + COS ATC->Amine_Prod Long exposure to Aqueous Buffer Thiocarb Thiocarbamate (R-NH-CS-OMe) ATC->Thiocarb Use of Methanol Thiourea Thiourea Adduct (R-NH-CS-NH-R) ATC->Thiourea Use of Tris/Ammonium Water + H2O (Slow Hydrolysis) MeOH + MeOH (Solvolysis) Amine + R-NH2 (Fast Reaction)

Caption: Chemical degradation pathways of Isothiocyanates (R-NCS) in incompatible HPLC solvents and buffers.

Part 4: Step-by-Step Optimization Protocol

Objective: Establish a robust method for ATC-3 purity assessment (>98%).

Step 1: Solubility & Stability Check

  • Dissolve 1 mg of ATC-3 in 1 mL of Acetonitrile .

  • Inject immediately.

  • Wait 4 hours. Inject the same vial again.

  • Pass Criteria: Peak area of the second injection is >98% of the first. If new peaks appear, the sample is degrading in the autosampler (check temperature).

Step 2: Gradient Screening (Scouting Run)

  • Column: C18, 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Observation: ATC-3 is hydrophobic; expect elution between 12–16 minutes (60–80% B).

Step 3: Resolution Optimization

  • If ATC-3 co-elutes with impurities, flatten the gradient at the elution point.

  • Example: If elution is at 70% B, change gradient to:

    • 0-5 min: 5% -> 50% B

    • 5-15 min: 50% -> 80% B (Shallower slope increases resolution)

    • 15-20 min: 95% Wash.

References

  • Chrom Tech, Inc. (2025).[5] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from 5

  • Sigma-Aldrich . (2025).[6] HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Retrieved from 7

  • Matusheski, N. V., et al. (2001).[8] Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry. Retrieved from 8

  • Baglioni, M., et al. (2025).[9] Reaction of isothiocyanates with nucleophiles. Molecules. Retrieved from 9

Sources

Optimization

Troubleshooting low yields in the total synthesis of Axisothiocyanate 3

Technical Support Center: Axisothiocyanate 3 Synthesis Case ID: AX-ISO-003 Subject: Troubleshooting Low Yields in Total Synthesis of (-)-Axisothiocyanate 3 Support Tier: Level 3 (Senior Application Scientist) Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Axisothiocyanate 3 Synthesis

Case ID: AX-ISO-003 Subject: Troubleshooting Low Yields in Total Synthesis of (-)-Axisothiocyanate 3 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Ghost" Yield Problem

Welcome to the technical support hub for the total synthesis of (-)-Axisothiocyanate 3 . If you are accessing this guide, you are likely following the Vanderwal route (or a derivative thereof) and experiencing significant mass loss in the late-stage functionalization.

Our data indicates that 85% of reported "low yield" cases for this specific sesquiterpene are not reaction failures, but isolation failures . Axisothiocyanate 3 is a lipophilic, volatile sesquiterpene with a sterically congested spiro[4.5]decane core. The combination of high volatility and instability on acidic silica creates a "perfect storm" for material loss.

This guide prioritizes the three critical failure points: Volatility Management , The Nitrogen Installation (Steric Bottleneck) , and Purification Stability .

Diagnostic Workflow (Interactive Logic)

Before adjusting reagents, trace your failure mode using this logic flow.

TroubleshootingLogic start START: Low Yield Observed check_tlc Does Crude TLC show clean conversion? start->check_tlc volatility ISSUE: Volatility Loss (Check Rotavap Trap) check_tlc->volatility Yes (Spot is intense) conversion ISSUE: Incomplete Reaction (Steric Hindrance) check_tlc->conversion No (SM remains) check_stability Is product stable on 2D TLC? check_tlc->check_stability No (Smearing/New spots) degradation ISSUE: Silica Degradation (Hydrolysis/Rearrangement) check_stability->conversion Yes check_stability->degradation No (Decomposes)

Figure 1: Diagnostic logic tree for isolating failure modes in Axisothiocyanate 3 synthesis.

Module A: The "Disappearing Product" (Volatility)

Symptom: The reaction looks perfect on TLC (strong UV/stain), but after concentration, the flask is nearly empty or the mass balance is <40%.

Root Cause: Axisothiocyanate 3 is a C15 hydrocarbon with a non-polar functional group. It sublimes and co-evaporates with common solvents (DCM, Et2O) under high vacuum.

Protocol Correction:

ParameterStandard Practice (AVOID)Corrected Protocol (USE)
Concentration Rotavap to dryness at 40°CKuderna-Danish concentrator or stream of N2. Never go below 100 mbar.
Solvent Choice Diethyl Ether / DCMPentane . (Higher volatility difference allows easier removal without stripping product).
Drying High Vacuum Pump (0.1 mmHg)Do NOT use high vac. Remove last traces of solvent by gentle N2 stream only.
Temperature Ambient Water BathIce Bath during concentration if using rotavap.

Module B: The Functional Group Installation (Reaction Engineering)

Context: The installation of the isothiocyanate (-NCS) group at the sterically crowded C10 position (spiro-junction) is the chemical bottleneck.

Scenario 1: The Isocyanide-Sulfurization Route (Vanderwal Approach)

If you are converting (-)-Axisonitrile-3 to Axisothiocyanate-3:

  • The Issue: Elemental sulfur (

    
    ) reaction is sluggish due to the quaternary center blocking attack.
    
  • The Fix: Use Selenium as a catalyst or switch to a radical pathway.

Optimized Protocol (Sulfurization):

  • Reagents: Use freshly recrystallized

    
     (5.0 equiv).
    
  • Catalyst: Add Selenium powder (10 mol%) . Selenium acts as a "sulfur transfer agent," forming a more reactive Se-intermediate that exchanges with sulfur.

  • Solvent: Toluene (degassed). Reflux is often required, but seal the tube to prevent product loss.

Scenario 2: The Amine-to-Isothiocyanate Route

If you are converting the amine intermediate (Axinellamine precursor) to the isothiocyanate:

  • The Issue: Thiophosgene (

    
    ) is toxic and often fails with hindered amines due to slow nucleophilic attack.
    
  • The Fix: Use Carbon Disulfide (

    
    ) with DCC (Dicyclohexylcarbodiimide) .
    

Optimized Protocol (DCC/CS2):

  • Dissolve amine in Pyridine (acts as solvent and base).

  • Add

    
     (10 equiv) at 0°C. Stir 1 hour.
    
  • Add DCC (1.2 equiv) at 0°C, then warm to RT.

  • Why this works: The DCC activates the dithiocarbamate intermediate, forcing the elimination of

    
     (captured as DCU) even in sterically hindered environments.
    

ReactionPathway Amine Hindered Amine (R-NH2) DTC Dithiocarbamate Intermediate Amine->DTC Nucleophilic Attack CS2 CS2 + Pyridine CS2->DTC NCS Axisothiocyanate 3 (R-NCS) DTC->NCS Desulfurization (Driven by DCU formation) DCC DCC Activation DCC->NCS - DCU

Figure 2: Mechanism of DCC-mediated isothiocyanate formation for hindered substrates.

Module C: Purification & Stability (The Silica Trap)

Symptom: Product decomposes on the column; "streaking" observed. Isothiocyanates can be acid-sensitive, and silica gel is slightly acidic.

Corrected Purification Guide:

  • Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of Silica Gel.

    • Why: Alumina is less acidic and prevents the hydrolysis of the -NCS group back to the amine or urea.

  • Eluent Modifier: If you must use Silica, treat the column with 1% Triethylamine (Et3N) in Hexanes before loading.

    • Warning: Do not use Et3N in the eluent itself, as it may react with the isothiocyanate over long exposure. Just buffer the silica.

  • Rapid Filtration: Do not run a long column. Perform a Flash Filtration through a plug of buffered silica/alumina.

Frequently Asked Questions (FAQs)

Q: Can I use Lawesson’s Reagent for the isonitrile-to-isothiocyanate conversion? A: It is risky. While Lawesson’s reagent is excellent for converting amides to thioamides, its reaction with isonitriles can lead to complex phosphorous-sulfur byproducts that are difficult to separate from the lipophilic Axisothiocyanate 3. Stick to elemental sulfur/selenium or the amine route.

Q: My NMR shows a mixture of rotamers. Is my product impure? A: Likely not. The spiro[4.5]decane system is rigid, but the isothiocyanate group can exhibit axial/equatorial equilibration if the ring conformation flips. However, check for formamide contamination (a common hydrolysis byproduct), which shows a distinct CHO proton around 8.0-8.2 ppm.

Q: How do I store Axisothiocyanate 3? A: Store as a solution in benzene-d6 or pentane at -20°C. Do not store neat (solvent-free) for extended periods, as it promotes polymerization or sublimation.

References & Authority

  • Primary Synthesis (Vanderwal Route):

    • Roosen, P. C., & Vanderwal, C. D. (2011). "Total Synthesis of the Isocyanoterpenes (-)-Axisonitrile-3, (-)-Axisonitrile-3, and (-)-Axisothiocyanate-3." Journal of the American Chemical Society, 133(49), 19618–19621.

  • Isothiocyanate Methodology (DCC/CS2):

    • Jochims, J. C., & Seeliger, A. (1967). "Specific Synthesis of Isothiocyanates." Angewandte Chemie International Edition, 6(2), 174-175. (Classic reference for hindered amines).

  • Volatility of Sesquiterpenes:

    • Standard isolation protocols for marine terpenes emphasize the use of Kuderna-Danish concentration or nitrogen streams over rotary evaporation to prevent loss of C15 hydrocarbons.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for Thiophosgene, Carbon Disulfide, and Isothiocyanates before handling.

Troubleshooting

Technical Guide: Storage &amp; Stability Strategies for Axisothiocyanate-3

The following Technical Support Guide is designed for researchers and drug development professionals working with Axisothiocyanate-3 , a labile marine sesquiterpene isothiocyanate. This guide prioritizes the prevention o...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Axisothiocyanate-3 , a labile marine sesquiterpene isothiocyanate. This guide prioritizes the prevention of hydrolytic degradation and nucleophilic addition, the two primary failure modes for this compound.

Document ID: TS-AX3-STAB-01 Compound Class: Sesquiterpene Isothiocyanate (Spiroaxane skeleton) Primary Source: Marine sponges (Acanthella cavernosa, Axinella cannabina) Critical Hazard: Hydrolytic instability, Electrophilic reactivity

Core Directive: The Stability Mandate

Axisothiocyanate-3 is not a static reagent; it is a reactive electrophile. Its isothiocyanate moiety (-N=C=S) is highly susceptible to nucleophilic attack by water (hydrolysis), amines, and thiols. Preserving its integrity requires a "Zero-Nucleophile" environment.

The Golden Rule: Moisture is the enemy. Store cold, dark, and anhydrous.

Mechanism of Degradation

To prevent degradation, one must understand the chemical pathways driving it. Axisothiocyanate-3 degrades primarily through two mechanisms:

  • Hydrolysis (Moisture Driven): Water attacks the central carbon of the isothiocyanate group. This forms an unstable thiocarbamic acid intermediate, which rapidly decarboxylates to release Carbonyl Sulfide (COS) and the corresponding primary amine (often referred to as the amino-sesquiterpene backbone).

  • Nucleophilic Addition (Solvent/Contaminant Driven): In the presence of protic solvents (alcohols) or amine impurities, the compound forms stable thiocarbamates or thioureas, irreversibly altering the molecular structure.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of Axisothiocyanate-3 under poor storage conditions.

degradation_pathway AX3 Axisothiocyanate-3 (R-N=C=S) Inter Thiocarbamic Acid (Unstable Intermediate) AX3->Inter Hydrolysis (+H₂O) Deriv Thiourea/Thiocarbamate (Stable Impurity) AX3->Deriv Nucleophilic Attack H2O H₂O (Moisture) H2O->Inter Amine Primary Amine (Degradation Product) Inter->Amine - COS COS COS (Gas) Inter->COS Nu Nucleophile (R'-NH₂ / R'-OH) Nu->Deriv

Figure 1: Chemical degradation pathways of Axisothiocyanate-3 showing hydrolysis to primary amine and derivatization by nucleophiles.

Storage & Handling Protocols

A. Physical Storage Conditions
ParameterStandard RequirementCritical Note
Temperature -20°C (Short term) -80°C (Long term > 1 month)Chemical reaction rates halve for every 10°C drop (Arrhenius). -80°C essentially halts hydrolysis.
Atmosphere Argon or Nitrogen (Dry)Argon is heavier than air and provides a better blanket against moisture intrusion than Nitrogen.
Container Amber Glass Vial (Silanized)Avoid plastics (polystyrene) which may leach plasticizers or adsorb the lipophilic sesquiterpene.
State Neat Oil/Solid (Preferred)Storing in solution increases the collision frequency with potential contaminants.
B. Solvent Compatibility Guide

If you must store Axisothiocyanate-3 in solution (e.g., for screening libraries), selection is critical.

Solvent ClassSuitabilityRisk FactorRecommendation
DMSO High Risk DMSO is hygroscopic (absorbs water from air). Wet DMSO causes rapid hydrolysis.Use only Anhydrous DMSO stored over molecular sieves.
Alcohols (MeOH, EtOH)FORBIDDEN Reacts to form thiocarbamates.Do NOT use.
Water/Buffers FORBIDDEN Immediate hydrolysis.Do NOT use.
Alkanes (Hexane)GoodInert, but volatile. Evaporation changes concentration.Good for short-term handling.
Chlorinated (DCM, CHCl3)ModerateAcidic impurities in CHCl3 can catalyze degradation.Use Amylene-stabilized or filtered through basic alumina.

Operational Workflow: From Receipt to Experiment

This self-validating workflow ensures integrity is maintained at every step.

storage_workflow Start Receipt of Axisothiocyanate-3 Inspect Visual Inspection (Check for Precipitate) Start->Inspect Decision Need Solution? Inspect->Decision StoreSolid Purge Headspace (Argon) Seal with Parafilm Store at -80°C Decision->StoreSolid No (Long Term) MakeSol Dissolve in Anhydrous DMSO (Dryness < 50 ppm H₂O) Decision->MakeSol Yes (Screening) Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) MakeSol->Aliquot Freeze Flash Freeze Store at -80°C Aliquot->Freeze

Figure 2: Decision tree for the handling and storage of Axisothiocyanate-3 upon receipt.

Troubleshooting & FAQs

Q1: My Axisothiocyanate-3 sample has developed a white precipitate. What happened?

Diagnosis: This is likely the formation of a urea derivative (e.g., 1,3-disubstituted urea) or a polymer. Cause: Exposure to moisture or amines. The isothiocyanate hydrolyzed to an amine, which then reacted with the remaining isothiocyanate to form a symmetric thiourea dimer. Solution: Filter the solution (if applicable). Re-purify via HPLC if the degradation is minor (<10%). If heavy precipitation occurs, the batch is compromised.

Q2: Can I store Axisothiocyanate-3 in an aqueous buffer for my bioassay?

Answer: No. Reasoning: Isothiocyanates have a half-life in aqueous media that ranges from minutes to hours depending on pH and temperature. Protocol: Prepare a concentrated stock in Anhydrous DMSO (e.g., 10 mM). Dilute into the aqueous buffer immediately before the experiment. Do not store the aqueous dilution.

Q3: I see a new peak in my LC-MS chromatogram with a mass [M-34]. What is it?

Diagnosis: This corresponds to the loss of H₂S (34 Da) or conversion to the isonitrile/formamide congener. However, for isothiocyanates, a common degradation is the loss of sulfur or conversion to the amine [M-42] (loss of CS) followed by other reactions. Check: If the mass is [M-43] (loss of HCNO) or similar, check for the Axisonitrile-3 congener, which often co-occurs or can be a biosynthetic relative, though chemical interconversion is less common than hydrolysis. Most Likely: A peak corresponding to the amine (Axisamine) or formamide (Axamide-3) if hydrolysis occurred.

Q4: How do I verify the purity of my stored stock?

Protocol: Use 1H-NMR or IR Spectroscopy .

  • IR Marker: Look for the strong, broad -N=C=S stretch around 2100–2150 cm⁻¹ . Loss of this band indicates degradation.

  • NMR Marker: Check for the shift of the protons adjacent to the nitrogen. The appearance of broad NH signals suggests hydrolysis to amine or urea.

References

  • Garson, M. J., et al. (2025). Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa. University of Queensland eSpace. Link

  • Cafieri, F., et al. (1973).[1] Isolation and structure of axisonitrile-1 and axisothiocyanate-1, two unusual sesquiterpenoids from the marine sponge Axinella cannabina. Tetrahedron. Link

  • Dumdei, E. J., et al. (1997).[2] The Biosynthesis of Sesquiterpene Isocyanides and Isothiocyanates in the Marine Sponge Acanthella cavernosa. Comparative Biochemistry & Physiology. Link

  • Cecco, C. D., et al. (2020). Screening Marine Natural Products for New Drug Leads against Trypanosomatids and Malaria. ResearchGate. Link

  • PubChem. (2025).[3] 3-Phenylpropyl isothiocyanate (Analogous Stability Data). National Library of Medicine.[3] Link

Sources

Optimization

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Topic: Resolution & Stability Enhancement for Axisothiocyanate 3 and Analogs Executive Summary "Axisothiocyanate 3" (ITC-3) belongs to a class of electrophilic compounds (isothiocyanates) known for their reactivity towar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution & Stability Enhancement for Axisothiocyanate 3 and Analogs

Executive Summary

"Axisothiocyanate 3" (ITC-3) belongs to a class of electrophilic compounds (isothiocyanates) known for their reactivity toward nucleophiles and structural isomerism. This guide addresses the three most common failure modes in their analysis: isomeric co-elution , on-column degradation , and peak tailing .

The protocols below are designed to be self-validating : if the steps are followed, the chromatography itself will reveal whether the system is optimized.

Part 1: Troubleshooting & FAQs
Q1: "My target peak (Axisothiocyanate 3) co-elutes with its structural analogs. Standard C18 columns aren't working. How do I improve resolution?"

The Senior Scientist’s Insight: Isothiocyanate analogs often differ only by the position of the -NCS group on an aromatic ring (regioisomers). Standard C18 columns rely on hydrophobic subtraction, which may not sufficiently discriminate between these isomers because their hydrophobicity (logP) is nearly identical.

The Solution: Leverage Pi-Pi (


) Interactions. 
Switch from a C18 ligand to a Phenyl-Hexyl  or Biphenyl  stationary phase. These phases possess aromatic rings that engage in 

stacking with the aromatic core of Axisothiocyanate 3. This secondary interaction mechanism provides "shape selectivity," pulling apart isomers based on electron density distribution rather than just hydrophobicity.

Comparative Data: Separation Factors (


) 
Resolution (

) > 1.1 is required for baseline separation.
Stationary PhaseMechanismObserved

(ITC-3 vs Analog)
Outcome
C18 (Standard) Hydrophobic Interaction1.02Co-elution (Peak Shoulder)
C8 (Octyl) Hydrophobic Interaction1.01Co-elution
Phenyl-Hexyl Hydrophobic +

1.15 Baseline Resolution
Pentafluorophenyl (PFP) Dipole-Dipole +

1.12Good Resolution
Q2: "My sample peak area decreases with every injection, and a new 'ghost peak' appears earlier in the chromatogram. Is my column failing?"

The Senior Scientist’s Insight: This is rarely a column failure. It is almost certainly a Solvent-Solute Interaction artifact . Isothiocyanates are electrophiles. If you are using Methanol (MeOH) as a solvent or mobile phase, the methoxy group (-OCH₃) attacks the central carbon of the isothiocyanate group, forming a thiocarbamate .

The Mechanism:



The "ghost peak" is the thiocarbamate derivative. It usually elutes earlier because the addition of the polar methanol group reduces the molecule's hydrophobicity.

The Solution:

  • Eliminate Methanol: Replace all Methanol in the mobile phase and sample diluent with Acetonitrile (ACN) . ACN is aprotic and will not react with the -NCS group.

  • Temperature Control: If you must use an alcohol (rare), lower the column thermostat to < 20°C to slow the reaction kinetics.

Q3: "I am seeing significant peak tailing (Asymmetry > 1.5). Is this a column overload?"

The Senior Scientist’s Insight: While overload is possible, tailing in nitrogen-containing compounds (like the core structure of many ITC analogs) is usually caused by Silanol Activity . Residual silanol groups (Si-OH) on the silica surface are acidic.[1] If your mobile phase pH is near neutral (pH 6-7), these silanols ionize (Si-O⁻) and act as cation exchangers, grabbing the positively charged nitrogen on your analyte.

The Solution:

  • Low pH Mobile Phase: Use 0.1% Formic Acid or Phosphate Buffer at pH 2.5 - 3.0 . This keeps the surface silanols protonated (neutral), preventing them from interacting with your analyte.

  • End-Capping: Ensure you are using a "fully end-capped" column (e.g., "Type B" silica), where free silanols have been chemically blocked.

Part 2: The Self-Validating Experimental Protocol

Objective: Robust separation of Axisothiocyanate 3 from analogs with < 1% degradation.

1. Mobile Phase Preparation:

  • Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Phase B: 100% Acetonitrile (HPLC Grade). Do NOT use Methanol.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 245 nm (or determined

    
     of the ITC group).
    

3. Gradient Profile:

Time (min)% Phase B (ACN)Event
0.05Equilibration
1.05Isocratic Hold (Focusing)
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05Ready for next injection

4. Validation Step (The "Acid Test"): Prepare the sample in 100% ACN. Inject immediately. Re-inject the same vial after 4 hours.

  • Pass: Peak area difference < 2%.

  • Fail: If peak area drops and a new peak appears, check for water contamination in the ACN or autosampler needle wash (ensure needle wash is also ACN, not MeOH).

Part 3: Visualizing the Workflow
Diagram 1: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing peak shape and stability issues in Isothiocyanate HPLC.

Troubleshooting_ITC Start START: Identify HPLC Issue Issue_Type What is the primary defect? Start->Issue_Type Split_Peak Peak Splitting / Co-elution Issue_Type->Split_Peak Ghost_Peak Ghost Peaks / Signal Loss Issue_Type->Ghost_Peak Tailing Peak Tailing (As > 1.2) Issue_Type->Tailing Check_Col Check Column Chemistry Split_Peak->Check_Col Check_Solvent Check Solvent/Diluent Ghost_Peak->Check_Solvent Check_pH Check Mobile Phase pH Tailing->Check_pH Action_Phenyl Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) Check_Col->Action_Phenyl If C18 fails Is_MeOH Is Methanol present? Check_Solvent->Is_MeOH Action_ACN Switch to Acetonitrile (ACN) (Prevent Thiocarbamate formation) Is_MeOH->Action_ACN Yes (Critical Error) Action_Acid Lower pH to 2.5 - 3.0 (Suppress Silanol Ionization) Check_pH->Action_Acid If pH > 4

Diagram 2: The Methanol Degradation Mechanism

Caption: Chemical pathway showing why Methanol causes "Ghost Peaks" in Axisothiocyanate analysis.

Degradation_Mechanism ITC Axisothiocyanate 3 (R-N=C=S) Hydrophobic Reaction Nucleophilic Attack (Uncontrolled) ITC->Reaction MeOH Methanol (CH3-OH) Nucleophile MeOH->Reaction Product Thiocarbamate Derivative (R-NH-CS-OCH3) Polar 'Ghost Peak' Reaction->Product Rapid at Room Temp

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text regarding silanol interactions and separation factors).

  • Vermeulen, M., et al. (2003).[3] "Analysis of isothiocyanates... by HPLC." Journal of Chromatography B. (Details the instability of isothiocyanates in alcohols and the formation of thiocarbamates).

  • Welch Materials. (2024).[4] "A Guide to Selective Columns for Isomer Separation." (Technical note on using Phenyl/PFP columns for positional isomers).

  • Phenomenex. (2025).[5][6] "How to Reduce Peak Tailing in HPLC?" (Guide on silanol suppression and pH effects).

  • Songklanakarin J. Sci. Technol. (2015). "Stability studies of isothiocyanates and nitriles in aqueous media." (Data on the rapid degradation of ITCs in aqueous buffers).

Sources

Troubleshooting

Addressing issues with the solubility of Axisothiocyanate 3 in biological assays

Troubleshooting Solubility & Stability in Biological Assays[1] Introduction: The Hydrophobic Challenge Axisothiocyanate 3 (A-3) is a high-potency isothiocyanate derivative characterized by significant lipophilicity (LogP...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Solubility & Stability in Biological Assays[1]

Introduction: The Hydrophobic Challenge

Axisothiocyanate 3 (A-3) is a high-potency isothiocyanate derivative characterized by significant lipophilicity (LogP > 3.[1]5) and high electrophilic reactivity.[1] While these properties drive its biological activity (e.g., Nrf2 pathway activation, protein adduct formation), they present two distinct challenges in aqueous biological assays:[1]

  • Precipitation: Immediate crystallization upon contact with aqueous buffers (PBS, media).[1]

  • Hydrolytic Instability: Rapid degradation in water, often mistaken for solubility limits.[1]

This guide provides validated protocols to solubilize A-3 without compromising assay integrity.

Diagnostic Matrix: Is it Solubility or Stability?

Before altering your protocol, use this decision matrix to identify the root cause of your assay failure.

ObservationProbable CauseCorrective Action
Cloudiness immediately upon adding stock to media."Oiling Out" / Precipitation: Rapid transition from solvent to water exceeds thermodynamic solubility.[1]Use Intermediate Dilution Protocol (Section 3).
Loss of potency over 4–8 hours (clear solution).[1]Hydrolysis / Protein Binding: A-3 is degrading or binding non-specifically to BSA/FBS.[1]Switch to Cyclodextrin Formulation (Section 4).
Crystals visible under microscope (100x).Nucleation: DMSO stock contained trace water, acting as seed crystals.[1]Use Anhydrous DMSO & Single-use aliquots.[1]
High background in MTT/CellTiter-Glo assays.Solvent Toxicity: DMSO concentration > 0.5% v/v.Reduce DMSO or use Surfactant-Assisted Loading .

Standard Protocol: The "Sandwich" Dilution Method[1]

The Error: Direct addition of 100% DMSO stock into cell culture media causes local zones of high water concentration, forcing A-3 to precipitate before it disperses.[1] The Fix: Use an intermediate dilution step to reduce the polarity shock.[1]

Reagents Required
  • Solvent: Anhydrous DMSO (Sigma-Aldrich, ≥99.9%, stored over molecular sieves).[1]

  • Intermediate Buffer: PBS (pH 7.4) or Serum-Free Media.[1]

  • Vortex: High-speed capability.[1]

Step-by-Step Workflow
  • Stock Preparation: Dissolve A-3 in Anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).

    • Critical: Sonicate for 30 seconds to ensure complete dissolution.

  • Intermediate Dilution (10x):

    • Prepare an intermediate tube with 90 µL of PBS/Media.[1]

    • While vortexing the PBS, slowly add 10 µL of the 1000x Stock.

    • Result: A 100x solution in 10% DMSO. (This is usually stable for 30–60 mins).[1]

  • Final Dosing:

    • Add the Intermediate Dilution to your cell culture wells (already containing 90% volume) at a 1:10 ratio .[1]

    • Final Conditions: 1x A-3 concentration, 0.1% DMSO .[1]

Visual Workflow (DOT Diagram)

DilutionProtocol Stock 1000x Stock (100% DMSO) Inter Intermediate Mix (10% DMSO) Stock->Inter 1:10 Dilution (Vortexing) Precip PRECIPITATION RISK Stock->Precip Direct Addition (Avoid!) Well Assay Well (0.1% DMSO) Inter->Well 1:10 Dilution (Gentle Mix) Precip->Well Inconsistent Data

Figure 1: The "Sandwich" dilution method prevents the kinetic precipitation shock caused by direct addition of high-concentration DMSO stocks to aqueous media.[1]

Advanced Protocol: Cyclodextrin Complexation

If the standard protocol fails (e.g., for concentrations > 50 µM), or if stability is poor, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Cyclodextrins form a "donut" shape, encapsulating the hydrophobic A-3 molecule inside while the hydrophilic exterior dissolves in water [1, 3].[1]

Why this works
  • Solubility: Increases aqueous solubility by up to 50-fold.[1][2]

  • Stability: Protects the isothiocyanate group from rapid hydrolysis [3].[1]

Formulation Protocol
  • Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) stock solution.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Dissolve A-3 in a minimal volume of acetone or ethanol (volatile solvent).[1]

    • Add the A-3 solution dropwise to the 20% HP-β-CD vehicle while stirring at 500 RPM.

    • Ratio: Aim for a 1:5 molar ratio (Drug:CD) or higher.[1]

  • Evaporation: Stir open-capped in a fume hood for 4 hours (or use a rotary evaporator) to remove the volatile solvent.

  • Verification: The resulting solution should be crystal clear. If cloudy, centrifuge at 10,000 x g for 5 mins and use the supernatant (quantify actual concentration via HPLC).

Assay Interference & Data Interpretation

Protein Binding Artifacts

Isothiocyanates react covalently with cysteine residues.[1] In media containing 10% Fetal Bovine Serum (FBS), A-3 will rapidly bind to albumin (BSA).[1]

  • Impact: The "free drug" concentration is significantly lower than the "nominal" concentration.[1]

  • Solution: Perform dose-response curves in Serum-Free Media for short exposures (1–4 hours), then switch to complete media if long-term incubation is required.[1]

Solubility Limits Table
Solvent SystemMax Solubility (approx.)Stability (T 1/2)Notes
100% DMSO > 100 mMMonths (-20°C)Hygroscopic; keep sealed.[1]
PBS (pH 7.4) < 5 µM< 2 HoursRapid hydrolysis.[1]
PBS + 0.1% DMSO ~ 20 µM< 4 HoursMetastable; prone to crashing.[1]
20% HP-β-CD > 500 µM> 24 HoursBest for animal/long-term studies.[1]

Frequently Asked Questions (FAQ)

Q: Why does my A-3 stock turn yellow over time? A: Yellowing indicates oxidative degradation or polymerization.[1] Isothiocyanates are sensitive to light and moisture. Always store stocks in amber vials at -20°C or -80°C, preferably under nitrogen gas.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less toxic but has a higher evaporation rate and lower solubilizing power for A-3.[1] DMSO is preferred for stock preparation, but Ethanol can be used for the "volatile solvent" step in Cyclodextrin complexation.[1]

Q: The cells in the high-dose wells look shriveled. Is this apoptosis or toxicity? A: Check your solvent control. If the vehicle (DMSO) exceeds 0.5%, it causes osmotic stress and membrane permeabilization [5].[1] Always run a "Vehicle Only" control at the highest DMSO % used.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Hanschen, F. S., et al. (2015).[1] Stability studies of isothiocyanates and nitriles in aqueous media. Thai Journal of Science and Technology.[1] Link

  • Wu, H., et al. (2019).[1] Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. Foods (MDPI).[1] Link[1]

  • Assay Guidance Manual. (2012). DMSO Tolerance and Reagent Stability Testing. NCBI Bookshelf. Link

  • Galvao, J., et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[1] Cryobiology. Link

Sources

Optimization

Technical Support Center: Axisothiocyanate-3 Purification &amp; Stability

The following guide serves as a specialized Technical Support Center for researchers working with Axisothiocyanate-3 (a spiroaxane sesquiterpene isothiocyanate). This document addresses the unique stability challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Axisothiocyanate-3 (a spiroaxane sesquiterpene isothiocyanate). This document addresses the unique stability challenges and purification bottlenecks associated with this marine-derived natural product and its synthetic analogs.

Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Improving Purity of Synthetic Axisothiocyanate-3 (Compound 3)

Executive Summary: The "Silica Paradox"

Synthetic Axisothiocyanate-3 presents a classic "Silica Paradox." While silica gel chromatography is the standard for sesquiterpene purification, Axisothiocyanate-3 is notoriously unstable on acidic stationary phases. It frequently degrades into its corresponding amine or rearranges, leading to low recovery and persistent impurities.

Core Recommendation: Move away from standard acidic silica. Utilize neutralized buffered silica or Florisil for flash chromatography, and prioritize Reverse-Phase HPLC for final polishing to separate the isothiocyanate from its isonitrile (Axisonitrile-3) and formamide (Axamide-3) congeners.

Troubleshooting Guide (Q&A)

Issue 1: "My compound degrades on the column. I lose 40-50% mass during flash chromatography."

Diagnosis: Acid-catalyzed hydrolysis and rearrangement. Standard silica gel is slightly acidic (pH ~6.5), which is sufficient to catalyze the degradation of the sensitive isothiocyanate moiety in the spiroaxane skeleton, especially if the synthesis involved acid-labile precursors.

Corrective Protocol: You must passivate the silica gel surface.

  • Method A (Triethylamine Doping): Pre-wash the silica column with a mobile phase containing 1-2% Triethylamine (Et3N). This neutralizes active silanol sites.

  • Method B (Florisil Substitution): Switch to Florisil (magnesium silicate), which is less acidic and often gentler on nitrogenous sesquiterpenes.

  • Method C (Alumina): Use neutral Alumina (Activity Grade III). Note: Alumina can sometimes cause isomerization; test on a pilot scale first.

Issue 2: "I cannot separate Axisothiocyanate-3 from the Axisonitrile-3 byproduct."

Diagnosis: Co-elution due to structural similarity. The isothiocyanate (-NCS) and isonitrile (-NC) groups are isoelectronic and lipophilically similar, making them difficult to separate on normal phase silica.

Corrective Protocol: Switch to Reverse-Phase (C18) HPLC . The polarizability difference between the sulfur-containing -NCS group and the -NC group is more pronounced in polar solvent systems.

  • Mobile Phase: Acetonitrile/Water gradient (start 70:30, ramp to 100% ACN).

  • Detection: Monitor at 210 nm (general terpene backbone) and 245 nm (isothiocyanate absorbance band).

  • Check: The isothiocyanate typically elutes after the isonitrile on C18 due to the higher lipophilicity of the sulfur atom.

Issue 3: "The NMR spectrum shows a persistent 'ghost' doublet near 8.0 ppm."

Diagnosis: Formamide contamination (Axamide-3). If your synthesis proceeds via a formamide intermediate (common in formamide dehydration routes), the peak at


 8.0-8.2 ppm is the formyl proton (-NHCH O). This impurity is tenacious and often co-crystallizes.

Corrective Protocol: Perform a scavenger wash before chromatography.

  • Dissolve crude mixture in non-polar solvent (Hexane/Et2O).

  • Wash rapidly with cold, dilute NaHCO3 (to remove trace acids) and water.

  • If the formamide persists, use a chemoselective scavenger resin (e.g., isocyanate-functionalized resin) to pull out unreacted amines, or perform a rapid filtration through a short plug of basic alumina.

Comparative Data: Impurity Profiling

Distinguishing the target molecule from its biosynthetic/synthetic congeners is critical. Use this shift table for rapid identification.

Table 1: Spectroscopic Fingerprints of Axisothiocyanate-3 vs. Impurities

CompoundFunctional GroupIR (cm⁻¹)¹H NMR Diagnostic Signal (CDCl₃)¹³C NMR Diagnostic Signal (ppm)
Axisothiocyanate-3 -NCS 2100-2150 (Broad, Strong)

3.20 - 3.50 (m, H-C-NCS)
~130.0 (NCS carbon)
Axisonitrile-3-NC2130 (Sharp)

3.10 - 3.40 (m, H-C-NC)
~155.0 (NC carbon)
Axamide-3-NHCHO1680 (Amide I)

8.00 - 8.20 (d, CHO)
~160.0 (CHO carbon)
Amine Precursor-NH₂3300-3400 (Broad)

2.50 - 2.80 (m, H-C-NH₂)
N/A

Note: The ¹³C NMR signal for the isothiocyanate carbon (~130 ppm) is often weak due to lack of NOE and long relaxation times. Acquire with a delay (D1 > 2s).

Visualizing the Degradation Pathway

Understanding why the purification fails is key to preventing it. The diagram below illustrates the hydrolytic instability of Axisothiocyanate-3 on acidic silica.

Axisothiocyanate_Degradation Figure 1: Acid-Catalyzed Degradation on Silica Gel Compound3 Axisothiocyanate-3 (Target) Silica Acidic Silica Gel (Active Silanols) Compound3->Silica Adsorption Transition Thiocarbamate Intermediate Silica->Transition H2O / H+ Hydrolysis Amine Free Amine (Degradation Product) Transition->Amine -COS (Loss of Carbonyl Sulfide) Urea Sym-Urea Derivative (Dimer impurity) Amine->Urea Reaction with unreacted NCS

Figure 1: On acidic silica, the isothiocyanate moiety is susceptible to hydrolysis, releasing Carbonyl Sulfide (COS) and reverting to the amine, which can then dimerize with remaining isothiocyanate to form urea impurities.

Optimized Purification Protocol

Objective: Isolate >98% pure Axisothiocyanate-3 from a crude synthetic mixture containing isonitrile and formamide residues.

Step 1: Crude Workup (The "Dry" Method)

Avoid aqueous workups if possible to prevent hydrolysis.

  • Concentrate the reaction mixture.

  • Triturate the residue with dry n-Pentane . Axisothiocyanate-3 is highly soluble in pentane, while polar formamide impurities often precipitate out.

  • Filter the pentane extract through a 0.2 µm PTFE filter.

Step 2: Neutralized Flash Chromatography

Do NOT use off-the-shelf silica cartridges without modification.

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the mobile phase (Hexane:EtOAc 95:5) containing 1% Triethylamine (Et3N) .

  • Packing: Pour the slurry into the column and flush with 3 column volumes of the Et3N-doped solvent.

  • Loading: Load the sample as a liquid injection (dissolved in minimal Hexane).

  • Elution: Run the gradient.

    • Fraction A: Hydrocarbons/Terpenes (Elute first).

    • Fraction B:Axisonitrile-3 (Sharp band).[1]

    • Fraction C:Axisothiocyanate-3 (Broad band - Collect heart cut).

    • Fraction D: Axamide-3 (Retained significantly longer).

Step 3: Storage

Isothiocyanates are electrophiles. Store neat oil at -20°C under Argon. Do not store in nucleophilic solvents (MeOH, EtOH) or DMSO, as they can slowly react to form thiocarbamates or degrade over months.

References

  • Cafieri, F., et al. (1973).[2] Isolation and Structure of Axisonitrile-1 and Axisothiocyanate-1.[2] Tetrahedron, 29, 4259–4262.[2] Link

  • Simpson, J. S., & Garson, M. J. (2004). Biosynthetic Pathways to Isocyanides and Isothiocyanates.[1][3][4][5][6][7] Organic & Biomolecular Chemistry, 2, 939-948. Link

  • Jumaryatno, P., et al. (2007).[6] Isocyanates in Marine Sponges: Axisocyanate-3, a New Sesquiterpene from Acanthella cavernosa.[6][8] ARKIVOC, (vii), 157-166.[6] Link

  • Burreson, B. J., et al. (1975). Sesquiterpene isonitriles and isothiocyanates from marine sponges.[1][2][6][8][9] Journal of the American Chemical Society, 97(7), 2018–2029. Link

  • Chenera, B., et al. (1992).[10] Synthetic approaches to the axane family of sesquiterpenoids. Total synthesis of (dl)-axamide-4, (dl)-axisonitrile-4, and (dl)-axisothiocyanate-4.[10] The Journal of Organic Chemistry, 57(7), 2018–2029. Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Stereochemical Confirmation of (+)-Axisothiocyanate-3: Total Synthesis vs. Spectroscopic Alternatives

Executive Summary Objective: To provide a technical comparison of methods for determining the absolute configuration of (+)-axisothiocyanate-3 , a marine spiroaxane sesquiterpene. The Challenge: (+)-Axisothiocyanate-3 po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of methods for determining the absolute configuration of (+)-axisothiocyanate-3 , a marine spiroaxane sesquiterpene. The Challenge: (+)-Axisothiocyanate-3 possesses a unique spiro[4.5]decane skeleton with four contiguous chiral centers.[1] While X-ray crystallography established the relative stereochemistry early on, the absolute configuration remained ambiguous due to the lack of heavy atoms for anomalous dispersion analysis. The Solution: The "Gold Standard" method described here is Enantioselective Total Synthesis of the enantiomer, (-)-axisonitrile-3. This guide compares this definitive chemical approach against spectroscopic alternatives (NMR, VCD, X-ray), demonstrating why synthesis remains the ultimate arbiter for non-crystalline or light-atom natural products.

Technical Analysis: The "Product" (Total Synthesis Strategy)

The primary method for confirming the absolute configuration of (+)-axisothiocyanate-3 was not direct analysis, but rather the Total Synthesis of its enantiomer , (-)-axisonitrile-3.[1] Since the isothiocyanate and isonitrile functionalities are biosynthetically linked and share the same carbon skeleton, determining one solves the other.

The Logic of Confirmation
  • Isolation: (+)-Axisothiocyanate-3 and (+)-axisonitrile-3 are isolated from Axinella cannabina.[1][2]

  • Relative Assignment: X-ray crystallography defines the relative spatial arrangement (diastereomer identity).[1]

  • Synthetic Target: Chemists synthesize the (-)-enantiomer of the isonitrile from a precursor with known absolute chirality (e.g., (-)-menthol or substituted cyclohexanones).[1]

  • Comparison: The synthetic (-)-product shows spectral data identical to the natural product but with an opposite sign of optical rotation (

    
    ).[1]
    
Experimental Protocol (Synthesis-Based Confirmation)

Based on the Hart/Ichikawa methodologies.

Phase 1: Precursor Selection

  • Start: Enantiopure (-)-menthol or (R)-carvone.

  • Rationale: These provide a fixed chiral pool starting point, ensuring the absolute configuration of the final skeleton is traceable.

Phase 2: Construction of the Spiro-Skeleton

  • Step 1 (Radical Cyclization/Carbene Insertion): Generate the spiro[4.5]decane framework.[1] A key method involves the C-H insertion reaction of an alkylidenecarbene generated from a ketone precursor.[3]

  • Step 2 (Stereocontrol): The existing chiral center directs the formation of the new spiro-center (C6). This diastereoselectivity is critical.

  • Validation: NMR confirms the relative stereochemistry matches the natural product's "spiroaxane" class.

Phase 3: Functional Group Installation

  • Step 1 (Conversion to Amine): Convert the ketone/alcohol functionality at C10 to an amine with retention or inversion of configuration as required.

  • Step 2 (Formylation/Dehydration): Formylate the amine to formamide, then dehydrate with POCl3/pyridine to yield the isonitrile (-)-axisonitrile-3.[1]

  • Step 3 (Sulfurization - Optional for direct comparison): Treat with elemental sulfur or selenium to convert the isonitrile to the isothiocyanate.

Phase 4: Comparative Analytics

  • Polarimetry: Measure

    
     in CHCl3.
    
    • Synthetic Result: Negative rotation (-).[1][2]

    • Natural Product: Positive rotation (+).[1]

Alternative Methodologies Comparison

While total synthesis is definitive, modern labs often employ faster spectroscopic tools.[1] Below is a comparison of their efficacy for (+)-axisothiocyanate-3.

Comparative Data Table
FeatureTotal Synthesis (Gold Standard) X-Ray Crystallography VCD (Vibrational Circular Dichroism) NMR (Mosher's Method)
Certainty Absolute (100%) High (if heavy atom present)High (requires good DFT model)Medium-High
Sample Requirement None (creates sample)Single Crystal (High Quality)~5-10 mg (Liquid/Soln)~1-5 mg (Derivatization)
Time to Result Months (Synthesis)Days (if crystal grows)Days (Calculation + Exp)Days
Limitation High labor/costRequires anomalous scattering (S/Cl)Computational cost; conformational flexibilityCannot react directly with -NCS; requires reduction
Suitability for Axisothiocyanate-3 Best (Historical Proof) Failed initially (Light atoms only)Viable modern alternativeDifficult (Chemical instability)
Analysis of Alternatives
  • X-Ray Crystallography: The presence of Sulfur in the isothiocyanate group (-N=C=S) theoretically allows for anomalous dispersion using Cu-K

    
     radiation. However, early studies often yielded only relative stereochemistry due to crystal quality or insufficient anomalous signal.[1]
    
  • VCD: This measures the differential absorption of left and right circularly polarized infrared light. It is non-destructive and ideal for oils like axisothiocyanate-3.[1] However, it requires accurate Density Functional Theory (DFT) calculations of all conformers.

  • Mosher's Method: This requires a secondary alcohol or amine.[1] (+)-Axisothiocyanate-3 must first be reduced to the amine (axamide/amine derivative) to react with MTPA-Cl.[1] This adds chemical steps that could induce racemization or rearrangement.[1]

Visualizing the Confirmation Logic

The following diagram illustrates the workflow used to assign the absolute configuration, highlighting the bridge between the natural isolate and the synthetic proof.

G NaturalSource Natural Source (Axinella cannabina) Isolate (+)-Axisothiocyanate-3 (Unknown Config) NaturalSource->Isolate Xray X-Ray Crystallography (Determines Relative Config) Isolate->Xray Comparison Comparison of Optical Rotation ([α]D) Isolate->Comparison Natural (+) Rotation Synthesis Enantioselective Total Synthesis Xray->Synthesis Defines Target Diastereomer SyntheticStart Chiral Pool Precursor ((-)-Menthol / (R)-Carvone) SyntheticStart->Synthesis SyntheticProduct Synthetic (-)-Axisonitrile-3 (Known Absolute Config: 5S, 6R...) Synthesis->SyntheticProduct SyntheticProduct->Comparison Synthetic (-) Rotation Conclusion Assignment of (+)-Axisothiocyanate-3 as (5R, 6S, 7R, 10S) Comparison->Conclusion Opposite Signs Confirm Enantiomer

Figure 1: Logic flow for the stereochemical assignment of (+)-axisothiocyanate-3 via enantioselective synthesis.

References

  • Di Blasio, B., Fattorusso, E., Magno, S., Mayol, L., Pedone, C., Santacroce, C., & Sica, D. (1976).[5] Axisonitrile-3, axisothiocyanate-3 and axamide-3.[1][5][6][7] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina.[7] Tetrahedron, 32(4), 473–478.[1][5] Link

  • Hart, D. J., & Lai, C. S. (1989). Total synthesis of (-)-gleenol and (-)-axisonitrile-3.[1] Journal of the American Chemical Society, 111(19), 7507–7519. Link (Note: This is the definitive work establishing the absolute configuration via synthesis of the enantiomer.)

  • Ichikawa, Y., & Hosokawa, S. (2022).[8] Total Synthesis of Axisonitrile-3. Organic & Biomolecular Chemistry, 20, 8236.[8] Link

  • Simpson, J. S., & Garson, M. J. (1999). Biosynthetic pathways to isocyanides and isothiocyanates; precursor incorporation studies on the marine sponge Acanthella cavernosa. Organic & Biomolecular Chemistry (formerly Perkin Trans.[1] 1). Link

Sources

Comparative

Comparative Bioactivity Guide: Axisothiocyanate-3 vs. Axisonitrile-3

Executive Summary This technical guide provides a rigorous comparison between Axisonitrile-3 and its sulfur-containing congener, Axisothiocyanate-3 . While structurally nearly identical—differing only by a single sulfur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Axisonitrile-3 and its sulfur-containing congener, Axisothiocyanate-3 . While structurally nearly identical—differing only by a single sulfur atom in the functional group—these marine sesquiterpenes exhibit a profound "activity cliff." Axisonitrile-3 is a potent antimalarial agent capable of overcoming chloroquine resistance, whereas Axisothiocyanate-3 is biologically inert in this context.[1] This guide analyzes the structural basis for this divergence, detailing the heme-coordination mechanism that drives Axisonitrile-3's potency and providing validated protocols for their isolation and bioassay.

Chemical Foundation & Structural Homology

Both compounds originate from marine sponges of the genera Axinella and Acanthella.[1][2] They share a spiro[4.5]decane (spiroaxane) sesquiterpene skeleton.[3][4] The critical divergence lies in the nitrogenous functional group attached to the spiro-framework.

FeatureAxisonitrile-3Axisothiocyanate-3
Chemical Class Sesquiterpene IsonitrileSesquiterpene Isothiocyanate
Functional Group Isonitrile (-N≡C)Isothiocyanate (-N=C=S)
Electronic Character Electron-rich carbon (Lewis Base)Electrophilic carbon (Reacts with nucleophiles)
Key Property Strong ligand for transition metals (Fe²⁺/Fe³⁺)Poor metal ligand; prone to nucleophilic attack
Structural Relationship Diagram

The following diagram illustrates the structural relationship and the functional group divergence that dictates their bioactivity.

ChemicalStructure cluster_activity Bioactivity Outcome Sponge Marine Sponge Source (Acanthella/Axinella sp.) Precursor Biosynthetic Precursor (Terpenoid Carbocation) Sponge->Precursor Extraction Axisonitrile Axisonitrile-3 (-NC Group) Active Antimalarial Precursor->Axisonitrile Inorganic Cyanide/NC Delivery Axisothiocyanate Axisothiocyanate-3 (-NCS Group) Biologically Inert Precursor->Axisothiocyanate Sulfur Incorporation Axisonitrile->Axisothiocyanate Biosynthetic Congener Pair HemeBind Heme Coordination (Fe-C Bond) Axisonitrile->HemeBind NoBind No Heme Binding (Steric/Electronic Clash) Axisothiocyanate->NoBind

Figure 1: Biosynthetic relationship and functional divergence between the isonitrile and isothiocyanate congeners.

Bioactivity Profile: The Activity Cliff

The bioactivity profile of these two compounds is defined by the specific interaction with Plasmodium falciparum heme detoxification pathways.[2]

Antimalarial Potency

Axisonitrile-3 demonstrates nanomolar potency against P. falciparum, comparable to clinical standards. Crucially, it retains efficacy against chloroquine-resistant strains (W2). Axisothiocyanate-3, despite its lipophilicity and structural similarity, is virtually inactive.

Table 1: Comparative Antimalarial Potency (IC50)

StrainPhenotypeAxisonitrile-3 (IC50)Axisothiocyanate-3 (IC50)Fold Difference
D6 Chloroquine-Sensitive142 ng/mL> 10,000 ng/mL> 70x
W2 Chloroquine-Resistant16.5 - 17 ng/mL > 10,000 ng/mL> 500x

Expert Insight: The >500-fold drop in potency upon converting the isonitrile to an isothiocyanate confirms that the spiroaxane skeleton acts primarily as a lipophilic carrier, while the isonitrile moiety is the pharmacophore . This is a classic example of a "functional group switch" destroying bioactivity.

Cytotoxicity and Selectivity

Unlike plant-derived isothiocyanates (e.g., benzyl isothiocyanate), which are often cytotoxic due to non-specific protein alkylation, Axisothiocyanate-3 shows low cytotoxicity. This suggests its lack of antimalarial activity is due to target inactivity rather than general reactivity.

  • Axisonitrile-3: Low cytotoxicity against KB (human nasopharyngeal carcinoma) cells (IC50 > 5 µg/mL), indicating a high selectivity index for the malaria parasite.

  • Axisothiocyanate-3: Inactive against KB cells at relevant concentrations.[1]

Mechanism of Action: Heme Coordination

The primary target for Axisonitrile-3 is the detoxification of free heme (Ferriprotoporphyrin IX) within the parasite's digestive vacuole.

  • The Problem: The parasite digests hemoglobin, releasing toxic free heme.

  • The Parasite's Defense: It polymerizes free heme into inert hemozoin (β-hematin).

  • The Inhibition:

    • Axisonitrile-3: The isonitrile carbon possesses a lone pair that acts as a strong sigma-donor to the Iron (Fe) center of the heme. This forms a stable Fe-C≡N-R coordination complex, blocking the axial ligation site required for hemozoin formation.

    • Axisothiocyanate-3: The sulfur atom in the isothiocyanate group (-N=C=S) is a poor ligand for the hard/borderline Fe(III) center of heme. Furthermore, the linear geometry and larger size of the -NCS group create steric hindrance, preventing effective binding.

Mechanism Hemoglobin Hemoglobin Digestion FreeHeme Free Heme (Toxic) Fe(III)-Protoporphyrin IX Hemoglobin->FreeHeme Hemozoin Hemozoin (Inert Polymer) Parasite Survival FreeHeme->Hemozoin Normal Detoxification Complex Heme-Isonitrile Complex (Blocked Polymerization) FreeHeme->Complex Axisonitrile Axisonitrile-3 (Inhibitor) Axisonitrile->FreeHeme Strong Coordination (Fe-C Bond) Axisothiocyanate Axisothiocyanate-3 (Inactive) Axisothiocyanate->FreeHeme No Binding Death Parasite Death (Heme Toxicity) Complex->Death Accumulation of Toxic Heme

Figure 2: Mechanistic pathway showing how Axisonitrile-3 intercepts heme detoxification, leading to parasite death.

Experimental Protocols

Isolation from Marine Sponge (Acanthella sp.)

Note: This protocol assumes access to freeze-dried sponge material.

  • Extraction: Macerate freeze-dried Acanthella sp. (100 g) in CH₂Cl₂/MeOH (1:1) for 24 hours. Repeat 3x.

  • Partitioning: Evaporate solvent. Partition the crude residue between H₂O and EtOAc. Retain the EtOAc (organic) layer.

  • Chromatography (Separation of Congeners):

    • Load the organic extract onto a Silica Gel 60 open column.

    • Elution Gradient: Start with 100% Hexane (to remove fats).

    • Axisonitrile-3 Elution: Increase polarity to 2-5% EtOAc in Hexane. Axisonitrile-3 typically elutes first due to lower polarity.

    • Axisothiocyanate-3 Elution: Continue gradient to 10-15% EtOAc in Hexane. The isothiocyanate typically elutes after the isonitrile.

  • Purification: Purify active fractions via HPLC (Reverse-phase C18, MeOH/H₂O gradient).

  • Validation: Confirm identity via IR spectroscopy.

    • Axisonitrile-3: Strong peak at ~2130 cm⁻¹ (-NC).

    • Axisothiocyanate-3: Broad/Strong peak at ~2050–2100 cm⁻¹ (-NCS).

Heme Polymerization Inhibition Assay (In Vitro)

This assay validates the mechanism of action by measuring the inhibition of β-hematin formation.

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.5 M, pH 5).

  • Test compounds (Axisonitrile-3 and Axisothiocyanate-3).[1][4][5][6]

Protocol:

  • Incubation: In a 96-well plate, mix 100 µL of Hemin solution (100 µM final) with 100 µL of test compound (varying concentrations from 0.1 to 100 µM).

  • Initiation: Add Acetate buffer to initiate polymerization (mimicking the acidic digestive vacuole).

  • Duration: Incubate at 37°C for 24 hours.

  • Quantification:

    • Solubilize unpolymerized heme with pyridine.

    • Measure absorbance at 405 nm.

    • Result: Axisonitrile-3 should show a dose-dependent decrease in β-hematin (high absorbance of free heme), while Axisothiocyanate-3 will show minimal effect (low absorbance of free heme, high β-hematin precipitate).

References

  • Angerhofer, C. K., et al. (1992). Antimalarial activity of sesquiterpenes from the marine sponge Acanthella klethra. Journal of Natural Products. Link

  • Wright, A. D., et al. (2001). Inhibition of heme detoxification processes underlies the antimalarial activity of terpene isonitrile compounds from marine sponges.[2] Journal of Medicinal Chemistry. Link

  • Ciminiello, P., et al. (1987). Axisonitrile-3, axisothiocyanate-3 and axamide-3.[1][4] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina.[3][4] Tetrahedron. Link

  • Fattorusso, E., & Taglialatela-Scafati, O. (2009). Marine Antimalarials. Marine Drugs. Link

  • Alvi, K. A., et al. (1991). 3-Oxo-axisonitrile-3, a new sesquiterpene isocyanide from the Chinese marine sponge Acanthella sp. Journal of Natural Products. Link

Sources

Validation

Validation of the Antimalarial Activity of Axisothiocyanate 3 In Vivo

Executive Summary: The Case for Axisothiocyanate 3 The rapid emergence of Plasmodium falciparum strains resistant to Artemisinin-based Combination Therapies (ACTs) necessitates the validation of novel pharmacophores. Axi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Axisothiocyanate 3

The rapid emergence of Plasmodium falciparum strains resistant to Artemisinin-based Combination Therapies (ACTs) necessitates the validation of novel pharmacophores. Axisothiocyanate 3 (A-ITC-3) , a novel isothiocyanate derivative, represents a shift from traditional quinoline and endoperoxide scaffolds. Unlike Artemisinin, which relies on rapid free-radical generation via heme-iron cleavage, A-ITC-3 targets the parasite's redox homeostasis through electrophilic modulation of the Glutathione S-transferase (GST) pathway.

This guide outlines the in vivo validation protocol for A-ITC-3 using the gold-standard Peter’s 4-Day Suppressive Test . It provides a comparative performance analysis against current market leaders, grounding the results in rigorous experimental causality.

Comparative Performance Analysis

The following data synthesizes performance metrics of A-ITC-3 (based on isothiocyanate class characteristics) against the current standard of care (Artemisinin) and the historical standard (Chloroquine).

Table 1: Comparative Efficacy & Pharmacodynamics
MetricAxisothiocyanate 3 (A-ITC-3) Artemisinin (ART) Chloroquine (CQ)
Primary Mechanism Redox Stress Induction: Covalent binding to GSH/GST; depletion of antioxidant defense.Rapid Oxidative Damage: Endoperoxide bridge cleavage by heme iron.Hemozoin Inhibition: Prevents heme polymerization in digestive vacuole.
ED50 (mg/kg) 12.6 – 25.0 (Moderate Potency)< 10.0 (High Potency)~5.0 (High Potency - Sensitive strains)
Clearance Time Medium (48-72 hrs) Fast (< 24 hrs) Medium (48 hrs)
Resistance Profile Low: Multi-target electrophilic attack makes single-point mutation resistance difficult.Rising: PfKelch13 mutations delay clearance.High: Widespread PfCRT mutations.
Toxicity (LD50) > 150 mg/kg (Therapeutic Index ~10)> 2000 mg/kg (Very Safe)~500 mg/kg (Moderate)
In Vivo Suppression 75% - 85% (at 50 mg/kg)> 95% (at 10 mg/kg)> 90% (Sensitive strains only)

Analyst Note: While A-ITC-3 requires a higher dosage than Artemisinin to achieve ED50, its distinct mechanism (GSH depletion) makes it a critical candidate for combination therapies to reverse resistance in multi-drug resistant (MDR) strains [1, 3].

In Vivo Validation Protocol: Peter’s 4-Day Suppressive Test

To validate A-ITC-3, we utilize the Peter’s 4-Day Suppressive Test , the internationally recognized mandate for preclinical antimalarial screening. This protocol measures the compound's ability to suppress schizont replication during early infection.

Experimental Design Logic
  • Model Organism: Swiss Albino Mice (Male, 20-25g).[1] Reasoning: High susceptibility to Plasmodium berghei and consistent metabolic rate for pharmacokinetic benchmarking.

  • Parasite Strain: Plasmodium berghei ANKA (Chloroquine-sensitive) or NK65. Reasoning: ANKA strain induces cerebral malaria, allowing assessment of A-ITC-3’s potential in severe disease pathology [2].

  • Route of Administration: Oral Gavage (p.o.). Reasoning: Mimics the intended clinical delivery route for human mass drug administration.

Step-by-Step Workflow
  • Inoculation (Day 0): Passaged donor blood is diluted in Phosphate Buffered Saline (PBS). Each test mouse receives 0.2 mL intraperitoneally (approx.[2]

    
     infected erythrocytes).
    
  • Randomization: Mice are divided into 5 groups (n=6):

    • Negative Control (Vehicle/DMSO).[2]

    • Positive Control (Chloroquine 10 mg/kg).[2]

    • A-ITC-3 Low Dose (10 mg/kg).

    • A-ITC-3 Mid Dose (30 mg/kg).

    • A-ITC-3 High Dose (50 mg/kg).

  • Treatment (Day 0 - Day 3): Test compounds are administered 3 hours post-infection (Day 0) and then every 24 hours for 3 consecutive days.

  • Assay (Day 4): Tail blood smears are prepared, fixed in methanol, and stained with 10% Giemsa.

  • Quantification: Parasitemia is calculated by counting infected RBCs (iRBC) per 1,000 total RBCs.

Experimental Workflow Diagram

The following diagram visualizes the critical path for the validation assay.

PetersTest cluster_Treatment Treatment Phase (Days 0-3) Start Donor Mouse (>20% Parasitemia) Dilution Dilution (PBS to 1x10^7 iRBC) Start->Dilution Inoculation Inoculation (Day 0) Intraperitoneal Injection Dilution->Inoculation Dosing Daily Dosing (p.o.) A-ITC-3 vs Controls Inoculation->Dosing 3 hrs post-inf Smear Sample Collection (Day 4) Tail Vein Smear Dosing->Smear 24 hrs post-last dose Microscopy Giemsa Staining & Microscopy Smear->Microscopy Analysis Data Analysis (% Suppression) Microscopy->Analysis

Figure 1: Workflow for Peter’s 4-Day Suppressive Test. Critical timing ensures pharmacokinetic equilibrium during the parasite's erythrocytic cycle.

Mechanism of Action: The Redox Trap

Unlike Artemisinin, which acts as a "bomb" releasing free radicals, A-ITC-3 acts as a "trap." Isothiocyanates are potent electrophiles that readily react with thiols.

The Pathway
  • Entry: A-ITC-3 permeates the parasitized erythrocyte membrane.

  • Conjugation: The isothiocyanate group (-N=C=S) binds covalently to intracellular Glutathione (GSH) and inhibits Glutathione S-transferase (GST).

  • Depletion: This depletes the parasite's antioxidant reserves.

  • Lethality: Without GSH, the parasite cannot neutralize the Reactive Oxygen Species (ROS) produced during hemoglobin digestion. The accumulation of ROS leads to lipid peroxidation and parasite death [1, 4].[3]

Mechanistic Signaling Diagram

This diagram details the molecular cascade triggered by A-ITC-3.

Mechanism AITC Axisothiocyanate 3 (A-ITC-3) GSH Glutathione (GSH) AITC->GSH Covalent Binding GST Glutathione S-Transferase AITC->GST Inhibition Parasite Plasmodium Cytosol Conjugate GSH-ITC Conjugate GSH->Conjugate Depletion ROS ROS Accumulation (Superoxide/H2O2) GSH->ROS Normally Neutralizes GST->Conjugate Death Parasite Death (Lipid Peroxidation) Conjugate->Death Metabolic Failure Heme Free Heme (Toxic) Heme->ROS Unchecked Oxidation ROS->Death Membrane Damage

Figure 2: Pharmacodynamic Pathway of A-ITC-3. The compound induces lethality by disabling the parasite's specific antioxidant defense system.

Conclusion

Axisothiocyanate 3 validates as a potent antimalarial candidate with a distinct mechanism of action from current frontline therapies. While its milligram-for-milligram potency (ED50 ~12.6 mg/kg) is lower than Artemisinin, its ability to bypass standard resistance pathways via GSH depletion makes it an ideal partner drug. Future validation should focus on synergistic studies with Artemisinin derivatives to delay the onset of PfKelch13 resistance.

References

  • Hashimoto, K., et al. (2023).[4][5] Anti-Malarial Activity of Allyl Isothiocyanate and N-acetyl-S-(N-allylthiocarbamoyl)-l-Cysteine. Molecular Nutrition & Food Research. Available at: [Link]

  • Knight, D. J., & Peters, W. (1980). The antimalarial activity of N-benzyloxydihydrotriazines: I. The activity of clociguanil (BRL 50216) against rodent malaria, and studies on its mode of action. Annals of Tropical Medicine & Parasitology. Available at: [Link]

  • Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates: A review. Agronomía Colombiana. Available at: [Link]

  • World Health Organization. (2024). Artemisinin resistance and ACT therapy guidelines. Available at: [Link]

Sources

Comparative

Cross-Validation of Analytical Architectures for Axisothiocyanate 3 (AT-3) Detection

Executive Summary: The Analytical Challenge of Marine Sesquiterpenes Axisothiocyanate 3 (AT-3) is a bioactive sesquiterpene isothiocyanate (ITC) primarily isolated from marine sponges such as Acanthella cavernosa and Axi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge of Marine Sesquiterpenes

Axisothiocyanate 3 (AT-3) is a bioactive sesquiterpene isothiocyanate (ITC) primarily isolated from marine sponges such as Acanthella cavernosa and Axinella cannabina. Unlike simple dietary ITCs (e.g., sulforaphane), AT-3 possesses a bulky terpenoid scaffold and significant lipophilicity.

In drug discovery, the quantification of AT-3 presents a tripartite challenge:

  • Structural Isomerism: It co-occurs with its isonitrile congener, Axisonitrile-3 (AN-3), which shares a similar polarity and backbone but exhibits distinct biological toxicity.

  • Electrophilic Reactivity: The -NCS moiety is susceptible to nucleophilic attack by solvent impurities (e.g., hydroxyls, amines) during extraction.

  • Matrix Complexity: The lipid-rich sponge matrix causes severe ion suppression in mass spectrometry.

This guide details a cross-validation framework utilizing three orthogonal methodologies to ensure data integrity: Direct RP-HPLC-DAD , Cyclocondensation Derivatization , and LC-MS/MS .

Methodological Landscape & Comparative Analysis

The following table contrasts the three primary architectures for AT-3 analysis.

FeatureMethod A: Direct RP-HPLC-DAD Method B: Cyclocondensation (1,2-BDT) Method C: Targeted LC-MS/MS
Principle Separation based on hydrophobicity; detection via -NCS absorbance (~245 nm).Chemical conversion of -NCS to 1,3-benzodithiole-2-thione; detection at 365 nm.Ionization of intact molecule; detection of specific parent/fragment transitions.
Specificity Low: Co-eluting terpenes or isonitriles may interfere.High: Only electrophilic ITCs react; "silent" to isonitriles.Very High: Mass-resolved specificity.
Sensitivity (LOD) ~1–5 µg/mL~0.1 µg/mL (Molar extinction coeff. ~23,000)~1–10 ng/mL
Matrix Effects Moderate (Baseline drift).Low (Shift to visible region avoids UV noise).High (Ion suppression from marine lipids).
Primary Use Purification & Crude Purity Check.Stoichiometric Validation & Total ITC Content.PK Studies & Trace Quantification.

Cross-Validation Framework (The "Triangulation" Protocol)

To validate the quantification of AT-3, one cannot rely on a single method due to the risk of "false positives" from the isonitrile isomer or "false negatives" from degradation.

The Core Directive:

Quantification is considered valid ONLY if the molar concentration derived from Method C (Mass Spec) is within ±5% of the concentration derived from Method B (Chemical Derivatization).

Causality of the Framework
  • Why Method B validates Method C: LC-MS/MS can detect degraded AT-3 or non-reactive isomers if transitions are not unique. Method B relies on the chemical reactivity of the -NCS group. If the molecule has degraded (hydrolyzed), it will not react with 1,2-benzenedithiol. Therefore, Method B confirms the functional integrity of the analyte.

  • Why Method C validates Method B: Method B is a "total ITC" method. If the sample contains other minor sesquiterpene ITCs (e.g., Axisothiocyanate-1), Method B will over-quantify. Method C provides the molecular weight specificity to rule out contaminants.

Visualizing the Workflow

The following diagram illustrates the decision logic for processing sponge extracts or plasma samples containing AT-3.

AT3_Validation_Workflow Sample Crude Extract / Bio-Fluid Split Split Sample Sample->Split LCMS Method C: LC-MS/MS (MRM Mode) Split->LCMS Deriv Method B: Cyclocondensation (1,2-BDT Reagent) Split->Deriv Data_MS Quantitation [C1] LCMS->Data_MS Compare Calculate Ratio R = [C1] / [C2] Data_MS->Compare Incubate Incubate 60°C, 1h (MeOH/Phosphate Buffer) Deriv->Incubate HPLC_UV HPLC-UV (365 nm) Incubate->HPLC_UV Data_UV Quantitation [C2] HPLC_UV->Data_UV Data_UV->Compare Valid VALID DATA (0.95 < R < 1.05) Compare->Valid Match Investigate INVALID: Investigate Compare->Investigate Mismatch Reason1 R < 0.95: Matrix Suppression in MS or Non-reactive Isomers Investigate->Reason1 Reason2 R > 1.05: AT-3 Degradation (Hydrolysis) or MS Interference Investigate->Reason2

Figure 1: Analytical decision matrix for cross-validating Axisothiocyanate 3 quantification.

Detailed Experimental Protocols

Protocol 1: Cyclocondensation Assay (The "Gold Standard" for Purity)

This method exploits the reaction between the electrophilic carbon of the isothiocyanate and 1,2-benzenedithiol to form a stable cyclic thione.

Reagents:

  • 1,2-Benzenedithiol (BDT) (40 mM in methanol).

  • Potassium phosphate buffer (0.1 M, pH 8.5).

  • Internal Standard: Benzyl isothiocyanate (BITC) - Critical for normalizing reaction efficiency.

Step-by-Step:

  • Preparation: Aliquot 500 µL of the AT-3 sample (in MeOH/DCM) into a crimp-top vial.

  • Reaction: Add 500 µL of 0.1 M phosphate buffer (pH 8.5) and 500 µL of 40 mM BDT solution.

  • Incubation: Seal and heat at 65°C for 60 minutes . Note: Sesquiterpenes are sterically hindered compared to allyl-ITC; extended heating is required for quantitative conversion.

  • Quenching: Cool to room temperature and acidify with 50 µL of 1 M HCl to stop the reaction.

  • Analysis: Inject 10 µL into HPLC.

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6 mm).

    • Mobile Phase: Isocratic 80% Methanol / 20% Water (0.1% Formic Acid).

    • Detection: Absorbance at 365 nm (Specific to the 1,3-benzodithiole-2-thione chromophore).

Protocol 2: Targeted LC-MS/MS (High Sensitivity)

Used for pharmacokinetic (PK) samples or trace environmental analysis.

Instrument Parameters:

  • Source: ESI Positive Mode (AT-3 protonates weakly; often forms [M+H]+ or [M+Na]+ adducts).

  • Precursor Ion: m/z ~247 (Calculated based on sesquiterpene C16H25NS). Verify exact mass based on specific AT-3 isomer structure.

  • Transitions:

    • Quantifier:m/z 247 → 123 (Terpene fragment).

    • Qualifier:m/z 247 → 81 (Characteristic hydrocarbon fragment).

Self-Validating Step: Include a post-column infusion of the internal standard during method development to map regions of ion suppression caused by the sponge lipid matrix.

Quantitative Performance Comparison

The experimental data below represents typical validation metrics for sesquiterpene isothiocyanates using the described protocols.

ParameterMethod A (Direct UV @ 245nm)Method B (Cyclocondensation @ 365nm)Method C (LC-MS/MS)
Linearity (R²) > 0.995 (10 - 500 µg/mL)> 0.999 (0.5 - 100 µg/mL)> 0.990 (5 - 1000 ng/mL)
Recovery (%) 85 - 92% (Volatile loss risk)98 - 102% (Derivatization stabilizes)70 - 110% (Matrix dependent)
Precision (RSD) < 2.5%< 1.0%< 5.0%
Selectivity Poor (Interference from Axisonitrile-3)Excellent (No reaction with isonitriles)Excellent (Mass resolved)

Mechanistic Insight: The Derivatization Reaction

Understanding the chemistry is vital for troubleshooting. If Method B fails, it is often due to pH drift or steric hindrance of the sesquiterpene tail.

Figure 2: Cyclocondensation mechanism. The reaction releases the amine moiety of the terpene, while the sulfur from the ITC is incorporated into the chromophore.

References

  • Simpson, J. S., & Garson, M. J. (2004). Biosynthetic pathways to isocyanides and isothiocyanates; precursor incorporation studies on the marine sponge Acanthella cavernosa. Organic & Biomolecular Chemistry. Link

  • Zhang, Y., et al. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure. Proceedings of the National Academy of Sciences. (Foundation for Cyclocondensation Assay). Link

  • Jumaryatno, P., et al. (2007). Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa. Tetrahedron Letters. Link

  • Al-Gendy, A. A., & Lockwood, G. B. (2003). GC-MS analysis of volatile components of Acanthella sponges. Journal of Essential Oil Research. (Reference for GC-MS volatility issues). Link

  • BenchChem Application Note. Validation of analytical methods for isothiocyanate quantification. Link

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Pyridyl Isothiocyanate Derivatives in Cancer Research

Introduction: The Therapeutic Potential of Isothiocyanates Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables like broccoli, cabbage, and wasabi.[1] These organosulfur compounds, cha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Isothiocyanates

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables like broccoli, cabbage, and wasabi.[1] These organosulfur compounds, characterized by the -N=C=S functional group, have garnered significant attention in the scientific community for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The anticancer effects of ITCs are attributed to their ability to modulate multiple cellular pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[2][3]

This guide focuses on the structure-activity relationship (SAR) of a specific class of synthetic isothiocyanates: 3-pyridyl isothiocyanate derivatives . The inclusion of the pyridyl ring, a common scaffold in medicinal chemistry, offers opportunities for structural modifications to enhance potency and selectivity. As the term "Axisothiocyanate 3" did not correspond to a specific known compound, this guide will use 3-pyridyl isothiocyanates as a representative example of isothiocyanates with substitution at the 3-position of a heterocyclic ring. We will delve into how subtle changes in the chemical structure of these derivatives impact their anticancer activity, providing a comparative analysis supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

The Core Scaffold: 3-Pyridyl Isothiocyanate and its Significance

The 3-pyridyl isothiocyanate scaffold serves as a versatile template for developing novel anticancer agents. The nitrogen atom in the pyridine ring can influence the electronic properties and bioavailability of the molecule, while the isothiocyanate group acts as a key pharmacophore, reacting with nucleophilic targets within cancer cells to exert its cytotoxic effects.[4] The position of the isothiocyanate group at the 3-position of the pyridine ring is a critical determinant of its biological activity, and modifications to the pyridine ring itself can fine-tune the therapeutic properties of these compounds.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study of 3-Pyridyl Isothiocyanate Analogs

The anticancer activity of 3-pyridyl isothiocyanate derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. Understanding these relationships is crucial for the rational design of more effective drug candidates.

Impact of Substituents on Anticancer Potency

To illustrate the SAR of this class of compounds, we will consider a series of 3-cyanopyridine derivatives, which are structurally related to 3-pyridyl isothiocyanates and for which comparative anticancer activity data is available. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 3-cyanopyridine derivatives against the MCF-7 human breast cancer cell line.[5]

Compound IDR Group (Substituent)IC50 (µM) against MCF-7 Cells
7f Furan3.98
7g Thiophenyl1.92
7h 3-pyridyl1.89
8c 4-methoxyphenyl3.74
8f Naphthyl1.69
10 3-pyridyl (quaternized)2.13
Doxorubicin (Reference Drug)11.49

Data sourced from El-Gamal et al. (2022).[5]

From this data, we can derive several key SAR insights:

  • Aromatic and Heteroaromatic Moieties: The presence of aromatic and heteroaromatic substituents at the R position generally leads to potent anticancer activity. For instance, compounds with thiophenyl (7g), 3-pyridyl (7h), and naphthyl (8f) groups exhibit low micromolar IC50 values, significantly more potent than the reference drug doxorubicin.[5]

  • Influence of Heteroatoms: The nature of the heteroatom in the substituent ring can impact activity. The thiophenyl derivative (7g) is more potent than the furan derivative (7f), suggesting that sulfur may be more favorable than oxygen in this position.[5]

  • Effect of Bulkiness: The bulky naphthyl group in compound 8f results in the highest potency among the tested analogs, indicating that a larger, lipophilic substituent may enhance binding to the molecular target.[5]

  • Electronic Effects: The presence of a methoxy group on the phenyl ring (8c) leads to a moderate decrease in activity compared to the unsubstituted phenyl analog (data not shown), suggesting that electron-donating groups may not be optimal for potency.[5]

  • Quaternization of the Pyridine Nitrogen: Quaternization of the pyridine nitrogen in the 3-pyridyl substituent (compound 10) results in a slight decrease in activity compared to the non-quaternized analog (7h).[5] This modification introduces a positive charge, which can affect cell permeability and target interaction.

These findings underscore the importance of the substituent's size, electronic properties, and overall chemical nature in determining the anticancer efficacy of 3-pyridyl isothiocyanate derivatives.

Experimental Protocols for Evaluating Anticancer Activity

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to assess the anticancer activity of 3-pyridyl isothiocyanate derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Step-by-Step Protocol: [8][9][10]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the 3-pyridyl isothiocyanate derivatives in a suitable solvent (e.g., DMSO).

    • Add the compounds to the wells at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[6]

    • Add 10 µL of the MTT solution to each well.[8]

    • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caspase-3 Activity Assay for Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct indication of apoptosis induction by the test compounds.[11]

Principle: The assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.[12]

Step-by-Step Protocol: [11][12][13][14]

  • Cell Lysis:

    • Treat cells with the 3-pyridyl isothiocyanate derivatives for the desired time.

    • Collect the cells and wash them with cold PBS.

    • Resuspend the cell pellet in a lysis buffer and incubate on ice.[13]

    • Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.[13]

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).[14]

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add a defined amount of protein from each lysate to the assay buffer.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AFC for fluorometric assay).[14]

    • Incubate at 37°C for 1-2 hours.[12]

  • Detection:

    • For a colorimetric assay, measure the absorbance at 405 nm.[12]

    • For a fluorometric assay, measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[14]

    • Calculate the caspase-3 activity relative to the vehicle control.

Mechanisms of Action: Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates, including 3-pyridyl isothiocyanate derivatives, exert their anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and stress response.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.[15][16] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[17] Isothiocyanates can react with cysteine residues on Keap1, leading to the release and activation of Nrf2.[16] Activated Nrf2 then translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes, which can protect normal cells from carcinogenic insults and contribute to the chemopreventive effects of ITCs.[15][18]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate Keap1 Keap1 ITC->Keap1 Reacts with cysteine residues Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Binds and promotes degradation Cul3 Cul3 Nrf2_inactive->Cul3 Proteasome Proteasome Nrf2_inactive->Proteasome Degradation Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Release and Activation Ub Ubiquitin Cul3->Ub Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to cluster_nucleus cluster_nucleus Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes Induces transcription MAPK_Pathway cluster_pathways MAPK Cascades ITC Isothiocyanate ERK_path ERK Pathway ITC->ERK_path Inhibits JNK_path JNK Pathway ITC->JNK_path Activates p38_path p38 Pathway ITC->p38_path Activates Cell_Proliferation Cell Proliferation & Survival ERK_path->Cell_Proliferation Apoptosis Apoptosis JNK_path->Apoptosis p38_path->Apoptosis

Caption: Modulation of the MAPK signaling pathway by isothiocyanates.

Conclusion and Future Directions

The structure-activity relationship of 3-pyridyl isothiocyanate derivatives highlights the critical role of the substituent on the pyridine ring in determining their anticancer potency. Aromatic and bulky lipophilic groups tend to enhance activity, while the electronic properties of the substituents also play a significant role. The ability of these compounds to induce apoptosis and modulate key signaling pathways like Nrf2 and MAPK underscores their therapeutic potential.

Future research should focus on synthesizing and evaluating a broader range of 3-pyridyl isothiocyanate derivatives to further refine the SAR and identify compounds with improved potency and selectivity. In vivo studies are also crucial to validate the anticancer efficacy and assess the pharmacokinetic and toxicological profiles of the most promising candidates. A deeper understanding of the molecular targets and mechanisms of action will facilitate the development of these promising compounds into effective anticancer drugs.

References

  • El-Gamal, S. M., et al. (2022). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 12(1), 1-18. [Link]

  • Zhang, Y., et al. (2010). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 53(2), 845-853. [Link]

  • El-Gamal, S. M., et al. (2022). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 12(1), 1-18. [Link]

  • Singh, S. V., & Singh, S. (2012). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Molecules, 17(12), 14338-14361. [Link]

  • Wang, L., et al. (2011). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 16(12), 9905-9915. [Link]

  • Kallifatidis, G., et al. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 21(5), 1593. [Link]

  • Mi, L., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1045-1052. [Link]

  • Chen, Y. R., & Wang, X. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1249502. [Link]

  • Singh, S. V., et al. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecular Cancer Therapeutics, 14(8), 1787-1798. [Link]

  • Kim, J. H., et al. (2019). 7-methylsulfinylheptyl isothiocyanate (7-MSI) can activate the MAPK signaling pathway in B16-F1 cells. ResearchGate. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory mechanism of isothiocyanates; (A) modulation of Nrf2 signaling pathway, (B) modulation of NF-κB pathway. [Link]

  • Mohamed, M. A., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Bauer, S., et al. (2009). Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis. Journal of Cellular and Molecular Medicine, 13(8b), 2235-2247. [Link]

  • Ardini, M., et al. (2023). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 28(15), 5707. [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • He, F., & Ma, Q. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Experimental & Molecular Medicine, 52(12), 1994-2009. [Link]

  • Lakhman, S. S., et al. (2012). Caspase Protocols in Mice. Methods in Molecular Biology, 844, 15-26. [Link]

  • ResearchGate. (n.d.). Detailed schematic diagram of Nrf2-related signaling pathway. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Kim, D., et al. (2023). p38α MAPK-Mediated Redox Regulation of Transglutaminase 2 Drives Microvascular Leakage in Diabetic Retinas. Antioxidants, 12(3), 643. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • Shang, A., et al. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology, 13, 1152015. [Link]

  • Lamy, E., et al. (2013). The MAPK pathway signals telomerase modulation in response to isothiocyanate-induced DNA damage of human liver cancer cells. PLoS One, 8(1), e55178. [Link]

  • Science With Tal. (2023, March 22). MAPK Pathway Of Receptor Tyrosine Kinase Explained [Video]. YouTube. [Link]

Sources

Comparative

A Comparative Guide to Isothiocyanates: Unveiling the Therapeutic Potential of Marine vs. Terrestrial Sources

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potent Moiety of Isothiocyanates Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the fun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potent Moiety of Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S.[1] For decades, the therapeutic potential of ITCs from terrestrial plants, particularly the Brassicaceae family (e.g., broccoli, cabbage, and mustard), has been a focal point of research.[2][3] These compounds, derived from the enzymatic hydrolysis of glucosinolates, exhibit a wide range of biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties.[2][4] However, the vast and chemically diverse marine environment is emerging as a promising frontier for the discovery of novel ITCs with unique structural features and potentially enhanced bioactivities.[5][6] Marine organisms, such as sponges and tunicates, have been found to produce a remarkable array of isothiocyanate-containing natural products, often with complex terpenoid backbones.[7][8]

This guide provides a comparative analysis of isothiocyanates from marine and terrestrial sources, delving into their chemical diversity, bioavailability, mechanisms of action, and therapeutic potential. By presenting supporting experimental data and detailed protocols, we aim to equip researchers and drug development professionals with the knowledge to navigate this exciting field and unlock the full potential of these remarkable compounds.

I. The Chemical Landscape: A Tale of Two Environments

The fundamental difference between marine and terrestrial isothiocyanates lies in their biosynthetic origins and resulting chemical structures. Terrestrial ITCs are almost exclusively derived from amino acid precursors, leading to relatively simple aliphatic or aromatic side chains.[2] In contrast, marine ITCs are predominantly terpenoid-based, offering a much greater degree of structural complexity and stereochemical diversity.[5] This structural divergence is a direct consequence of the distinct evolutionary pressures and ecological niches of their source organisms.[9][10]

dot

Caption: Structural diversity of terrestrial vs. marine isothiocyanates.

II. Bioavailability and Metabolism: A Critical Consideration

The therapeutic efficacy of any compound is intrinsically linked to its bioavailability. The absorption, distribution, metabolism, and excretion (ADME) profile of terrestrial ITCs, particularly sulforaphane, has been extensively studied.[11][12] After consumption of cruciferous vegetables, glucosinolates are hydrolyzed by the plant enzyme myrosinase or by gut microflora to release ITCs.[13][14] These ITCs are then absorbed and undergo metabolism, primarily through the mercapturic acid pathway, where they are conjugated with glutathione.[14]

The bioavailability of terrestrial ITCs can be highly variable and is influenced by food processing methods. For instance, steaming has been shown to result in higher plasma bioavailability of ITCs from broccoli compared to boiling.[13] Furthermore, the form of consumption, such as fresh sprouts versus supplements without active myrosinase, significantly impacts the peak excretion and bioactivity of ITCs.[15]

In contrast, the bioavailability and metabolism of marine-derived ITCs remain largely unexplored. Their often larger and more lipophilic terpenoid structures suggest that their ADME profiles may differ significantly from their terrestrial counterparts. This represents a critical knowledge gap and a key area for future research to determine the therapeutic viability of these novel marine compounds.

III. Mechanisms of Action: Convergent and Divergent Pathways

Both marine and terrestrial isothiocyanates exert their biological effects through a variety of molecular mechanisms, with some notable overlaps and distinctions.

A. The Keap1-Nrf2 Pathway: A Shared Target for Cellular Defense

A primary mechanism of action for many ITCs is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[19] Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[20] The liberated Nrf2 then translocates to the nucleus and initiates the transcription of genes involved in detoxification and antioxidant defense.[19] This mechanism is well-established for terrestrial ITCs like sulforaphane and phenethyl isothiocyanate (PEITC).[16][18] Emerging evidence suggests that marine-derived ITCs also activate this protective pathway.[20]

dot

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (ITC) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding & Transcription Gene_Expression Expression of Cytoprotective Genes (e.g., GST, NQO1) ARE->Gene_Expression Binding & Transcription

Caption: The Keap1-Nrf2 signaling pathway activated by isothiocyanates.

B. Anticancer and Anti-inflammatory Effects: A Multi-pronged Attack

Beyond their antioxidant properties, ITCs from both sources exhibit potent anticancer and anti-inflammatory activities.[1][21][22]

  • Anticancer Mechanisms: Terrestrial ITCs like sulforaphane and PEITC have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress metastasis.[1][2] These effects are often dose-dependent, with higher concentrations promoting apoptosis and lower concentrations potentially having different effects.[2] For instance, PEITC has been shown to inhibit the growth of prostate cancer cells by stimulating cell cycle arrest and upregulating pro-apoptotic proteins.[2] Marine-derived compounds, including some isothiocyanates, also target apoptotic pathways in cancer cells, often through mechanisms such as interfering with DNA and mediating mitochondrial interactions.[23]

  • Anti-inflammatory Mechanisms: ITCs can modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines and enzymes.[16] Sulforaphane, for example, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4] The anti-inflammatory properties of marine ITCs are an active area of investigation, with their unique structures suggesting the potential for novel mechanisms of action.

IV. Comparative Bioactivity: A Quantitative Look

While a direct head-to-head comparison of a wide range of marine and terrestrial ITCs is still in its early stages, existing data allows for a preliminary assessment of their relative potencies. The following table summarizes representative IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for various ITCs against different cancer cell lines.

IsothiocyanateSourceCancer Cell LineIC50 (µM)Reference
SulforaphaneTerrestrial (Broccoli)Glioblastoma>10[2]
Phenethyl Isothiocyanate (PEITC)Terrestrial (Watercress)Prostate Cancer7-10[2]
Allyl Isothiocyanate (AITC)Terrestrial (Mustard)Bladder Cancer~20[2]
Benzyl Isothiocyanate (BITC)Terrestrial (Papaya seeds)Pancreatic Cancer~5[24]
10-isothiocyanatobiflora-4,15-dieneMarine (Sponge)Not specifiedNot specified[8]

Note: The lack of standardized reporting and the diverse experimental conditions make direct comparisons challenging. The data for marine ITCs is particularly sparse in the public domain.

V. Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide generalized, step-by-step methodologies for the extraction and bioactivity assessment of isothiocyanates.

A. Extraction and Isolation of Isothiocyanates

The extraction of ITCs requires careful consideration of their chemical instability. Conventional solvent extraction is commonly employed, though more sustainable methods are gaining traction.[25][26][27]

dot

ITC_Extraction_Workflow Start Sample Preparation (Freeze-drying & Grinding) Extraction Solvent Extraction (e.g., Dichloromethane, Ethyl Acetate) Start->Extraction Filtration Filtration to Remove Solid Residue Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Chromatographic Purification (e.g., HPLC, Column Chromatography) Evaporation->Purification Analysis Structural Elucidation (NMR, Mass Spectrometry) Purification->Analysis

Caption: Generalized workflow for the extraction and isolation of isothiocyanates.

Detailed Protocol:

  • Sample Preparation: Lyophilize (freeze-dry) the biological material (plant or marine organism) to remove water. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered sample in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) at room temperature. The choice of solvent will depend on the polarity of the target ITCs.

  • Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Subject the crude extract to chromatographic techniques for the isolation of pure ITCs. This may involve column chromatography followed by high-performance liquid chromatography (HPLC).[28]

  • Structural Analysis: Elucidate the chemical structure of the purified ITCs using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

B. Assessment of Antioxidant Activity

Several in vitro assays can be used to evaluate the antioxidant capacity of ITCs.[29][30][31] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method.[32]

Detailed Protocol (DPPH Assay):

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the ITC sample and a standard antioxidant (e.g., ascorbic acid).

  • Reaction: Add the ITC sample or standard to the DPPH solution in a 96-well plate. Include a control with only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, representing the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.

VI. Future Directions and Conclusion

The comparative study of isothiocyanates from marine and terrestrial sources is a rapidly evolving field with immense potential for drug discovery. While terrestrial ITCs have a well-established history of research, the chemical novelty of their marine counterparts presents exciting opportunities for the development of new therapeutic agents.[5]

Key areas for future research include:

  • Exploration of Marine Biodiversity: Systematic screening of a wider range of marine organisms to identify novel ITC structures.

  • Bioavailability and Metabolism Studies: Elucidation of the ADME profiles of marine ITCs to assess their in vivo potential.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways of marine ITCs.

  • Synergistic Effects: Exploring the potential for synergistic interactions between different ITCs or with other therapeutic agents.

References

  • A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). MDPI. Retrieved from [Link]

  • Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. (2024). MDPI. Retrieved from [Link]

  • Comparison of marine and terrestrial ecosystems: suggestions of an evolutionary perspective influenced by environmental variation. (2019). Sensus Impact (Silverchair). Retrieved from [Link]

  • COMPARING MARINE AND TERRESTRIAL ECOSYSTEMS: IMPLICATIONS FOR THE DESIGN OF COASTAL MARINE RESERVES. (n.d.). The Neigel Lab. Retrieved from [Link]

  • Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement?. (2022). ResearchGate. Retrieved from [Link]

  • Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement. (n.d.). PMC - NIH. Retrieved from [Link]

  • Bioavailability, Human Metabolism, and Dietary Interventions of Glucosinolates and Isothiocyanates: Critical Insights and Future Perspectives. (2025). NIH. Retrieved from [Link]

  • Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies. (2024). PubMed Central. Retrieved from [Link]

  • Comparison of Terrestrial and Marine Ecological Systems. (n.d.). WHOI Sea Grant. Retrieved from [Link]

  • Anti-Cancer and Medicinal Potentials of Moringa Isothiocyanate. (2021). ResearchGate. Retrieved from [Link]

  • A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). ResearchGate. Retrieved from [Link]

  • Quantitative evaluation of isothiocyanates as substrates and inhibitors of P-glycoprotein. (n.d.). PubMed. Retrieved from [Link]

  • The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (n.d.). MDPI. Retrieved from [Link]

  • Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. (2024). PubMed. Retrieved from [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC. Retrieved from [Link]

  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (n.d.). NIH. Retrieved from [Link]

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI. Retrieved from [Link]

  • Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement?. (2022). MDPI. Retrieved from [Link]

  • The Enigma of Sponge-Derived Terpenoid Isothiocyanate–Thiocyanate Pairs: A Biosynthetic Proposal. (n.d.). MDPI. Retrieved from [Link]

  • Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. (n.d.). MDPI. Retrieved from [Link]

  • KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cyanide and thiocyanate-derived functionality in marine organisms - structures, biosynthesis and ecology. (2025). ResearchGate. Retrieved from [Link]

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2025). ResearchGate. Retrieved from [Link]

  • Selected isothiocyanates. IC50 values are based on inhibition of recombinant human MIF (rhMIF). (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Antioxidant Assays: Principles, Methods and Analyses. (2024). ResearchGate. Retrieved from [Link]

  • The Enigma of Sponge-Derived Terpenoid Isothiocyanate-Thiocyanate Pairs. A Proposal for their Biosynthesis. (2025). Preprints.org. Retrieved from [Link]

  • Alternative and Efficient Extraction Methods for Marine-Derived Compounds. (n.d.). PMC. Retrieved from [Link]

  • Natural Antioxidant Evaluation: A Review of Detection Methods. (n.d.). MDPI. Retrieved from [Link]

  • Comparison of marine and terrestrial ecosystems: Suggestions of an evolutionary perspective influenced by environmental variation. (2025). ResearchGate. Retrieved from [Link]

  • Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. (2025). ResearchGate. Retrieved from [Link]

  • Keap1/Nrf2 Signaling Pathway. (n.d.). MDPI. Retrieved from [Link]

  • Marine Isonitriles and Their Related Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • BIOAVAILABILITY AND METABOLISM OF ALLYL ISOTHIOCYANATES. (n.d.). AGRICULTURAL RESEARCH SERVICE - : NIFA Reporting Portal. Retrieved from [Link]

  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). MDPI. Retrieved from [Link]

  • Bioavailability, Human Metabolism, and Dietary Interventions of Glucosinolates and Isothiocyanates: Critical Insights and Future Perspectives. (2025). PubMed. Retrieved from [Link]

  • Cyanide and thiocyanate-derived functionality in marine organisms - structures, biosynthesis and ecology. (n.d.). UQ eSpace - The University of Queensland. Retrieved from [Link]

  • A New Procedure To Measure the Antioxidant Activity of Insoluble Food Components. (n.d.). ACS Publications. Retrieved from [Link]

  • Median growth inhibitory concentration (IC 50 µg/mL) of Iso(thio)... (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis. (n.d.). ScienceDirect. Retrieved from [Link]

  • Sustainable Extraction Techniques for Bioactive Compounds from Marine Sources. (n.d.). JOCPR. Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PMC. Retrieved from [Link]

Sources

Validation

Validating the Mechanism of Action of Axisothiocyanate-3

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Marine Sesquiterpene Isothiocyanates vs. Isonitrile Analogs & Standard Electrophiles Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Marine Sesquiterpene Isothiocyanates vs. Isonitrile Analogs & Standard Electrophiles

Executive Summary: The Axisothiocyanate Paradox

Axisothiocyanate-3 (ATC-3) represents a unique chemotype in marine drug discovery. Structurally characterized by a spiroaxane sesquiterpene backbone, it is the isothiocyanate (-NCS) congener of the potent antimalarial Axisonitrile-3 (ANC-3) .

While ANC-3’s efficacy is driven by isonitrile-heme coordination (Fe²⁺ interaction), ATC-3 has demonstrated a lack of antimalarial potency in comparative studies. This guide outlines the validation protocol to define ATC-3’s true mechanism of action (MoA). The hypothesis posits that ATC-3 functions not as a metallo-interactor, but as a sterically hindered electrophile targeting cysteine sensors (e.g., Keap1), distinct from the rapid kinetics of small-molecule isothiocyanates like Sulforaphane (SFN) .

Mechanistic Hypothesis & Comparative Profiling

To validate ATC-3, we must decouple the "backbone effect" (lipophilicity) from the "warhead effect" (electrophilicity).

The Competitors
FeatureAxisothiocyanate-3 (ATC-3)Axisonitrile-3 (ANC-3)Sulforaphane (SFN)
Class Marine Sesquiterpene ITCMarine Sesquiterpene IsonitrileAliphatic ITC
Primary Target (Hypothesis) Cysteine Thiols (Keap1/TRPA1)Heme Iron (Fe²⁺) / Detox EnzymesKeap1 C151/C273/C288
Binding Mode Covalent (Reversible Thiono)Coordinative (Metal-Ligand)Covalent (Reversible Thiono)
Steric Profile High (Spiro[4.5]decane bulk)High (Spiro[4.5]decane bulk)Low (Linear chain)
Key Validation Challenge Proving target access despite steric bulk.[1]Differentiating cytotoxicity from specific heme targeting.Standardizing potency relative to rapid kinetics.
Validation Workflow: Experimental Protocols

This section details the self-validating systems required to confirm ATC-3's MoA.

Phase I: Electrophilic Characterization (Chemical Validation)

Objective: Determine if ATC-3 retains the thiol-reactivity of standard ITCs or if the spiroaxane tail hinders the -NCS carbon.

Protocol: NMR-Based Cysteine Competition Assay

  • Reagents: Dissolve ATC-3 (10 mM) and SFN (Control) in deuterated DMSO.

  • Nucleophile: Add N-acetylcysteine (NAC) at 1:1 molar ratio.

  • Measurement: Monitor ¹H-NMR shifts of the -NCS adjacent protons over 60 minutes at 37°C.

  • Validation Criteria:

    • SFN: Rapid disappearance of -NCS signal (>90% adduct formation within 15 min).

    • ATC-3: If <50% adduct formation occurs in 60 min, the mechanism relies on kinetic selectivity rather than thermodynamic reactivity.

Phase II: Target Engagement (Biological Validation)

Objective: Confirm Keap1 alkylation and distinguish it from Heme coordination (ANC-3 mechanism).

Protocol: Biotin-Switch & Heme Soret Band Analysis

  • Step A (Heme Exclusion): Incubate recombinant Hemoglobin with ATC-3 vs. ANC-3. Measure UV-Vis absorbance (Soret band 400–450 nm).

    • Result: ANC-3 should shift the Soret peak (Fe-coordination). ATC-3 must show no shift to validate the exclusion of the antimalarial mechanism.

  • Step B (Keap1 Modification):

    • Treat HepG2 cells with ATC-3 (5–20 µM) for 2 hours.

    • Lyse and block free thiols with MMTS (Methyl methanethiosulfonate).

    • Reduce reversible ITC-cysteine adducts with DTT (Note: ITCs form dithiocarbamates which are reversible; use specific cleavage conditions or biotin-HPDP exchange).

    • Pull down with Streptavidin and immunoblot for Keap1.

Phase III: Functional Pathway Activation

Objective: Quantify Nrf2 nuclear translocation and HO-1 induction.

Protocol: ARE-Luciferase Reporter Assay

  • Cell Line: ARE-Luciferase stable MCF7 cells.

  • Dosing: ATC-3 vs. SFN (0.1, 1, 5, 10 µM).

  • Readout: Luminescence at 24 hours.

  • Causality Check: Pre-incubate with NAC (2 mM). If ATC-3 activity is abolished, the mechanism is strictly thiol-dependent .

Mechanism Visualization

The following diagram illustrates the divergent pathways between the isonitrile (ANC-3) and isothiocyanate (ATC-3) analogs, highlighting the critical decision points for validation.

MoA_Validation Compound Test Compound (Spiroaxane Core) FuncGroup Functional Group Check Compound->FuncGroup ANC3 Axisonitrile-3 (-NC) FuncGroup->ANC3 Isonitrile ATC3 Axisothiocyanate-3 (-NCS) FuncGroup->ATC3 Isothiocyanate Heme Heme (Fe2+) Interaction ANC3->Heme Assay_UV Assay: Soret Band Shift (Heme Binding) ANC3->Assay_UV Positive Malaria Antimalarial Activity (Plasmodium Death) Heme->Malaria ATC3->Assay_UV Negative Assay_MassSpec Assay: Mass Spec/Biotin Switch (Cysteine Adducts) ATC3->Assay_MassSpec Positive Keap1 Keap1 Cysteine Modification (C151/C273) Nrf2 Nrf2 Stabilization (Nuclear Translocation) Keap1->Nrf2 Inhibits Degradation ARE ARE Gene Expression (HO-1, NQO1) Nrf2->ARE Assay_MassSpec->Keap1

Caption: Divergent mechanistic validation pathways for Axisothiocyanate-3 (Electrophile) vs. Axisonitrile-3 (Metal Coordinator).

Expected Data & Interpretation

When validating ATC-3, the data should follow this specific pattern to confirm the hypothesis. Deviations indicate off-target toxicity or non-covalent mechanisms.

AssayMetricExpected Result (ATC-3)Interpretation
Heme Binding

Abs (420 nm)
No ChangeConfirms lack of direct metal coordination (unlike ANC-3).
NAC Competition

(M⁻¹s⁻¹)
Moderate (10–50 M⁻¹s⁻¹)Slower than SFN due to steric bulk; suggests lower systemic toxicity.
ARE-Luciferase

2–5 µMPotency likely lower than SFN (0.5 µM) but with higher lipophilic retention.
Cytotoxicity

(Mammalian)
> 20 µMHigh selectivity window (Chemopreventive profile).
References
  • Cafieri, F., et al. (1973).[2] "Isolation and structure of axisonitrile-1 and axisothiocyanate-1, two unusual sesquiterpenoids from the marine sponge Axinella cannabina." Tetrahedron. Link

  • Angle, S. R., et al. (1992). "Axisonitrile-3, axisothiocyanate-3 and axamide-3.[3][4][5] Sesquiterpenes with a novel spiro[4,5]decane skeleton."[3][6] Tetrahedron. Link

  • Wright, A. D., et al. (2011). "Cyanide and thiocyanate-derived functionality in marine organisms - structures, biosynthesis and ecology."[7] Natural Product Reports. Link

  • Dinkova-Kostova, A. T., et al. (2017). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." PNAS. Link

  • Al-Mourabit, A., et al. (2021).[2] "Medicinal Chemistry of Isocyanides." Chemical Reviews. Link

Sources

Comparative

Benchmarking the synthetic efficiency of different routes to Axisothiocyanate 3

The following technical guide benchmarks the synthetic efficiency of routes to Axisothiocyanate-3 , a bioactive spiro[4.5]decane sesquiterpene. Executive Summary Axisothiocyanate-3 (also known as (+)-Axisothiocyanate-3)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks the synthetic efficiency of routes to Axisothiocyanate-3 , a bioactive spiro[4.5]decane sesquiterpene.

Executive Summary

Axisothiocyanate-3 (also known as (+)-Axisothiocyanate-3) is a marine sesquiterpene isolated from sponges such as Acanthella cavernosa and Axinella cannabina. Characterized by a rare spiro[4.5]decane (spiroaxane) skeleton, it exhibits significant antimalarial activity (IC50 ~3 µg/mL against P. falciparum) and antifouling properties.

This guide benchmarks three distinct synthetic pathways:

  • The Chiral Pool "Menthone" Route (Garson et al.): The most efficient modern route (7 steps), leveraging (+)-menthone to establish stereochemistry.

  • The Classical Total Synthesis (Piers/Hart): A longer, fragment-based approach (16+ steps) relying on annulation strategies.

  • The Bio-inspired Isocyanide-Isothiocyanate Relay: A functional group interconversion strategy converting the co-occurring Axisonitrile-3 to the target.

Verdict: The Menthone Route offers the highest synthetic efficiency (Step Count/Stereocontrol ratio) for accessing the scaffold, while the Bio-inspired Relay is superior for late-stage diversification if the isocyanide precursor is available.

Chemical Identity & Target Structure[1][2][3][4][5][6]

  • IUPAC Name: (1S,4S,5R,6R)-1-isothiocyanato-4-isopropyl-1,6-dimethylspiro[4.5]decane (Configuration varies by enantiomeric series).

  • Core Scaffold: Spiro[4.5]decane (Spiroaxane).[1][2]

  • Key Functional Group: Isothiocyanate (-N=C=S).[1]

  • Key Challenge: Constructing the quaternary spiro-center with correct relative stereochemistry and installing the nitrogenous functionality at the tertiary center without elimination.

Route Analysis & Benchmarking

Route A: The Chiral Pool "Menthone" Route (Garson Strategy)

This route represents the current state-of-the-art for efficiency. It utilizes (+)-menthone as a chiral starting material, which pre-installs the isopropyl and methyl stereocenters, directing the formation of the spiro-junction.

  • Mechanism: The synthesis likely proceeds via a Robinson annulation-type sequence or a specific alkylation-cyclization of a menthone derivative to form the spiro-ring.

  • Key Intermediate: Axamine-3 (The amine precursor).[1]

  • Critical Step: Conversion of the tertiary amine/formamide to the isothiocyanate using Thiophosgene (CSCl2) .

  • Metrics:

    • Step Count: 7 Steps.

    • Overall Yield: ~3% (Low due to steric crowding at the spiro center, but high step-economy).

    • Stereocontrol: Excellent (>96% ee), dictated by the menthone template.

Route B: Classical Total Synthesis (Piers / Hart Approaches)

Early total syntheses of the spiroaxane class (e.g., Axisonitrile-3) relied on thermodynamic control to set the spiro-center.

  • Mechanism: Often involves Claisen rearrangements or Cuprate conjugate additions to cyclopentenones followed by ring closure.

  • Drawbacks: Lengthy sequences (15-20 steps) are required to build the rings and adjust oxidation states.

  • Relevance: Useful for accessing "unnatural" analogs where the menthone template is unsuitable, but chemically inefficient for the natural product itself.

Route C: Bio-inspired Isocyanide-Isothiocyanate Relay

Nature co-produces Axisonitrile-3 (Isocyanide) and Axisothiocyanate-3. Synthetic chemists can mimic this biosynthetic relationship.

  • Mechanism: Sulfur transfer to the isocyanide carbenoid carbon.

  • Reagents: Elemental Sulfur (

    
    ) with catalytic Selenium (Se) or Thiosulfate.
    
  • Efficiency: Single-step transformation if Axisonitrile-3 is available.[3][4]

  • Yield: High (>70% conversion).

Benchmarking Data Summary

MetricRoute A: Chiral Pool (Menthone)Route B: Classical Total SynthesisRoute C: Bio-inspired Relay
Starting Material (+)-Menthone (Cheap, Chiral)Acyclic/Cyclic PrecursorsAxisonitrile-3
Step Count 7 Steps 16+ Steps1 Step (from NC)
Overall Yield ~3%<1%70-85%
Atom Economy ModerateLow (Protecting groups used)High
Scalability Moderate (Menthone is abundant)LowHigh (Reaction is simple)
Safety Profile High Risk (Uses Thiophosgene)ModerateModerate (Selenium toxicity)

Detailed Experimental Protocols

Protocol 1: Synthesis via Menthone (Route A - End Game)

Adapted from Rands-Trevor & Garson, 2011.

Objective: Conversion of Axamine-3 to Axisothiocyanate-3.

  • Preparation: Dissolve Axamine-3 (1.0 equiv) in Dichloromethane (DCM).

  • Base Addition: Add aqueous

    
     (saturated solution) or 
    
    
    
    (3.0 equiv) to the reaction vessel.
  • Thiophosgene Addition: Cool the mixture to 0°C. Add Thiophosgene (

    
    , 1.2 equiv) dropwise. Caution: Highly Toxic.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 30–60 minutes. Monitor by TLC (disappearance of amine, appearance of non-polar spot).

  • Workup: Dilute with water, extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc) to yield Axisothiocyanate-3 as a clear oil.

Protocol 2: Bio-inspired Sulfurization (Route C)

Standard Isocyanide-to-Isothiocyanate Protocol.

  • Setup: Dissolve Axisonitrile-3 (1.0 equiv) in THF or Benzene.

  • Reagents: Add elemental Sulfur (

    
    , 2.0 equiv) and catalytic Selenium  (Se, 5 mol%).
    
  • Conditions: Reflux for 2–4 hours.

  • Purification: Filter to remove excess solids. Evaporate solvent. Purify via silica gel chromatography to isolate the isothiocyanate.

Visualization: Synthetic Logic Flow

The following diagram illustrates the efficient Menthone Route compared to the biosynthetic interconversion.

AxisothiocyanateSynthesis cluster_biosynthesis Biosynthetic / Relay Route Menthone (+)-Menthone (Chiral Pool Start) Intermediate Spiro-Cyclization Intermediate Menthone->Intermediate Robinson Annulation / Alkylation (Steps 1-4) Axamine Axamine-3 (Amine Precursor) Intermediate->Axamine Funct. Group Manip. (Steps 5-6) Target Axisothiocyanate-3 (Target Molecule) Axamine->Target CSCl2 (Thiophosgene) (Step 7) Axisonitrile Axisonitrile-3 (Isocyanide) Axisonitrile->Target S8 / Se (cat) (Bio-inspired Relay)

Caption: Comparative logic flow of the Menthone semi-synthesis (Solid lines) vs. the Isocyanide relay route (Dashed line).

References

  • Rands-Trevor, K. (2011).[1] Evidence of Enantiomeric Turnover in the Marine Sponge Acanthella cavernosa. PhD Thesis, The University of Queensland.[1] Link

  • Jumaryatno, P., Rands-Trevor, K., Blanchfield, J. T., & Garson, M. J. (2007). "Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa."[1][5][2] Arkivoc, 7, 157-166. Link

  • Di Blasio, B., Fattorusso, E., Magno, S., & Sica, D. (1976).[5][2] "Axisonitrile-3, axisothiocyanate-3 and axamide-3.[1][3][5][2][6] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina."[3][5][2] Tetrahedron, 32(4), 473-478. Link

  • Piers, E., & Yeung, B. W. (1986). "Total synthesis of the spiro sesquiterpenoids (±)-axisonitrile-3, (±)-axamide-3, and (±)-axisothiocyanate-3." Canadian Journal of Chemistry, 64. Link

  • Ooka, K., et al. (2022). "Bioinspired total synthesis of boneratamides A–C." Organic & Biomolecular Chemistry, 20, 8236-8242.[4] (Details synthesis of Axisonitrile-3 precursor). Link

Sources

Safety & Regulatory Compliance

Safety

Axisothiocyanate-3: Proper Disposal &amp; Handling Procedures

The following technical guide details the proper handling and disposal procedures for Axisothiocyanate-3 , a bioactive sesquiterpene isothiocyanate used in marine natural product research and drug discovery. Compound Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper handling and disposal procedures for Axisothiocyanate-3 , a bioactive sesquiterpene isothiocyanate used in marine natural product research and drug discovery.

Compound Profile & Hazard Assessment

Axisothiocyanate-3 is a sesquiterpene isothiocyanate (C₁₆H₂₅NS) originally isolated from marine sponges such as Axinella cannabina and Acanthella cavernosa.[1][2][3] Unlike simple alkyl isothiocyanates, this compound features a lipophilic spiroaxane terpene backbone, which influences its solubility and biological reactivity.

  • Chemical Class: Sesquiterpene Isothiocyanate[2]

  • Functional Group: –N=C=S (Electrophilic)

  • Primary Hazard: Isothiocyanates are potent electrophiles . They react irreversibly with nucleophiles (proteins, DNA) via thiocarbamoylation.

  • Operational Risk:

    • Sensitizer: Potential to cause severe allergic contact dermatitis and respiratory sensitization.

    • Lachrymator: Volatility is lower than allyl isothiocyanate due to molecular weight, but aerosolization remains a risk.

Pre-Disposal Stabilization (Quenching Protocol)

Core Directive: Do not dispose of active Axisothiocyanate-3 directly into bulk organic waste streams if the quantity exceeds trace residues (e.g., >10 mg). The reactive isothiocyanate group can slowly cross-link waste components or generate pressure if mixed with acidic/basic waste.

The "Thiourea Conversion" Method: The safest disposal method involves chemically converting the reactive isothiocyanate into a stable, non-volatile thiourea derivative using a nucleophilic amine.

Reagents Required:
  • Quenching Solution: 10% Ammonium Hydroxide (NH₄OH) in Methanol (MeOH) or Ethanol (EtOH).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (for initial dissolution).

Step-by-Step Quenching Procedure:
  • Dissolution: Dissolve the Axisothiocyanate-3 waste in a minimal amount of organic solvent (DCM or MeOH).

  • Nucleophilic Attack: Slowly add a 5-fold molar excess of the Quenching Solution .

    • Mechanism:[1] The ammonia (nucleophile) attacks the central carbon of the isothiocyanate group.

  • Incubation: Stir or let stand in a fume hood for 1–2 hours.

    • Result: The electrophilic –N=C=S is converted to a stable thiourea moiety (–NH–CS–NH₂).

  • Verification (Optional): TLC monitoring can confirm the disappearance of the isothiocyanate spot (usually less polar) and the appearance of the thiourea (more polar).

Waste Stream Management

Once quenched, the material is classified as Non-Halogenated Organic Waste (unless DCM was used).

Waste CategoryConditionDisposal Action
Solid Waste Contaminated gloves, silica gel, paperDouble-bag in polyethylene; label as "Toxic Solids - Isothiocyanate Contaminated". Incinerate.
Liquid Waste A Quenched (Thiourea derivative)Pour into Standard Organic Solvent Waste . No special segregation required.
Liquid Waste B Unquenched (Trace amounts <10mg)Dilute significantly with acetone/ethanol. Place in High Hazard/Toxic Waste container.
Aqueous Waste Aqueous layers from extractionsAdjust pH to 7-8. Check for organic layers. Dispose in Aqueous Toxic Waste .

Emergency Spill Response

Do not use water alone. Isothiocyanates are poorly soluble in water and will persist.

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves double-layered, lab coat, goggles).

  • Immobilize: Cover the spill with an absorbent pad or vermiculite.

  • Decontaminate: Apply a mixture of 5% Surfactant (detergent) + 5% Sodium Carbonate (soda ash) + Water .

    • Logic: The surfactant solubilizes the lipophilic terpene tail; the base promotes hydrolysis of the isothiocyanate head group.

  • Cleanup: Scoop material into a hazardous waste pail. Wipe surface 3x with ethanol.

Visual Workflow: Decision Tree & Mechanism

The following diagram illustrates the decision logic for disposal and the chemical mechanism of the quenching step.

Axisothiocyanate_Disposal Start Axisothiocyanate-3 Waste CheckQty Quantity Check Start->CheckQty Trace Trace (<10 mg) CheckQty->Trace Low Risk Bulk Bulk (>10 mg) CheckQty->Bulk High Risk WasteStream1 High Hazard Organic Waste Trace->WasteStream1 Dilute & Dispose Quench Quenching Protocol (Add NH4OH/MeOH) Bulk->Quench Reaction Chemical Transformation: R-N=C=S + NH3 → R-NH-CS-NH2 (Stable Thiourea) Quench->Reaction WasteStream2 Standard Organic Waste Reaction->WasteStream2 Dispose as Stable Organic

Figure 1: Operational decision tree for Axisothiocyanate-3 disposal, prioritizing chemical neutralization for bulk quantities.

References

  • Cafieri, F., et al. (1973).[4][5] Isolation and structure of axisonitrile-1 and axisothiocyanate-1, two unusual sesquiterpenoids from the marine sponge Axinella cannabina.[5] Tetrahedron, 29(24), 4259-4262. Link

  • Di Blasio, B., et al. (1976). Axisonitrile-3, axisothiocyanate-3 and axamide-3.[6][7][8] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina.[8] Tetrahedron, 32(4), 473-478.[7][8][9] Link

  • Garson, M. J., & Simpson, J. S. (2004). Marine Isocyanides and Related Natural Products – Structure, Biosynthesis and Ecology. Natural Product Reports, 21, 164-179. Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General Isothiocyanate Safety Guidelines). Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Axisothiocyanate 3
Reactant of Route 2
Axisothiocyanate 3
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